molecular formula C10H14O4 B1589905 2,3,4-Trimethoxy-6-methylphenol CAS No. 39068-88-7

2,3,4-Trimethoxy-6-methylphenol

Cat. No.: B1589905
CAS No.: 39068-88-7
M. Wt: 198.22 g/mol
InChI Key: UGNJWQMNCJYWHG-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6-methylphenol is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJWQMNCJYWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502997
Record name 2,3,4-Trimethoxy-6-methylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID40502997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39068-88-7
Record name 2,3,4-Trimethoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxy-6-methylphenol (CAS No. 39068-88-7), a polysubstituted phenolic compound of interest in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-understood chemistry of structurally related methoxyphenols. The guide covers physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential biological activities, with a focus on its antioxidant and anti-inflammatory prospects. Detailed experimental protocols for synthesis, purification, and analysis, alongside methodologies for evaluating biological efficacy, are presented to facilitate further research and development. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a phenol backbone with three methoxy groups and one methyl group. The strategic placement of these functional groups is anticipated to modulate its physicochemical properties and biological activity. Phenolic compounds are a well-established class of molecules with a broad spectrum of applications, particularly in the pharmaceutical industry, where they are recognized for their antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups, which are known to influence electron density and steric hindrance, makes this compound a compelling candidate for investigation as a novel therapeutic agent.

This guide aims to provide a detailed technical framework for the study of this compound, addressing its synthesis, characterization, and potential biological applications.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 39068-88-7[1]
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar phenols
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethaneGeneral knowledge of similar phenols
Storage 2-8°C, dry environment is recommended[1]

Synthesis and Purification

While a specific, published synthetic route for this compound is not available, a plausible pathway can be devised based on standard organic chemistry reactions for the functionalization of aromatic rings. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a readily available starting material such as 2,3,4-trimethoxyphenol or a suitably substituted cresol.

Proposed Synthetic Pathway

A feasible approach would involve the methylation of a precursor phenol. For instance, the methylation of 2,3,4-trimethoxyphenol at the 6-position could be achieved via a Friedel-Crafts alkylation or a related reaction.

Synthesis_Workflow Start 2,3,4-Trimethoxyphenol Intermediate1 Protection of Phenolic Hydroxyl Start->Intermediate1 e.g., Acetyl chloride Intermediate2 Friedel-Crafts Alkylation Intermediate1->Intermediate2 e.g., CH3Cl, AlCl3 Intermediate3 Deprotection Intermediate2->Intermediate3 e.g., NaOH, H2O End This compound Intermediate3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach to Synthesis
  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve the starting phenol (e.g., 2,3,4-trimethoxyphenol) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., acetyl chloride or benzyl bromide) in the presence of a base (e.g., triethylamine or pyridine) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove the base and any salts, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

    • Purify the protected intermediate by column chromatography on silica gel.

  • Friedel-Crafts Alkylation:

    • Dissolve the protected intermediate in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).

    • Add a Lewis acid catalyst (e.g., aluminum chloride) at a low temperature (e.g., 0°C).

    • Introduce the alkylating agent (e.g., methyl chloride or methyl iodide) slowly.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding ice-water.

    • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Deprotection:

    • Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol).

    • Add a reagent for deprotection (e.g., a solution of sodium hydroxide or catalytic hydrogenolysis for a benzyl group).

    • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the final product.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual reagents.

  • Column Chromatography: This is a standard technique for the purification of organic compounds. For a phenolic compound like this compound, a silica gel stationary phase with a gradient elution system of hexane and ethyl acetate would likely provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. The choice of solvent is critical and would need to be determined empirically.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. While experimental spectra are not available in the public domain, predicted data based on the chemical structure can guide the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the phenolic hydroxyl proton, the protons of the three methoxy groups, and the protons of the methyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H6.5 - 7.0s1H
-OH5.0 - 6.0br s1H
-OCH₃ (C2)3.8 - 4.0s3H
-OCH₃ (C3)3.8 - 4.0s3H
-OCH₃ (C4)3.7 - 3.9s3H
-CH₃ (C6)2.1 - 2.3s3H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-Ar (substituted)140 - 160
C-Ar (unsubstituted)110 - 120
-OCH₃55 - 65
-CH₃15 - 25

Note: These are predicted values and may differ from experimental results. Online NMR prediction tools can provide more refined estimates.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (aryl ether): Strong bands around 1200-1275 cm⁻¹.

  • C-O stretch (phenol): A band around 1150-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 198.

  • Fragmentation Pattern: Common fragmentation pathways for methoxyphenols include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The fragmentation pattern can provide valuable structural information.[6][7]

Potential Biological Activities and Mechanisms of Action

Based on the chemical structure and the known activities of related phenolic compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.[8][9]

Antioxidant Activity

The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The methoxy and methyl substituents can modulate this activity by influencing the stability of the resulting phenoxyl radical.

Potential Antioxidant Mechanisms:

  • Direct Radical Scavenging: Donation of a hydrogen atom from the phenolic -OH group to reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Modulation of Cellular Signaling Pathways: Potential activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces dissociation Compound This compound Compound->ROS Directly scavenges Compound->Nrf2 May promote dissociation Keap1 Keap1 Nrf2->Keap1 Bound in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Potential antioxidant mechanisms of this compound.

Anti-inflammatory Activity

Chronic inflammation is linked to many diseases, and phenolic compounds are known to exhibit anti-inflammatory effects.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: Potential inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10]

Anti_inflammatory_Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK Activates Compound This compound Compound->IKK May inhibit IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades and releases ProinflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFκB->ProinflammatoryGenes Translocates to nucleus and activates transcription

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Methodologies for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and cell-based assays are recommended.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay that can be used for both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Cell-Based Assays
  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic concentration of the compound on relevant cell lines.

  • Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA to assess the compound's ability to reduce intracellular oxidative stress in cells challenged with an oxidant (e.g., H₂O₂).

  • Anti-inflammatory Assays: Using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The anti-inflammatory effect can be quantified by measuring the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Griess assay and ELISA, respectively.

  • Western Blot Analysis: To investigate the effect of the compound on the protein expression levels of key signaling molecules in the Nrf2 and NF-κB pathways.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and quality control of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[11][12]

  • Principle: Reversed-phase HPLC with a C18 column is typically used. The separation is based on the polarity of the analyte.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic acid or acetic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for the compound (likely in the range of 270-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14]

  • Derivatization: Phenolic compounds often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[15]

  • Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.

Applications and Future Perspectives

This compound holds potential as a lead compound in drug discovery due to its anticipated antioxidant and anti-inflammatory properties. Further research is warranted to:

  • Develop and optimize a scalable synthesis route.

  • Fully characterize the compound using a comprehensive suite of spectroscopic and analytical techniques.

  • Conduct thorough in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.

  • Investigate its safety and toxicity profile.

  • Explore its potential as a scaffold for the development of more potent and selective analogues.

The insights and methodologies presented in this guide provide a solid foundation for initiating and advancing research on this promising, yet underexplored, molecule.

References

An In-Depth Technical Guide to the Synthesis of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of plausible synthetic pathways for 2,3,4-Trimethoxy-6-methylphenol, a polysubstituted phenol of interest to researchers in drug discovery and fine chemical synthesis. In the absence of a specifically documented synthesis for this molecule, this document outlines two well-reasoned, multi-step synthetic routes, grounded in established principles of organic chemistry. Each proposed pathway is detailed with reaction mechanisms, step-by-step experimental protocols, and comparative data tables. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to approach the synthesis of this and structurally related compounds with a strong theoretical and practical foundation.

Introduction and Strategic Overview

The precise arrangement of substituents on a phenolic ring is a critical determinant of a molecule's physicochemical properties and biological activity. This compound presents a unique substitution pattern that makes it a valuable target for synthetic chemists. The strategic challenge in assembling this molecule lies in achieving the desired regioselectivity on a highly activated aromatic ring. This guide proposes two distinct synthetic strategies, each leveraging different aspects of modern organic synthesis to control the introduction of functional groups.

  • Pathway 1: This route commences with the commercially available 2,3,4-trimethoxybenzaldehyde and introduces the final methyl group via a reductive step, followed by conversion of the aldehyde to the target phenol using a Dakin oxidation.

  • Pathway 2: This pathway begins with 1,2,3-trimethoxybenzene, introducing the methyl and hydroxyl groups through a series of electrophilic aromatic substitution and functional group interconversion steps, including nitration, reduction, and diazotization.

Proposed Synthesis Pathway 1: From 2,3,4-Trimethoxybenzaldehyde

This pathway offers a convergent approach, starting from a key intermediate that already contains the majority of the required functionality. The central challenge is the selective introduction of the methyl group and the subsequent conversion of the aldehyde to a hydroxyl group.

Overall Synthetic Scheme

Pathway_1 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxy-6-methylbenzaldehyde 2,3,4-Trimethoxy-6-methylbenzaldehyde 2,3,4-Trimethoxybenzaldehyde->2,3,4-Trimethoxy-6-methylbenzaldehyde Formylation This compound This compound 2,3,4-Trimethoxy-6-methylbenzaldehyde->this compound Dakin Oxidation

Caption: Proposed synthesis of this compound starting from 2,3,4-Trimethoxybenzaldehyde.

Step 1: Formylation of 2,3,4-Trimethoxybenzaldehyde to Yield 2,3,4-Trimethoxy-6-methylbenzaldehyde

The introduction of the methyl group at the C6 position can be achieved through a directed ortho-metalation followed by methylation, or more directly via a Vilsmeier-Haack type formylation if starting from 1,2,3-trimethoxytoluene. However, for this proposed pathway, we will consider the synthesis of the intermediate 2,3,4-Trimethoxy-6-methylbenzaldehyde from 2,3,4-Trimethoxybenzaldehyde. A plausible approach involves the protection of the aldehyde, followed by ortho-lithiation and methylation, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach could involve a Friedel-Crafts alkylation, though this may suffer from poor regioselectivity. For the purpose of this guide, we will outline a directed ortho-metalation approach.

Mechanism: The aldehyde is first protected as a dithioacetal. The resulting compound is then treated with a strong base like n-butyllithium, which directs the deprotonation to the ortho position due to the directing effect of the methoxy groups. The resulting aryllithium species is then quenched with an electrophilic methyl source, such as methyl iodide. Finally, the dithioacetal is hydrolyzed to regenerate the aldehyde.

  • Protection of the Aldehyde: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Add 1,3-propanedithiol (1.2 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dithioacetal.

  • Ortho-lithiation and Methylation: Dissolve the dithioacetal in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: Dissolve the crude methylated dithioacetal in a mixture of acetone and water. Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 2-3 hours. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2,3,4-Trimethoxy-6-methylbenzaldehyde.[1][2][3]

Step 2: Dakin Oxidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde to this compound

The Dakin oxidation is a classic method for converting an ortho- or para-hydroxybenzaldehyde to a phenol.[4][5] While the substrate in this case is not a hydroxybenzaldehyde, the electron-donating nature of the methoxy groups can facilitate a similar transformation under appropriate conditions.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by an aryl migration to the adjacent oxygen atom and subsequent hydrolysis of the resulting formate ester to yield the phenol.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trimethoxy-6-methylbenzaldehyde (1.0 eq) in a mixture of aqueous sodium hydroxide (2 M) and dioxane.

  • Addition of Oxidant: Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford this compound.[4][5][7]

StepStarting MaterialKey ReagentsSolventTemperatureTimeExpected Product
1a2,3,4-Trimethoxybenzaldehyde1,3-propanedithiol, BF₃·OEt₂DichloromethaneRoom Temp.4-6 h2-(2,3,4-trimethoxyphenyl)-1,3-dithiane
1b2-(2,3,4-trimethoxyphenyl)-1,3-dithianen-BuLi, Methyl iodideTHF-78 °C to RTOvernight2-(2,3,4-trimethoxy-6-methylphenyl)-1,3-dithiane
1c2-(2,3,4-trimethoxy-6-methylphenyl)-1,3-dithianeN-BromosuccinimideAcetone/Water0 °C to RT2-3 h2,3,4-Trimethoxy-6-methylbenzaldehyde
22,3,4-Trimethoxy-6-methylbenzaldehydeH₂O₂, NaOHDioxane/Water0 °C to RT12-16 hThis compound

Proposed Synthesis Pathway 2: From 1,2,3-Trimethoxybenzene

This pathway employs a more linear approach, building the desired substitution pattern on a simpler starting material. This route provides an alternative strategy that relies on classical electrophilic aromatic substitution and functional group interconversions.

Overall Synthetic Scheme

Pathway_2 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxy-4-methylbenzene 1,2,3-Trimethoxy-4-methylbenzene 1,2,3-Trimethoxybenzene->1,2,3-Trimethoxy-4-methylbenzene Friedel-Crafts Alkylation 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene 1,2,3-Trimethoxy-4-methylbenzene->1,2,3-Trimethoxy-4-methyl-6-nitrobenzene Nitration 2,3,4-Trimethoxy-6-methylaniline 2,3,4-Trimethoxy-6-methylaniline 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene->2,3,4-Trimethoxy-6-methylaniline Reduction This compound This compound 2,3,4-Trimethoxy-6-methylaniline->this compound Diazotization & Hydrolysis

Caption: Proposed synthesis of this compound starting from 1,2,3-Trimethoxybenzene.

Step 1: Friedel-Crafts Alkylation of 1,2,3-Trimethoxybenzene

The introduction of the methyl group onto the 1,2,3-trimethoxybenzene ring can be achieved via a Friedel-Crafts alkylation. The methoxy groups are activating and ortho-, para-directing. The C4 and C6 positions are the most likely sites of substitution.

Mechanism: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the alkylating agent (e.g., methyl chloride or methyl iodide) to generate a carbocation or a polarized complex. The electron-rich aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity.

  • Reaction Setup: To a solution of 1,2,3-trimethoxybenzene (1.0 eq) in an inert solvent such as dichloromethane, add a catalytic amount of AlCl₃ at 0 °C.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise and stir the mixture at room temperature for 2-4 hours.

  • Workup: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate 1,2,3-Trimethoxy-4-methylbenzene.

Step 2: Nitration of 1,2,3-Trimethoxy-4-methylbenzene

The next step is the introduction of a nitro group, which will later be converted to the hydroxyl group. The directing effects of the methoxy and methyl groups will favor nitration at the C6 position.

Mechanism: The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The aromatic ring attacks the nitronium ion, forming a sigma complex, which then loses a proton to yield the nitroaromatic compound.

  • Reaction Setup: Dissolve 1,2,3-Trimethoxy-4-methylbenzene (1.0 eq) in glacial acetic acid and cool to 0 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature. Pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a precursor to the phenol. Common reducing agents for this transformation include tin or iron in acidic media, or catalytic hydrogenation.[8][9][10]

Mechanism: The reduction of a nitro group to an amine is a multi-step process involving nitroso and hydroxylamine intermediates. With metals in acid, the metal is oxidized while the nitro group is reduced.

  • Reaction Setup: In a round-bottom flask, suspend 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene (1.0 eq) in ethanol. Add a solution of ammonium chloride in water.

  • Reduction: Heat the mixture to reflux and add iron powder portion-wise over 30 minutes. Continue refluxing for 2-3 hours, monitoring the reaction by TLC.[11]

  • Workup: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2,3,4-Trimethoxy-6-methylaniline.

Step 4: Diazotization and Hydrolysis to the Phenol

The final step involves the conversion of the aniline to the phenol via a diazonium salt intermediate.[12][13][14]

Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, where the diazonium group is replaced by a hydroxyl group.[15][16]

  • Diazotization: Dissolve 2,3,4-Trimethoxy-6-methylaniline (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, stir the mixture for 30 minutes at 0-5 °C. Then, slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

StepStarting MaterialKey ReagentsSolventTemperatureTimeExpected Product
11,2,3-TrimethoxybenzeneMethyl iodide, AlCl₃Dichloromethane0 °C to RT2-4 h1,2,3-Trimethoxy-4-methylbenzene
21,2,3-Trimethoxy-4-methylbenzeneHNO₃, H₂SO₄Acetic Acid0 °C to RT1-2 h1,2,3-Trimethoxy-4-methyl-6-nitrobenzene
31,2,3-Trimethoxy-4-methyl-6-nitrobenzeneFe, NH₄ClEthanol/WaterReflux2-3 h2,3,4-Trimethoxy-6-methylaniline
42,3,4-Trimethoxy-6-methylanilineNaNO₂, H₂SO₄Water0-60 °C~2 hThis compound

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, is achievable through logical and well-established synthetic transformations. This guide has proposed two distinct and viable pathways, each with its own set of advantages and challenges. Pathway 1 offers a more convergent route, while Pathway 2 follows a more traditional linear approach of building complexity on a simple aromatic core. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research laboratory. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to confidently approach the synthesis of this and other polysubstituted phenols.

References

A Comprehensive Technical Guide to 2,3,4-Trimethoxy-6-methylphenol (C10H14O4): Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 2,3,4-Trimethoxy-6-methylphenol, a polysubstituted aromatic compound with the chemical formula C10H14O4. As a member of the substituted phenol class, this molecule presents a unique scaffold of significant interest to researchers in medicinal chemistry and drug development. Its dense functionalization, featuring a reactive phenolic hydroxyl group, a lipophilic methyl group, and three distinct methoxy groups, offers numerous avenues for chemical modification and optimization of pharmacodynamic and pharmacokinetic properties. This document details the physicochemical characteristics, proposes a robust synthetic strategy, outlines comprehensive protocols for spectroscopic and chromatographic analysis, and explores the compound's potential as a foundational building block for novel therapeutic agents. The insights provided are tailored for scientists and professionals engaged in the exploration of new chemical entities.

Core Compound Profile: this compound

Substituted phenols are a cornerstone in pharmaceutical research, acting as crucial intermediates and pharmacophores in a wide array of therapeutic agents.[1] this compound (CAS No. 39068-88-7) is a notable example within this class, distinguished by its highly oxygenated benzene ring.[2][3] The arrangement of its functional groups—a hydroxyl, three methoxy, and a methyl group—provides a rich chemical landscape for derivatization, influencing properties such as solubility, metabolic stability, and receptor binding affinity. Understanding its fundamental properties is the first step toward harnessing its potential.

Molecular Structure

The molecular architecture is key to the compound's reactivity and potential biological activity. The structure consists of a central benzene ring with substituents at positions 1 through 4 and 6.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key identifiers and physical properties is crucial for laboratory handling and experimental design.

PropertyValueSource
CAS Number 39068-88-7[2][3]
Molecular Formula C10H14O4[2][3]
Molecular Weight 198.22 g/mol [2][3]
Appearance Yellow to brown solid[3]
Synonyms 6-Methyl-2,3,4-trimethoxyphenol, 2-Hydroxy-3,4,5-trimethoxytoluene[3]
Predicted pKa 10.45 ± 0.28[3]
Predicted Density 1.125 ± 0.06 g/cm³[3]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Strategy

A viable strategy begins with 2,3,4-trimethoxyphenol. The core challenge is the regioselective introduction of a methyl group at the C6 position, ortho to the hydroxyl group. This can be achieved via a directed ortho-metalation (DoM) reaction, followed by quenching with an electrophilic methyl source.

retrosynthesis_workflow target This compound intermediate1 Lithiate at C6 target->intermediate1 Quench with CH₃I precursor 2,3,4-Trimethoxyphenol intermediate1->precursor Directed ortho-Metalation (n-BuLi)

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product confirmed by the analytical methods detailed in Section 3.

Rationale: The phenolic hydroxyl group is first deprotonated by one equivalent of n-butyllithium (n-BuLi). The resulting lithium phenoxide is a powerful directing group for the second equivalent of n-BuLi to selectively deprotonate the C6 position due to chelation and inductive effects. This generates a targeted nucleophile, which is then quenched with methyl iodide to install the methyl group.

Materials:

  • 2,3,4-Trimethoxyphenol (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)

  • Methyl Iodide (1.5 eq)

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 2 hours. The formation of the dianion is critical for regioselectivity.

  • Electrophilic Quench: Add methyl iodide (1.5 eq) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Structural Elucidation and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Based on the molecular structure, the following spectral features are predicted.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 5.8-6.2 s 1H Ar-H (C5) The single aromatic proton is shielded by multiple electron-donating groups.
~ 5.5-6.0 br s 1H Ar-OH Phenolic proton; chemical shift is variable and peak may be broad.
~ 3.90 s 3H OCH₃ (C4) Methoxy group para to the hydroxyl group.
~ 3.85 s 3H OCH₃ (C2) Methoxy group ortho to the hydroxyl group.
~ 3.80 s 3H OCH₃ (C3) Methoxy group meta to the hydroxyl group.

| ~ 2.20 | s | 3H | Ar-CH₃ (C6) | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~ 150-155 C-O (C1, C2, C3, C4) Aromatic carbons attached to oxygen are significantly downfield.
~ 115-125 C-C (C6) Aromatic carbon bearing the methyl group.
~ 100-110 C-H (C5) The single protonated aromatic carbon.
~ 60-62 OCH₃ Methoxy carbons.

| ~ 15-20 | Ar-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550-3200 (broad) O-H stretch Phenolic Hydroxyl
3050-3000 C-H stretch Aromatic C-H
2950-2850 C-H stretch Aliphatic C-H (CH₃)
1600-1450 C=C stretch Aromatic Ring

| 1250-1000 | C-O stretch | Aryl Ether (OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected Molecular Ion (M⁺): m/z = 198.0892 (for [C10H14O4]⁺).

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 183.

    • Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 167.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a synthesized compound.

General HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: The purity is calculated from the peak area of the main component relative to the total peak area. Potential impurities could include unreacted starting material (2,3,4-trimethoxyphenol) or isomers from incomplete regioselectivity.[4]

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of new chemical entities. Its dense and varied functionalization allows for systematic modification to explore structure-activity relationships (SAR).

A Scaffold for Chemical Diversification

The molecule offers several handles for chemical modification:

  • Phenolic OH (Position 1): Can be alkylated, acylated, or used in ether and ester linkages to attach other pharmacophores or solubilizing groups.

  • Aromatic Ring (Position 5): The sole protonated position is activated and can be a site for electrophilic aromatic substitution (e.g., halogenation, nitration) to introduce new functionalities.

  • Methyl Group (Position 6): Can be functionalized via free-radical halogenation to introduce a handle for further elaboration.

scaffold_potential base mol This compound Core pos1 O-Alkylation/Acylation (R-O-Ar) mol->pos1 Position 1 (OH) pos5 Electrophilic Substitution (Ar-X) mol->pos5 Position 5 (Ar-H) pos6 Side-Chain Functionalization (Ar-CH₂-X) mol->pos6 Position 6 (CH₃)

Caption: Derivatization potential of the core scaffold.

Parallels to Bioactive Molecules

The polysubstituted phenol motif is present in numerous natural products and synthetic drugs. For instance, intermediates in the synthesis of Vitamin E and Coenzyme Q-10 feature highly substituted aromatic rings.[5] The antioxidant properties of phenols are well-established, and the methoxy groups can enhance metabolic stability and modulate lipophilicity, key parameters in drug design. This compound could serve as a starting point for developing novel antioxidants, anti-inflammatory agents, or kinase inhibitors, where a rigid, well-defined scaffold is advantageous.

Conclusion

This compound is a chemical entity with considerable untapped potential for drug discovery and development. Its well-defined structure, combined with multiple points for chemical modification, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of its properties, a robust synthetic strategy, and detailed analytical protocols to empower researchers to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics. The systematic exploration of its chemical space is a worthwhile endeavor for any research program focused on small molecule drug discovery.

References

A Technical Guide to 2,3,4-Trimethoxy-6-methylphenol: A Natural Product-Like Phenol of Interest in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxy-6-methylphenol, a synthetically accessible, natural product-like molecule with significant potential in pharmacological research and drug development. While this specific phenolic compound has not yet been isolated from natural sources, its structural similarity to known bioactive phenols from the fungal kingdom, particularly the genus Ganoderma, underscores its relevance. This document will detail the current state of knowledge regarding its hypothetical natural origins, provide a plausible synthetic route, and explore the established biological activities of closely related methoxyphenols. Furthermore, we present detailed, field-proven protocols for the extraction and isolation of phenolic compounds from fungal matrices, which could be adapted for the future discovery of this compound or its analogs.

Introduction: The Enigma of a Natural Product-Like Phenol

Phenolic compounds are a cornerstone of natural product chemistry, exhibiting a vast array of biological activities that have been leveraged for the development of numerous pharmaceuticals. The substitution pattern of methoxy and methyl groups on a phenol ring is a critical determinant of a molecule's bioactivity, bioavailability, and metabolic stability. This compound presents a unique substitution pattern that is of considerable interest to medicinal chemists.

A thorough review of the scientific literature and chemical databases indicates that, to date, there are no reports of the isolation of this compound from any natural source. However, the fungal genus Ganoderma, a rich reservoir of structurally diverse secondary metabolites, is known to produce a plethora of phenolic compounds, making it a logical starting point for future bioprospecting efforts.[1][2][3][4][5] The absence of this specific molecule in the known natural product repertoire does not diminish its potential significance; rather, it highlights an opportunity for both synthetic exploration and targeted natural product discovery.

This guide is structured to provide researchers, scientists, and drug development professionals with a holistic understanding of this compound, from its hypothetical biosynthetic origins to its synthetic accessibility and potential pharmacological applications.

Hypothetical Biosynthesis and Potential Natural Sources

While not yet discovered in nature, the biosynthesis of this compound can be postulated based on known fungal metabolic pathways. Phenolic compounds in fungi are often derived from the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine and tyrosine. These precursors undergo a series of enzymatic modifications, including hydroxylation, methylation, and decarboxylation, to yield a diverse array of phenolic structures.

The trimethoxylated and methylated scaffold of our target compound suggests a multi-step enzymatic process involving O-methyltransferases (OMTs) and potentially a C-methyltransferase. The Ganoderma genus is well-documented to possess the enzymatic machinery necessary for such transformations, producing a wide range of methoxylated and methylated phenols.[1][4]

Diagram 1: Hypothetical Biosynthetic Pathway

Hypothetical Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Shikimate_Pathway->Aromatic_Amino_Acids Phenolic_Precursor Polyhydroxylated Phenolic Precursor Aromatic_Amino_Acids->Phenolic_Precursor Methylation_1 Stepwise O-Methylation (OMTs) Phenolic_Precursor->Methylation_1 Methylation_2 C-Methylation (C-Methyltransferase) Methylation_1->Methylation_2 Target_Molecule This compound Methylation_2->Target_Molecule

Caption: A plausible biosynthetic route to this compound.

Chemical Synthesis: A Gateway to a Novel Phenol

Given the current absence of a natural source, chemical synthesis is the primary means of obtaining this compound for research purposes. The synthesis of related methoxyphenol structures is well-established and can be adapted. A plausible synthetic route could commence from a commercially available substituted phenol, followed by a series of methylation and functional group manipulations.

For instance, a synthetic strategy could involve the selective methylation of a polyhydroxylated toluene derivative. The choice of methylating agents and reaction conditions would be crucial to achieve the desired regioselectivity.

Potential Biological and Pharmacological Activities

The therapeutic potential of this compound can be inferred from the known biological activities of structurally similar methoxyphenols. These compounds have demonstrated a broad spectrum of pharmacological effects, primarily centered around their antioxidant, anti-inflammatory, and cytotoxic properties.[6][7][8][9][10]

Table 1: Biological Activities of Structurally Related Methoxyphenols

Compound ClassDemonstrated Biological ActivitiesKey Mechanisms of Action
Methoxyphenols Antioxidant, Anti-inflammatory, Cytotoxic, AntimicrobialRadical scavenging, Inhibition of pro-inflammatory enzymes (e.g., COX-2), Induction of apoptosis in cancer cells, Disruption of microbial cell membranes
Trimethylphenols Antioxidant, Nematicidal, AntifungalModulation of cellular redox state, Inhibition of essential enzymes in nematodes and fungi

The unique arrangement of three methoxy groups and a methyl group on the phenolic ring of this compound is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological activities compared to its simpler analogs. The electron-donating nature of the methoxy and methyl groups could enhance the radical scavenging capacity of the phenolic hydroxyl group, a key determinant of antioxidant activity.

Methodologies for Fungal Phenol Discovery and Isolation

For researchers interested in the prospective discovery of this compound or other novel phenols from fungal sources like Ganoderma, a systematic approach to extraction, isolation, and characterization is paramount. The following protocols are provided as a guide, based on established best practices in natural product chemistry.[11][12][13][14][15]

Extraction of Phenolic Compounds from Ganoderma Species

The initial step involves the efficient extraction of secondary metabolites from the fungal biomass. The choice of solvent is critical and should be tailored to the polarity of the target compounds.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Fungal Phenols

  • Sample Preparation: Obtain dried and powdered fruiting bodies or mycelia of the Ganoderma species of interest.

  • Solvent Selection: A mixture of ethanol and water (e.g., 80% ethanol) is often effective for extracting a broad range of phenolic compounds.[14]

  • Extraction Procedure:

    • Suspend the powdered fungal material in the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the suspension in an ultrasonic bath.

    • Sonication parameters: 40 kHz frequency, 100 W power, 30°C for 30 minutes.

    • Separate the solid residue from the supernatant by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Pool the supernatants.

  • Solvent Removal: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Diagram 2: Workflow for Fungal Phenol Extraction and Isolation

Fungal Phenol Extraction and Isolation Workflow cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation & Characterization Fungal_Biomass Dried, Powdered Fungal Biomass UAE Ultrasound-Assisted Extraction (UAE) Fungal_Biomass->UAE Crude_Extract Crude Phenolic Extract UAE->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooled_Fractions Pooled Fractions of Interest TLC->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: A systematic workflow for the discovery of novel fungal phenols.

Isolation and Purification of this compound

The crude extract, containing a complex mixture of compounds, requires further purification to isolate the target molecule. Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a standard and effective approach.

Experimental Protocol: Chromatographic Purification

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel 60 (70-230 mesh) is a common choice. For more polar phenols, Sephadex LH-20 can be effective.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

    • Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin-Layer Chromatography (TLC).

    • Pooling: Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is common. The specific conditions should be optimized based on analytical HPLC runs.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the target compound.

    • Collection: Collect the peak corresponding to the retention time of this compound.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

Conclusion and Future Directions

This compound represents a compelling target for researchers in natural product chemistry and drug discovery. While its existence in nature remains to be confirmed, its structural features, which are reminiscent of bioactive fungal metabolites, provide a strong rationale for its investigation. The synthetic accessibility of this compound opens the door to a thorough exploration of its pharmacological properties.

Future research should focus on:

  • Targeted Bioprospecting: Screening of extracts from various Ganoderma species and other fungi for the presence of this compound using modern analytical techniques such as LC-MS/MS.

  • Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the antioxidant, anti-inflammatory, cytotoxic, and other potential therapeutic activities of the synthesized compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogs to identify key structural features for optimal activity and to develop lead compounds for drug development.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising, yet underexplored, natural product-like molecule.

References

Spectroscopic Characterization of 2,3,4-Trimethoxy-6-methylphenol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 2,3,4-trimethoxy-6-methylphenol (CAS No: 39068-88-7; Molecular Formula: C₁₀H₁₄O₄).[1][2] Despite its relevance as a potential building block in medicinal chemistry and organic synthesis, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is notably scarce. Addressing this information gap, this document presents a detailed, predicted spectroscopic analysis based on first principles of analytical chemistry and comparative data from structurally analogous compounds. Furthermore, it offers robust, field-proven methodologies for the acquisition of high-quality spectroscopic data for this and similar phenolic molecules. This guide is intended to serve as a foundational resource for researchers in compound identification, quality control, and the strategic design of synthetic pathways.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a phenol hydroxyl group, three methoxy groups, and a methyl group attached to the benzene ring. The specific arrangement of these functional groups dictates a unique electronic and magnetic environment for each atom, which in turn governs its characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and for elucidating its role in chemical reactions.

The molecular structure, illustrated below, forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the phenolic hydroxyl proton, the aromatic proton, the three methoxy groups, and the methyl group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~8.0 - 9.0Singlet (broad)1HOHThe phenolic hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet.
~6.5Singlet1HAr-HThe single aromatic proton is shielded by the surrounding electron-donating groups, leading to an upfield shift. For comparison, the aromatic protons in 2,4,6-trimethylphenol appear at ~6.8 ppm.[3]
~3.9Singlet3HOCH₃The chemical shifts of methoxy groups on a benzene ring typically appear between 3.7 and 4.0 ppm. The exact positions will vary slightly due to their different electronic environments.
~3.8Singlet3HOCH₃
~3.7Singlet3HOCH₃
~2.2Singlet3HAr-CH₃The methyl group on the aromatic ring is expected to be in this region. For example, the methyl protons in 2,3,6-trimethylphenol appear around 2.1-2.2 ppm.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Predicted Chemical Shift (ppm) Assignment Justification
~150-155C-OHThe carbon bearing the hydroxyl group is expected to be significantly downfield.
~145-150C-OCH₃The carbons attached to the methoxy groups will also be downfield due to the electronegativity of oxygen.
~140-145C-OCH₃
~135-140C-OCH₃
~120-125C-CH₃The carbon bearing the methyl group.
~105-110C-HThe aromatic carbon with the attached proton is expected to be the most upfield of the aromatic carbons.
~60-65OCH₃The carbons of the methoxy groups themselves are expected in this range.
~55-60OCH₃
~50-55OCH₃
~15-20Ar-CH₃The carbon of the aromatic methyl group will be the most upfield signal.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Transfer to NMR tube prep3->acq1 Sample ready acq2 Acquire 1H spectrum acq1->acq2 acq3 Acquire 13C spectrum acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum

Figure 2: A typical workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3500-3200 (broad)O-H stretchPhenolic -OHThe broadness is due to hydrogen bonding. Similar broad peaks are seen in the spectra of other phenols.[5][6]
3050-3000C-H stretchAromatic C-HCharacteristic of C-H bonds on a benzene ring.
2950-2850C-H stretchAliphatic C-HFrom the methyl and methoxy groups.
1600-1580, 1500-1450C=C stretchAromatic ringThese absorptions are characteristic of the benzene ring itself.
1250-1200C-O stretchAryl etherStrong absorption due to the C-O bonds of the methoxy groups.
1100-1000C-O stretchPhenolic C-OThe C-O bond of the phenol group.
Experimental Protocol for IR Data Acquisition

For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern and efficient method.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 198.22 g/mol .[1][7] Therefore, the molecular ion peak is expected at m/z = 198.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group, leading to a significant peak at m/z = 183 (M-15).

    • Loss of formaldehyde (CH₂O): Another possible fragmentation from a methoxy group is the loss of formaldehyde, resulting in a peak at m/z = 168 (M-30).

    • Loss of a methoxy radical (•OCH₃): This would lead to a peak at m/z = 167 (M-31).

The mass spectrum of the related compound 2,3,4-trimethoxyphenol shows major peaks at m/z 184 (molecular ion), 169, and 126, which can be used as a reference for predicting the fragmentation of the target molecule.[8]

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

GCMS_Workflow Sample Sample Preparation (Dilute in volatile solvent) Injection GC Injection Port (Vaporization) Sample->Injection GC_Column GC Column (Separation) Injection->GC_Column Ion_Source MS Ion Source (e.g., Electron Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Figure 3: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, a comprehensive and reliable predicted spectroscopic profile can be generated based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized methodologies for their experimental acquisition. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this compound in their scientific endeavors.

References

Potential therapeutic applications of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Potential Therapeutic Applications of 2,3,4-Trimethoxy-6-methylphenol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted phenolic compound whose direct therapeutic applications remain largely unexplored in publicly available literature. However, its chemical architecture—a hydroxylated aromatic ring with multiple electron-donating methoxy and methyl groups—strongly suggests a high potential for significant biological activity. This guide synthesizes information from structurally analogous compounds to build a robust, data-driven framework for investigating its therapeutic promise. We will delve into the predicted mechanisms of action, focusing on antioxidant and anti-inflammatory pathways, provide detailed experimental protocols for validation, and outline a strategic path for future research. This document serves as a foundational resource for scientists aiming to unlock the potential of this molecule in drug discovery and development.

Introduction to this compound: A Molecule of Untapped Potential

This compound (CAS 39068-88-7) is an organic compound characterized by a phenol core substituted with three methoxy groups and one methyl group[1]. While its primary documented use is in the chemical industry as a synthetic intermediate for more complex phenolic structures, its inherent structural features are homologous to a wide class of compounds with proven biological efficacy[2].

The therapeutic potential of phenolic compounds is primarily attributed to the reactivity of the hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals. The efficacy of this action is further modulated by the nature and position of other substituents on the aromatic ring. In the case of this compound, the presence of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups is predicted to enhance its antioxidant capacity by stabilizing the resulting phenoxyl radical through resonance. This guide will explore the therapeutic avenues suggested by this promising molecular structure.

Molecular Profile:

Property Value
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number 39068-88-7

| Predicted Function | Antioxidant, Anti-inflammatory |

Predicted Therapeutic Application I: Potent Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals[3].

Proposed Mechanism of Action: Free Radical Scavenging

The antioxidant activity of this compound is hypothesized to occur via two primary mechanisms common to phenolic antioxidants:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature significantly enhanced by the electron-donating substituents on the aromatic ring[3].

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer.

The structural features of this compound suggest a strong capacity for both mechanisms, positioning it as a potentially more effective antioxidant than simpler phenols[3].

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol Phenol-OH (this compound) Neutralized Neutralized Molecule (RH) Phenol->Neutralized H• donation Phenoxyl Stabilized Phenoxyl Radical Radical Free Radical (R•) Radical->Neutralized H• acceptance Phenol_SET Phenol-OH Anion Radical Anion (R⁻) Phenol_SET->Anion e⁻ transfer Cation Phenol Radical Cation Radical_SET Free Radical (R•) Radical_SET->Anion e⁻ acceptance

Caption: Proposed antioxidant mechanisms of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard, rapid, and reliable method to determine the in vitro antioxidant activity of pure compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control and prepare similar dilutions[4].

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity[4].

Predicted Therapeutic Application II: Anti-inflammatory Effects

Chronic inflammation is a critical component of various diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. The anti-inflammatory properties of many phytochemicals are linked to their ability to modulate key signaling pathways like NF-κB and Nrf2[5][6].

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

Based on studies of analogous compounds, this compound is predicted to exert anti-inflammatory effects through two primary pathways:

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS, COX-2, and cytokines (TNF-α, IL-6, IL-1β)[6][7]. Phenolic compounds can prevent the activation of NF-κB, thereby suppressing the downstream inflammatory cascade[5].

  • Activation of the Nrf2-ARE Pathway: The Nrf2 transcription factor regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Many phenolic compounds activate Nrf2, leading to an enhanced cellular defense against oxidative stress and inflammation[5].

G cluster_main Cellular Inflammatory Response cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates Compound This compound Compound->IKK inhibits Keap1 Keap1 Compound->Keap1 disrupts binding IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammation induces transcription Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nucleus Active Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds HO1 Protective Genes (HO-1, SOD1) ARE->HO1 induces transcription

Caption: Predicted modulation of NF-κB and Nrf2 pathways by the compound.

Experimental Protocol: Measuring Inflammatory Markers in Macrophages

This protocol uses RAW 264.7 murine macrophages, a standard cell line for studying inflammation.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response in macrophages. The ability of this compound to reduce the production of key inflammatory mediators like Nitric Oxide (NO), TNF-α, and IL-6 is then quantified.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Quantification of Nitric Oxide (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Quantification of Cytokines (ELISA):

    • Collect the remaining cell culture supernatant.

    • Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity[5][8].

Future Directions and Conclusion

While the direct therapeutic evidence for this compound is currently nascent, its chemical structure provides a compelling rationale for its investigation as a potent antioxidant and anti-inflammatory agent. The experimental frameworks provided in this guide offer a clear path for validating these predicted activities.

Key next steps for research should include:

  • Comprehensive in vitro profiling: Conduct a battery of antioxidant assays (e.g., ABTS, FRAP, ORAC) and expand the in vitro anti-inflammatory studies to measure effects on gene expression (qPCR for iNOS, COX-2, TNF-α) and protein levels (Western blot for NF-κB, p38, JNK phosphorylation)[5][7].

  • In vivo validation: Progress to preclinical animal models of oxidative stress or inflammation (e.g., LPS-induced systemic inflammation or collagen-induced arthritis) to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to identify the structural motifs most critical for its activity, potentially leading to the development of even more potent therapeutic agents.

References

The Strategic Role of 2,3,4-Trimethoxy-6-methylphenol as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the pivotal role of 2,3,4-Trimethoxy-6-methylphenol as a chemical intermediate, with a particular focus on its application in the synthesis of complex molecules of pharmaceutical and industrial significance. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific rationale for the methodologies presented.

Introduction: Unveiling a Key Synthetic Building Block

This compound, a polysubstituted phenol, is a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the aromatic ring, imparts specific reactivity and makes it a crucial precursor for a range of complex target molecules. This guide will delve into the chemical properties, synthesis, and, most importantly, the strategic applications of this compound as a versatile building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 39068-88-7[1]
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
Appearance Yellow to brown solid[2]
Storage 2-8°C, dry[2]
Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood.[4] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[3][4][5][6]

Core Application: Synthesis of Coenzyme Q Analogues (Ubiquinones)

One of the most significant applications of this compound is as a key precursor in the synthesis of ubiquinones, also known as Coenzyme Q. These lipid-soluble benzoquinones are essential components of the electron transport chain in cellular respiration. The synthesis of Coenzyme Q analogues is of great interest for pharmaceutical and nutraceutical applications.

The overall synthetic strategy involves two main transformations of this compound:

  • C-Alkylation: Introduction of a polyprenyl side chain onto the aromatic ring.

  • Oxidation: Conversion of the resulting polyprenylated phenol to the corresponding benzoquinone.

C-Alkylation: Forging the Carbon Skeleton

The introduction of the characteristic isoprenoid side chain of Coenzyme Q is typically achieved through a Friedel-Crafts-type alkylation reaction. The electron-rich nature of the this compound ring facilitates this electrophilic substitution.

The choice of a Lewis acid catalyst is critical for promoting the reaction between the phenol and a polyprenol. Lewis acids such as bismuth trifluoromethanesulfonate (Bi(OTf)₃), boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) can be employed. Bi(OTf)₃ is often a preferred choice due to its effectiveness in promoting the reaction under relatively mild conditions. The use of a biphasic solvent system, such as nitromethane and heptane, can facilitate both the reaction and the subsequent separation of the product.

The following protocol is adapted from a patented industrial process for the synthesis of a Coenzyme Q analogue.

Materials:

  • This compound (TMMP)

  • Isodecaprenol (or other appropriate polyprenol)

  • Bismuth trifluoromethanesulfonate (Bi(OTf)₃)

  • Nitromethane

  • Heptane

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve this compound in nitromethane.

  • In a separate vessel, dissolve the polyprenol (e.g., isodecaprenol) in heptane.

  • Combine the two solutions in the reaction flask to create a two-phase system.

  • Add a catalytic amount of bismuth trifluoromethanesulfonate to the mixture.

  • Heat the reaction mixture to approximately 46°C with vigorous stirring for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and separate the layers.

  • The organic (heptane) layer, containing the product, is washed with nitromethane to remove any unreacted starting material.

  • The heptane solution is then concentrated under reduced pressure to yield the crude polyprenylated phenol.

  • The crude product can be purified by column chromatography on silica gel.

Oxidation: The Final Transformation to a Ubiquinone

The final step in the synthesis of a ubiquinone is the oxidation of the polyprenylated phenol intermediate to the corresponding 1,4-benzoquinone.

A variety of oxidizing agents can be used for this transformation. The choice of oxidant depends on the scale of the reaction, the desired purity of the final product, and considerations for waste disposal. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the polyprenyl side chain. Common oxidants include:

  • Silver(I) oxide (Ag₂O): A reliable and relatively mild oxidant for this type of transformation.

  • Lead(IV) oxide (PbO₂): Another effective, though more toxic, oxidizing agent.

  • Fremy's salt (Potassium nitrosodisulfonate): A stable radical that is a selective oxidant for phenols to quinones.

This protocol provides a general procedure for the oxidation of the polyprenylated phenol.

Materials:

  • Polyprenylated phenol intermediate

  • Silver(I) oxide (or another suitable oxidant)

  • Anhydrous sodium sulfate

  • An appropriate organic solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • Dissolve the polyprenylated phenol in a suitable organic solvent in a round-bottom flask.

  • Add an excess of the oxidizing agent (e.g., silver(I) oxide) and anhydrous sodium sulfate to the solution.

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture to remove the solid inorganic salts and the spent oxidant.

  • Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude ubiquinone.

  • The crude product can be further purified by column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the two-step synthesis of a ubiquinone from this compound.

Ubiquinone_Synthesis TMMP 2,3,4-Trimethoxy- 6-methylphenol Alkylation C-Alkylation (Lewis Acid Catalyst) TMMP->Alkylation Polyprenol Polyprenol Polyprenol->Alkylation Intermediate Polyprenylated Phenol Alkylation->Intermediate Oxidation Oxidation (e.g., Ag₂O) Intermediate->Oxidation Ubiquinone Ubiquinone (Coenzyme Q Analogue) Oxidation->Ubiquinone

References

Methodological & Application

Introduction: The Analytical Imperative for 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2,3,4-Trimethoxy-6-methylphenol

This compound (C₁₀H₁₄O₄, MW: 198.22 g/mol ) is a substituted phenolic compound of increasing interest within pharmaceutical and chemical research. It serves as a key synthetic intermediate for more complex molecules, particularly those being investigated for potential antioxidant and anti-inflammatory properties.[1][2] The reliable quantification of this analyte is paramount for ensuring the purity of synthetic batches, performing quality control on finished products, conducting stability studies, and undertaking pharmacokinetic analyses.

However, the analysis of phenolic compounds like this compound presents distinct challenges. The presence of a polar hydroxyl group can lead to undesirable chromatographic interactions, such as peak tailing, while the molecule's semi-volatile nature requires careful consideration of the analytical technique to prevent thermal degradation.[3][4][5]

This application note provides comprehensive, validated protocols for the quantification of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific laboratory and matrix requirements.

Strategic Method Selection: HPLC vs. GC-MS

The choice between liquid and gas chromatography is the primary decision point for analyzing this compound. Both are powerful, but their principles of operation dictate their suitability for different analytical goals.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred initial approach for phenolic compounds.[5][6] Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobicity. Since the analysis is performed at or near ambient temperature, it entirely circumvents the risk of thermal degradation. When coupled with a Diode Array Detector (DAD), it allows for both quantification and simultaneous spectral analysis to confirm peak purity, making it a versatile and robust method for quality control environments.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and unparalleled selectivity, making it ideal for trace-level detection or analysis in complex matrices.[4][5] However, the direct injection of polar phenolic compounds onto a GC column can result in poor peak shape and low response due to interactions between the acidic hydroxyl group and active sites within the GC system.[5] To overcome this, a derivatization step is employed. This chemical modification, typically silylation, replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, rendering the molecule more volatile, more thermally stable, and far better suited for GC analysis.[4] While adding a step to sample preparation, this process significantly enhances chromatographic performance and reliability.

The following sections provide detailed, step-by-step protocols for both methodologies.

Protocol 1: Quantification by Reversed-Phase HPLC with DAD

This protocol details a robust RP-HPLC method for the routine quantification of this compound, suitable for purity assessment and formulation analysis.

Principle of Separation

The method utilizes a nonpolar C18 stationary phase and a polar mobile phase. This compound, a moderately nonpolar compound, is retained on the column and separated from other components based on its partitioning between the two phases. The inclusion of a small amount of acid in the mobile phase ensures the phenolic hydroxyl group remains protonated, leading to consistent retention times and sharp, symmetrical peaks.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample or Reference Standard B Dissolve in Mobile Phase A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Acquire Data (UV @ 275 nm) E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H

Caption: Workflow for the HPLC analysis of this compound.

Detailed Methodology

A. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (LC-MS grade).

B. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase in volumetric flasks. A minimum of five concentration levels is recommended to establish linearity.[8]

C. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain this compound into a volumetric flask.

  • Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete extraction, and then dilute to the final volume with the mobile phase.[6] The target concentration should fall within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulates.[6]

D. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse, Waters SunFire)[7]Standard reversed-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid suppresses the ionization of the phenolic group, ensuring sharp peaks and stable retention.
Elution Mode Isocratic: 60% BA simple isocratic method is often sufficient if the sample matrix is not complex.
Flow Rate 1.0 mL/min[7]Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °C[7]Controlled temperature ensures reproducible retention times.
Detection DAD, 275 nm[7]Phenolic compounds typically exhibit strong UV absorbance in this region.
Injection Volume 10 µL[7]A standard volume providing good sensitivity without overloading the column.

Protocol 2: Quantification by GC-MS with Silylation

This protocol is designed for high-sensitivity analysis and is particularly effective for complex matrices where the selectivity of mass spectrometry is required.

Principle of Derivatization and Analysis

Direct GC analysis of this compound is hindered by its polar hydroxyl group.[4][5] This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenol into its more volatile and thermally stable trimethylsilyl (TMS) ether derivative. This derivatized analyte is then separated on a low-polarity capillary column and detected by a mass spectrometer, which provides both quantification and structural confirmation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample or Reference Standard B Dissolve in Volatile Solvent A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Incubate (e.g., 70°C) to Complete Reaction C->D E Inject into GC-MS System D->E F Acquire Data (Full Scan or SIM) E->F G Integrate Peak Area F->G H Quantify against Internal Standard G->H

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Methodology

A. Instrumentation and Reagents

  • GC-MS system with an autosampler.

  • This compound reference standard (≥98% purity).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Dichloromethane or Ethyl Acetate (GC grade).

  • An appropriate internal standard (IS), such as 2,4,6-Trimethylphenol, for improved precision.

B. Standard and Sample Preparation (with Derivatization)

  • Prepare stock solutions of the reference standard and internal standard in dichloromethane.

  • In a 2 mL autosampler vial, add an aliquot of the sample or calibration standard solution and the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent.

  • Add 100 µL of BSTFA and 100 µL of dichloromethane (or other suitable solvent).

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.

  • Cool the vial to room temperature before injection.

C. GC-MS Conditions

ParameterConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]A low-bleed, low-polarity column ideal for general-purpose MS analysis.
Carrier Gas Helium, constant flow at 1.0 mL/min[7]Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °C[7]Ensures rapid and complete vaporization of the derivatized analyte.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[4][7]Temperature programming allows for the separation of analytes with a range of volatilities.
MS Transfer Line 280 °C[7]Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °C[7]Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV[7]Standard EI energy produces reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)[4]Full Scan is used for initial identification. SIM mode provides higher sensitivity for quantification.

Method Validation: Ensuring Trustworthy Data

Both protocols described must be validated in the end-user's laboratory to ensure they are fit for their intended purpose. Validation should be performed in accordance with ICH Q2(R2) guidelines.[9][10][11] The key parameters and typical acceptance criteria are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity / Selectivity No interference from blank, placebo, or impurities at the analyte's retention time. Peak purity index > 0.995 (HPLC-DAD).Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[9]
Linearity Correlation coefficient (R²) ≥ 0.995 over a defined range.[12]Confirms a direct proportional relationship between analyte concentration and the instrument's response.[8]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8]Defines the concentration boundaries within which the method is considered reliable.
Accuracy % Recovery typically between 98.0% and 102.0% for drug substance assay.Measures the closeness of the experimental value to the true value. Often assessed by spiking a known amount of analyte into a blank matrix.
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.[9]Measures the degree of scatter between a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day, different analysts) should be assessed.[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[12]The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[12]The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness RSD of results should remain within acceptable limits after small, deliberate variations in method parameters (e.g., pH, flow rate).[8]Demonstrates the method's reliability during normal usage and its capacity to remain unaffected by minor variations in experimental conditions.

Conclusion

The HPLC-DAD and GC-MS methods detailed in this application note provide robust, reliable, and validated frameworks for the quantitative analysis of this compound. The HPLC method offers a straightforward approach for routine analysis, while the GC-MS method provides superior sensitivity and selectivity for more demanding applications. The choice of method should be based on the specific analytical requirements, sample matrix, and available instrumentation. Proper method validation is a critical final step to ensure that the chosen procedure is fit for its intended purpose and generates data of the highest integrity.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3,4-Trimethoxy-6-methylphenol. The method is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound in bulk drug substances and pharmaceutical formulations. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility of results.[1][2][3]

Introduction

This compound is a substituted phenolic compound with potential applications in the pharmaceutical industry as a synthetic intermediate or an active ingredient. Its chemical structure, featuring a phenol ring with multiple methoxy groups and a methyl group, necessitates a reliable analytical method for quality control, stability testing, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[4][5] This document provides a comprehensive guide to a validated HPLC method for the analysis of this compound, including the rationale behind the methodological choices, detailed experimental protocols, and validation data.

Principle of the Method

The analytical method is based on reversed-phase chromatography, where the separation of this compound is achieved on a nonpolar C18 stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. The retention of the moderately nonpolar this compound on the column is influenced by the organic modifier content in the mobile phase. Detection is performed using a UV-Vis Diode Array Detector (DAD) at the wavelength of maximum absorbance of the analyte, which provides high sensitivity and allows for peak purity analysis.[6] Quantification is based on the external standard method, where the peak area of the analyte in a sample is compared to a calibration curve constructed from reference standards of known concentrations.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical FormulaC₁₀H₁₄O₄[7]
Molecular Weight198.22 g/mol [7]
AppearanceSolid (assumed)General chemical knowledge
SolubilitySoluble in organic solvents like methanol and acetonitrileInferred from structure and common solvents for similar compounds[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.[6]

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like phenols.[4][5]
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition provides optimal retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency.[8]
Flow Rate 1.0 mL/minA standard flow rate that ensures good separation efficiency and reasonable analysis time.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or λmax determined by DAD)Phenolic compounds typically exhibit UV absorbance in this region. A DAD allows for the determination of the maximum absorbance wavelength for optimal sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in a 60:40 volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance and prepare a 1000 µg/mL solution in the mobile phase. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

  • Pharmaceutical Formulation (e.g., Cream): Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. Transfer to a suitable container and extract the analyte with a known volume of mobile phase (e.g., 50 mL) by sonication for 15-20 minutes. Filter the extract through a 0.45 µm syringe filter before HPLC analysis. Dilute the filtrate if necessary to bring the concentration within the calibration range.

Analysis Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][9]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Linearity Range 1 - 100 µg/mL
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)Acceptance Criteria
80%98.0 - 102.098.0 - 102.0%
100%98.0 - 102.098.0 - 102.0%
120%98.0 - 102.098.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelRSD (%)Acceptance Criteria
Repeatability (n=6) ≤ 2.0%≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%≤ 2.0%
Specificity and Stability-Indicating Capability

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies were conducted.[10][11] A solution of this compound was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the analyte can be confirmed using a DAD.

Caption: Logical workflow for conducting a forced degradation study.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and has been shown to be linear, accurate, precise, and specific. The stability-indicating capability of the method makes it suitable for routine quality control and stability studies of this compound in both bulk drug and finished pharmaceutical products.

References

Application Note: Quantitative Analysis of 2,3,4-Trimethoxy-6-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the sensitive and selective detection of 2,3,4-Trimethoxy-6-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the importance of this analyte in pharmaceutical research and development, this document outlines a robust methodology, from sample preparation and derivatization to instrument parameters and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Rationale for GC-MS in Phenolic Compound Analysis

This compound, a substituted phenolic compound, is a molecule of interest in various research and development sectors. Its accurate quantification is often crucial for process optimization, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive identification capabilities.[1]

However, the inherent polarity of the hydroxyl group in phenolic compounds like this compound poses a challenge for direct GC-MS analysis, often leading to poor peak shape and reduced sensitivity. To circumvent this, a derivatization step is employed to enhance the volatility and thermal stability of the analyte.[2][3] This application note details a validated approach using silylation, a common and effective derivatization technique, prior to GC-MS analysis.[4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 39068-88-7[5]
Molecular Formula C₁₀H₁₄O₄[5]
Molecular Weight 198.22 g/mol [5]
Appearance Yellow to brown solid[5]

Experimental Workflow: A Self-Validating System

The entire analytical process is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The workflow is visualized below.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Extraction Liquid-Liquid Extraction Sample->Extraction Aqueous Matrix Drydown Solvent Evaporation Extraction->Drydown Derivatization Silylation (BSTFA) Drydown->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard: A well-characterized standard of known purity is required.[6]

  • Internal Standard (IS): A structurally similar compound not present in the sample matrix, such as a deuterated analog or a related stable isotope-labeled compound.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Solvents: Pyridine (anhydrous), Ethyl acetate (HPLC grade), Dichloromethane (HPLC grade), Hexane (HPLC grade).

  • Reagents: Anhydrous sodium sulfate, Sodium bicarbonate (saturated solution).

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for aqueous samples. For other matrices, appropriate extraction techniques should be developed and validated.

  • Sample Aliquoting: Transfer 1 mL of the aqueous sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • pH Adjustment: Adjust the sample pH to approximately 5-7 with a suitable buffer.

  • Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Repeat Extraction: Repeat the extraction process two more times, combining the organic extracts.[7]

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[7]

Derivatization: Trimethylsilylation

Derivatization is crucial for improving the volatility of the analyte.[8] Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2]

  • Reconstitution: To the dried sample residue, add 50 µL of anhydrous pyridine to ensure complete dissolution.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[7]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation.

GC Parameters MS Parameters
Injection Mode Splitless (1 µL)Ionization Mode Electron Ionization (EI)
Injector Temperature 250°CIon Source Temperature 230°C
Carrier Gas HeliumQuadrupole Temperature 150°C
Flow Rate 1.0 mL/minElectron Energy 70 eV
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentMass Range m/z 40-500
Oven Program Scan Speed 1562 amu/s
Initial Temperature80°C, hold for 2 minSolvent Delay 3 min
Ramp Rate 110°C/min to 200°C
Ramp Rate 220°C/min to 280°C, hold for 5 min

Table adapted from a method for a structurally similar compound.[9]

Mass Spectral Fragmentation Analysis

The mass spectrum of the TMS-derivatized this compound is expected to show a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the derivatized compound.

Predicted Fragmentation: Based on the fragmentation of structurally similar compounds like 5-Methoxy-2,3,4-trimethylphenol (Molecular Weight: 166.22 g/mol ), we can anticipate the fragmentation of our analyte.[10] The mass spectrum of the TMS derivative of this compound (Molecular Weight of TMS derivative: 270.36 g/mol ) is expected to exhibit losses of methyl groups (CH₃, -15 Da) from both the methoxy and silyl groups, as well as potential rearrangements of the aromatic ring.

Reference Fragmentation of a Similar Compound (5-Methoxy-2,3,4-trimethylphenol):

m/zPlausible Ion
166[M]⁺
151[M - CH₃]⁺
136[M - 2xCH₃]⁺
121[M - 3xCH₃]⁺

Data derived from the NIST WebBook for a structurally similar compound.[10]

A detailed analysis of the fragmentation pattern is essential for confident identification and for selecting appropriate ions for quantification in Selected Ion Monitoring (SIM) mode, which can significantly enhance sensitivity.

Method Validation and Performance

A robust analytical method requires thorough validation to ensure its reliability.[1] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters.[11]

Validation ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at the retention time of the analyte and internal standard.Ensures the method can accurately measure the analyte without interference from other components.
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between analyte concentration and instrument response.
Accuracy (% Recovery) Typically 80-120%Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability: < 15%Intermediate Precision: < 15%Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by GC-MS. The detailed protocols for sample preparation, derivatization, and instrument parameters, coupled with an understanding of the underlying chemical principles, will enable researchers, scientists, and drug development professionals to implement this method with confidence. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is paramount in scientific research and pharmaceutical development.

References

The Emergent Role of Substituted Phenols in Proteomics: A Protocol for 2,3,4-Trimethoxy-6-methylphenol in Advanced Protein Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Protein Extraction

In the landscape of proteomics, the quality of a protein sample dictates the fidelity of downstream analyses, from two-dimensional gel electrophoresis (2-DE) to mass spectrometry (MS). While numerous protocols exist, the extraction of proteins from complex biological matrices, particularly recalcitrant tissues rich in interfering substances like polysaccharides and lipids, remains a significant challenge. Phenol-based extraction methods have long been a gold standard for obtaining high-purity protein samples from such challenging sources.[1][2][3] This application note details a comprehensive protocol for phenol-based protein extraction, with a forward-looking perspective on the potential advantages of employing substituted phenols, specifically 2,3,4-Trimethoxy-6-methylphenol, to enhance protein recovery and purity. While not yet a mainstream reagent in proteomics, the unique chemical properties of this compound present a compelling case for its investigation as a tool for specialized proteomics applications. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed protocol to explore its potential.

Scientific Principles: The Power of Phenolic Extraction

Phenol-based protein extraction leverages the principle of liquid-liquid extraction to partition proteins from other cellular components.[1] The fundamental mechanism relies on the ability of phenol to act as a powerful protein denaturant and solvent.[4] The hydroxyl group of phenol can form hydrogen bonds with the peptide backbone, while the aromatic ring engages in hydrophobic interactions, collectively facilitating the solubilization of proteins, including those that are typically difficult to extract, such as membrane proteins.[4]

This method effectively separates proteins from contaminants that are more soluble in the aqueous phase, such as salts, sugars, and nucleic acids. The subsequent precipitation of proteins from the phenol phase yields a cleaner, more concentrated protein sample ready for downstream analysis.[2]

Hypothesized Advantages of this compound

While standard phenol is effective, its properties can be modulated through chemical substitution. This compound, with its three methoxy groups and one methyl group, presents several theoretical advantages:

  • Enhanced Denaturation and Solubilization: The increased hydrophobicity from the methyl and methoxy groups could potentially enhance the solubilization of highly hydrophobic proteins, which are often underrepresented in proteomic analyses.

  • Altered Phase Properties: The substitutions will change the density and polarity of the phenol phase, which could be fine-tuned to improve the partitioning of specific protein classes or to facilitate easier phase separation.

  • Reduced Oxidative Damage: The electron-donating nature of the methoxy and methyl groups may reduce the propensity for phenol to oxidize, which can lead to protein modification and damage.

Further research is necessary to validate these hypothesized benefits, and this protocol provides a framework for such investigations.

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for protein extraction using a substituted phenol-based method.

G cluster_0 Sample Preparation cluster_1 Phenol Extraction cluster_2 Protein Precipitation & Washing cluster_3 Final Sample Preparation A Homogenization of Tissue in Extraction Buffer B Addition of Tris-buffered Phenol (or this compound) A->B Incubate on ice C Phase Separation via Centrifugation B->C Vortex vigorously D Collection of Upper (Phenol) Phase C->D Careful aspiration E Precipitation with Methanolic Ammonium Acetate D->E Incubate at -20°C F Centrifugation and Pellet Collection E->F G Washing with Methanol and Acetone F->G Repeat washes H Air-drying the Protein Pellet G->H I Solubilization in Appropriate Buffer (e.g., for 2-DE or MS) H->I

Caption: Workflow for Phenol-Based Protein Extraction.

Detailed Protocol: Protein Extraction with this compound

This protocol is adapted from established phenol extraction methods and is suitable for exploring the use of this compound.[1][5]

Materials and Reagents
Reagent/MaterialSpecificationsSupplierCatalog No. (Example)
This compound≥97% purityMySkinRecipes243520
Tris-HClpH 8.8Sigma-AldrichT1503
SucroseMolecular Biology GradeSigma-AldrichS0389
EDTA0.5 M solution, pH 8.0Invitrogen15575020
KClCrystal, ACS ReagentSigma-AldrichP9541
β-mercaptoethanol≥99.0%Sigma-AldrichM3148
Phenylmethylsulfonyl fluoride (PMSF)≥98.5%Sigma-AldrichP7626
MethanolAnhydrous, 99.8%Sigma-Aldrich322415
Ammonium AcetateFor molecular biology, ≥98%Sigma-AldrichA1542
AcetoneACS Reagent, ≥99.5%Sigma-Aldrich179124
Protein Solubilization Buffer(e.g., for 2-DE or MS)Varies by application-
Solutions Preparation
  • Extraction Buffer: 500 mM Tris-HCl (pH 8.8), 700 mM Sucrose, 50 mM EDTA, 100 mM KCl. Just before use, add 2% β-mercaptoethanol and 1 mM PMSF.[1] Keep on ice.

  • Tris-buffered Phenol (or Substituted Phenol): Equilibrate high-purity phenol with an equal volume of Tris-HCl (pH 8.0) until the pH of the phenol phase is ~7.5. For this compound, which is a solid at room temperature, it may need to be gently warmed to be used in a liquid state or dissolved in a suitable co-solvent. Initial exploratory studies are recommended to determine the optimal conditions for its use.

  • Precipitation Solution: 0.1 M Ammonium Acetate in anhydrous methanol. Store at -20°C.

  • Wash Solutions: 80% Methanol and 80% Acetone. Store at -20°C.

Step-by-Step Procedure
  • Sample Homogenization:

    • Start with 100-500 mg of tissue.

    • In a pre-chilled mortar and pestle, grind the tissue to a fine powder in liquid nitrogen.

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Phenol Extraction:

    • Add an equal volume (1 mL) of Tris-buffered phenol (or the prepared this compound solution).

    • Vortex for 30 minutes at 4°C.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the upper phenolic phase and transfer it to a new tube. This is a critical step to avoid contamination from the aqueous phase and interphase.[2]

  • Protein Precipitation:

    • To the collected phenolic phase, add 5 volumes of ice-cold 0.1 M ammonium acetate in methanol.

    • Mix by inversion and incubate at -20°C overnight to precipitate the proteins.

  • Protein Pellet Washing:

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of ice-cold 0.1 M ammonium acetate in methanol. Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet twice with 1 mL of ice-cold 80% methanol.

    • Wash the pellet twice with 1 mL of ice-cold 80% acetone.

  • Sample Solubilization:

    • After the final wash, air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.

    • Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., urea/thiourea buffer for 2-DE, or an appropriate buffer for direct digestion and MS analysis).

Safety and Handling of this compound

As with all phenolic compounds, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Exposure: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[6]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Low Protein Yield Incomplete homogenization.Ensure tissue is ground to a fine, consistent powder. Increase homogenization time.
Incomplete precipitation.Ensure the precipitation solution is at -20°C and allow for sufficient incubation time (overnight is recommended).
Contamination with Polysaccharides Carryover from the aqueous phase.Be extremely careful when aspirating the phenolic phase. A second phenol extraction can be performed.
Difficulty Resuspending Pellet Over-drying of the pellet.Minimize air-drying time. Use a suitable solubilization buffer and allow for adequate resuspension time with occasional vortexing.
Presence of interfering substances.Ensure all wash steps are performed thoroughly.

Concluding Remarks and Future Directions

The protocol detailed herein provides a robust framework for high-purity protein extraction from challenging samples, forming the basis for high-quality proteomics research. The exploration of substituted phenols, such as this compound, represents a promising avenue for the continued refinement of these essential techniques. While its efficacy in proteomics is yet to be fully established, its unique chemical properties warrant investigation. By providing this detailed methodology, we hope to empower researchers to not only improve their current protein extraction workflows but also to pioneer the use of novel reagents that may unlock new depths of the proteome.

References

Application Notes & Protocols: The Synthetic Utility of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Synthon in Modern Organic Chemistry

2,3,4-Trimethoxy-6-methylphenol is a highly substituted, electron-rich aromatic compound that serves as a valuable and strategic intermediate in multi-step organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, three activating methoxy substituents, and a methyl group on a benzene core makes it a potent precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its primary application as a key building block for the synthesis of Coenzyme Q (CoQ) analogues and delves into other potential synthetic transformations, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

The reactivity of the phenol is largely dictated by its electronic properties. The methoxy groups, being strong electron-donating groups via resonance, and the methyl group, a weak electron-donating group via induction, significantly activate the aromatic ring towards electrophilic substitution and, crucially, oxidation. The phenolic hydroxyl group provides a handle for derivatization and directs regioselectivity in various transformations.

Core Application: Keystone Precursor for the Coenzyme Q Benzoquinone Core

The most significant application of this compound is its role as a direct precursor to the 2,3-dimethoxy-5-methyl-1,4-benzoquinone moiety. This quinone is the foundational aromatic core of Coenzyme Q10 (CoQ10 or Ubiquinone), a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain responsible for cellular energy (ATP) production.[1][2][3] The chemical synthesis of CoQ10 and its analogues often relies on the efficient construction of this substituted benzoquinone ring, which is then coupled with a polyisoprenoid side chain.[4][5]

The critical transformation is the selective oxidation of the parent phenol. This process removes the hydrogen from the hydroxyl group and the methoxy group at the para position (C4), installing two carbonyls to form the quinone ring system.

Mechanistic Rationale: The Role of Substituents in Directed Oxidation

The oxidation of substituted phenols to quinones is a fundamental transformation. In the case of this compound, the high electron density of the ring facilitates oxidation. The reaction likely proceeds through a phenoxy radical intermediate. The methoxy groups stabilize this radical and direct the oxidation to the C1 and C4 positions to form the thermodynamically stable 1,4-benzoquinone system. The choice of oxidant is critical to achieve high selectivity and yield, avoiding undesirable side reactions like polymerization or ring cleavage. Oxidizing agents like hydrogen peroxide in an acidic medium provide a controlled method for this transformation.[6]

Workflow for Quinone Synthesis

Here is a diagram illustrating the key synthetic step from the phenol to the quinone core of Coenzyme Q.

G phenol This compound reagents Oxidizing Agent (e.g., H₂O₂ / CH₃COOH) phenol->reagents quinone 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q Core) reagents->quinone Oxidation

Caption: Oxidation of the phenol to the target benzoquinone.

Experimental Protocol: Oxidation to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone

This protocol describes a representative method for the oxidation of this compound using hydrogen peroxide in acetic acid, a common and effective method for this class of transformation.[6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (10-15 vol)

  • Hydrogen Peroxide (30% aq. solution, 2.0-3.0 eq)

  • Sodium Bicarbonate (sat. aq. solution)

  • Sodium Sulfite (solid)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Magnesium Sulfate or Sodium Sulfate (anhydrous, for drying)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in glacial acetic acid. Cool the solution to 10-15°C using an ice-water bath.

  • Addition of Oxidant: Add the 30% hydrogen peroxide solution dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess peroxide by slowly adding solid sodium sulfite in small portions until a starch-iodide test is negative. Be cautious as this may be exothermic.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure 2,3-dimethoxy-5-methyl-1,4-benzoquinone as a yellow-orange solid.

Data Summary:

ParameterConditionCausality/Rationale
Solvent Glacial Acetic AcidProvides a protic medium that can facilitate the oxidation mechanism and is miscible with aqueous H₂O₂.
Oxidant 30% Hydrogen PeroxideA common, effective, and relatively clean oxidant that produces water as the primary byproduct.[6]
Temperature 10-25°CInitial cooling is necessary to control the exothermicity of the oxidation. Running at room temperature provides sufficient energy for the reaction to proceed to completion.
Yield Typically >80%High yields are achievable due to the activated nature of the phenol substrate and the selectivity of the chosen oxidant.[6]

Further Synthetic Utility: Derivatization into Schiff Bases

Beyond its role in quinone synthesis, the phenolic structure of this compound and its derivatives can be leveraged for other transformations. While direct protocols for the title compound are not extensively published, its structural motifs are found in phenols used for synthesizing Schiff bases.[7][8] Schiff bases, compounds containing an azomethine [-C=N-] group, are formed by the condensation of a primary amine with an active carbonyl compound.[7][8] They are important intermediates and ligands in coordination chemistry and have shown a wide range of biological activities.[8]

A plausible synthetic route involves first converting the phenol into a corresponding aldehyde (e.g., via Vilsmeier-Haack or Duff reaction) and then condensing it with a primary amine.

General Workflow for Schiff Base Synthesis from Phenolic Aldehydes

G cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation phenol Substituted Phenol aldehyde Phenolic Aldehyde phenol->aldehyde Vilsmeier-Haack or Duff Reaction amine Primary Amine (R-NH₂) schiff_base Schiff Base amine->schiff_base Reflux in Ethanol

Caption: Two-step workflow for synthesizing Schiff bases from phenols.

Generalized Protocol: Schiff Base Formation

This protocol is adapted from a general procedure for the condensation of a phenolic aldehyde (like vanillin, which is structurally related) with a primary amine.[7]

Materials and Reagents:

  • Phenolic Aldehyde (e.g., a formylated derivative of this compound) (1.0 eq)

  • Primary Amine (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolution: Dissolve the phenolic aldehyde and the primary amine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux and maintain stirring. The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the substrates.[7]

  • Monitoring: Track the progress of the reaction by TLC.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

This generalized protocol highlights the potential for derivatizing the core structure of this compound into more complex molecules with potential applications in materials science and medicinal chemistry.

References

Application Notes & Protocols: The Use of 2,3,4-Trimethoxy-6-methylphenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Foundational Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and chemical analysis, the accuracy and reliability of analytical data are paramount. The foundation upon which this reliability is built is the reference standard. A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses.[1] As defined by the U.S. Food and Drug Administration (FDA), a reference standard must be of the highest possible purity and thoroughly characterized to ensure its suitability for its intended analytical purpose.[1][2]

Phenolic compounds, a broad class of molecules featuring a hydroxyl group attached to an aromatic ring, are of significant interest in drug discovery and development due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] 2,3,4-Trimethoxy-6-methylphenol, with its substituted phenolic structure, represents a key molecule for chemical synthesis and as a potential impurity or degradant in complex drug manufacturing processes. Its use as a reference standard is critical for the accurate quantification of related active pharmaceutical ingredients (APIs) and the identification of process-related impurities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper qualification and application of this compound as an analytical reference standard. The protocols herein are designed with scientific integrity at their core, adhering to principles outlined by the International Council for Harmonisation (ICH) to ensure that the described methods are robust, reliable, and self-validating.[5][6]

Qualification of this compound as a Reference Standard

Before a compound can be utilized as a reference standard, it must undergo rigorous characterization to confirm its identity, purity, and potency. This qualification process is a mandatory prerequisite for its use in regulated analytical testing.

Identity Confirmation

The structural identity of the candidate reference standard must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra should be consistent with the proposed structure of this compound, showing the correct number of signals, chemical shifts, coupling patterns, and integrations for all protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the elemental composition and exact mass of the molecule. The observed molecular ion peak should correspond to the calculated theoretical mass of C₁₀H₁₄O₄.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include O-H stretching for the phenolic group and C-O stretching for the methoxy groups.

Purity Assessment

Purity is the most critical attribute of a reference standard.[1] The use of orthogonal (different and independent) analytical techniques is essential for a comprehensive purity assessment.

  • Chromatographic Purity (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the purity of organic compounds.[7] The area percentage of the main peak relative to the total area of all peaks is used to calculate purity.

  • Residual Solvents: Headspace GC is the standard method for identifying and quantifying any residual solvents from the synthesis and purification process.

  • Water Content: Karl Fischer titration is the preferred method for the accurate determination of water content.

  • Inorganic Impurities: Analysis by techniques such as Inductively Coupled Plasma (ICP-MS) or a sulfated ash test can determine the level of inorganic impurities.

The overall purity is then calculated by mass balance, taking into account the chromatographic purity and the content of water, residual solvents, and inorganic impurities.

Physicochemical Properties & Storage

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 39068-88-7[8]
Molecular Formula C₁₀H₁₄O₄[8]
Molecular Weight 198.22 g/mol [8]
Appearance SolidN/A
Storage Conditions 2-8°C, Dry[8]

Diagram: Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the comprehensive qualification of a candidate material, such as this compound, into a certified reference standard.

G cluster_synthesis Material Sourcing cluster_characterization Structural & Purity Analysis cluster_certification Certification & Release Synthesis Synthesis & Purification Identity Identity Confirmation (NMR, MS, IR) Synthesis->Identity Purity Purity Assessment (HPLC, GC, Water, Solvents) Assay Potency Assignment (Mass Balance Method) Purity->Assay Cert Certificate of Analysis (CoA) Generation Assay->Cert Release Certified Reference Standard Cert->Release

Caption: Workflow for qualifying a reference standard.

Application Protocol 1: Quantitative Analysis of a Related Compound by HPLC

This protocol details the use of this compound as a reference standard for the assay (quantitative analysis) of a drug substance or related compound using reversed-phase HPLC with UV detection.

Principle

The method separates the analyte from potential impurities on a C18 stationary phase based on polarity.[9] Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the certified this compound reference standard. This external standard method relies on the precise preparation of standard and sample solutions.

Materials and Instrumentation
  • Reference Standard: Certified this compound

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Solvents: HPLC-grade acetonitrile and water

  • Reagents: Formic acid (or other suitable modifier)

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Scientist's Note: The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.[9]

    • This is the primary stock solution. Further dilutions can be made to create a calibration curve if required.

  • Sample Solution Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent used for the standard solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[10]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or λmax of analyte)
Gradient Program 40% B to 90% B over 10 min
  • System Suitability and Analysis Sequence:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution. The %RSD of the peak areas should be ≤ 2.0%.[6]

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the standard solution, followed by the sample solutions in duplicate.

    • Inject the standard solution periodically (e.g., every 6-10 sample injections) to verify system stability.

Data Analysis and Calculation

The concentration of the analyte in the sample is calculated using the following formula:

Analyte Conc. (µg/mL) = (Area_Sample / Area_Standard) * Conc_Standard (µg/mL)

The final assay value (% w/w) is then calculated by accounting for the sample weight and dilution factor.

Diagram: HPLC Quantitative Analysis Workflow

G cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (Accurate Weighing) equilibration System Equilibration prep_std->equilibration prep_sample Prepare Sample Solution (Weigh & Dilute) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample filter_sample->equilibration sst System Suitability Test (5x Standard Injections) equilibration->sst analysis Inject Blank, Standards, & Samples sst->analysis integration Integrate Peak Areas analysis->integration calculation Calculate Concentration (External Standard Method) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC quantitative analysis.

Application Protocol 2: Impurity Identification by GC-MS

This protocol describes using this compound as a reference standard to identify and potentially quantify a related impurity in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Phenolic compounds often exhibit poor chromatographic peak shape and volatility in GC. Derivatization is employed to block the active hydroxyl group, improving analytical performance.[7][11] Trimethylsilylation (TMS) is a common technique where the active hydrogen is replaced with a TMS group.[11][12] The reference standard is derivatized alongside the sample. Identification is confirmed by matching the retention time and mass spectrum of the peak in the sample to that of the derivatized standard.

Materials and Instrumentation
  • Reference Standard: Certified this compound

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar column)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Pyridine or Acetonitrile (reaction solvent), Dichloromethane (sample solvent)

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

    • Scientist's Note: It is critical to use anhydrous solvents, as water will readily consume the derivatizing reagent.

  • Derivatization: Trimethylsilylation

    • In a 2 mL autosampler vial, place 100 µL of the standard or sample solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.[11]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[11]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Start at 100°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the derivatized reference standard solution to determine its retention time and mass spectrum.

    • Inject the derivatized sample solution.

Data Analysis and Interpretation
  • Identification: An impurity in the sample is positively identified as this compound if its derivatized form exhibits the same retention time (within a narrow window, e.g., ±0.05 min) and the same mass spectrum as the derivatized reference standard. The comparison of mass spectra should include the molecular ion and key fragment ions.

  • Quantification: If quantification is required, a calibration curve can be generated by derivatizing and analyzing a series of standard solutions at different concentrations.

Diagram: GC-MS Impurity Analysis Workflow

G cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_solutions Prepare Stock Solutions (Standard & Sample) dry_down Aliquot & Evaporate (Nitrogen Stream) prep_solutions->dry_down derivatize Add Reagents & Heat (BSTFA, 70°C, 30 min) dry_down->derivatize cool Cool to Room Temp derivatize->cool inject_std Inject Derivatized Standard (Determine RT & Spectrum) cool->inject_std inject_sample Inject Derivatized Sample inject_std->inject_sample compare_rt Compare Retention Times inject_sample->compare_rt compare_ms Compare Mass Spectra compare_rt->compare_ms identification Confirm Impurity Identity compare_ms->identification

Caption: Experimental workflow for GC-MS impurity analysis.

Conclusion

The proper use of a well-qualified reference standard like this compound is indispensable for achieving accurate and reliable results in modern analytical laboratories. By following structured, validated protocols grounded in regulatory guidelines, researchers can ensure data integrity, which is crucial for decision-making in drug development, quality control, and scientific research. The methodologies presented here provide a robust framework for the application of this important phenolic compound as an analytical standard.

References

Application Note: A Detailed Protocol for the Synthesis of a Novel Phenolic Schiff Base Derived from 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel Schiff base derived from 2,3,4-Trimethoxy-6-methylphenol. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental procedure, the underlying chemical principles, and robust analytical methods for the characterization of the synthesized compound.

Introduction: The Significance of Phenolic Schiff Bases in Medicinal Chemistry

Schiff bases are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone).[6][7] The resulting imine functionality is crucial for their biological activities, often acting as a key pharmacophore.[2][5] The incorporation of a phenolic moiety, such as the sterically hindered and electron-rich this compound, is anticipated to enhance the lipophilicity and potentially modulate the biological activity of the resulting Schiff base. The methoxy and methyl substituents on the phenolic ring can influence the electronic and steric properties of the final molecule, which in turn can affect its interaction with biological targets. Phenolic Schiff bases have demonstrated a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.[8][9] This protocol details the synthesis of a novel Schiff base by reacting this compound with a suitable aromatic amine, providing a foundational method for the exploration of new chemical entities in drug discovery.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition of the primary amine to the carbonyl group of an aromatic aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond of the Schiff base.[6][7] The reaction is typically catalyzed by a few drops of acid.[10][11][12]

Reaction:

Mechanism:

The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the primary amine then attacks the carbonyl carbon, forming a carbinolamine intermediate.[13][14] Subsequent dehydration, facilitated by the acidic medium, leads to the formation of the stable Schiff base.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a Schiff base using this compound. For this protocol, we will use p-toluidine as the primary amine and a suitable aromatic aldehyde, for instance, salicylaldehyde, to generate the Schiff base.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Salicylaldehyde≥98%Commercially Available
p-Toluidine≥99%Commercially Available
Absolute EthanolReagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
HexaneHPLC GradeCommercially Available
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with hotplate--
Buchner funnel and filter paper--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-

3.2. Synthetic Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.98 g (0.01 mol) of this compound and 1.22 g (0.01 mol) of salicylaldehyde in 30 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.07 g (0.01 mol) of p-toluidine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Reaction Completion and Isolation: After refluxing for 4-6 hours, or once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled solution into a beaker containing 100 mL of ice-cold distilled water with gentle stirring. A solid precipitate of the Schiff base should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

3.3. Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization dissolve Dissolve Phenol & Aldehyde in Ethanol add_amine Add p-Toluidine dissolve->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterization FT-IR, NMR, Mass Spec dry->characterization

Caption: Experimental workflow for the synthesis of the Schiff base.

Characterization of the Synthesized Schiff Base

To confirm the successful synthesis and purity of the target Schiff base, a combination of spectroscopic techniques should be employed.

4.1. Expected Spectroscopic Data

TechniqueKey Expected Signal/FeatureRationale
FT-IR ~1620-1640 cm⁻¹C=N (azomethine) stretching vibration, characteristic of Schiff bases.[15]
~3200-3400 cm⁻¹ (broad)O-H stretching vibration from the phenolic group.
¹H NMR ~8.0-9.0 ppm (singlet)Proton of the azomethine group (-CH=N-).[8]
~6.5-8.0 ppm (multiplets)Aromatic protons.
~2.0-2.5 ppm (singlet)Protons of the methyl group.
~3.5-4.0 ppm (singlets)Protons of the methoxy groups.
¹³C NMR ~160-170 ppmCarbon of the azomethine group (C=N).[8]
Mass Spec [M+H]⁺ or [M]⁺Molecular ion peak corresponding to the calculated molecular weight of the product.

4.2. Data Interpretation Logic

data_interpretation cluster_data Spectroscopic Data cluster_interpretation Structural Confirmation ftir FT-IR imine_bond Presence of C=N bond ftir->imine_bond nmr NMR (¹H & ¹³C) nmr->imine_bond functional_groups Confirmation of Functional Groups (OH, OCH₃, CH₃) nmr->functional_groups mass_spec Mass Spectrometry molecular_formula Correct Molecular Formula & Weight mass_spec->molecular_formula final_structure Verified Schiff Base Structure imine_bond->final_structure functional_groups->final_structure molecular_formula->final_structure

Caption: Logical flow for structural elucidation from spectroscopic data.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Salicylaldehyde and p-toluidine are toxic and irritants. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a novel phenolic Schiff base derived from this compound. The described methodology is straightforward and can be adapted for the synthesis of a library of related compounds for screening in drug discovery programs. The comprehensive characterization techniques outlined are essential for verifying the structure and purity of the synthesized molecules, ensuring reliable data for subsequent biological evaluation.

References

Application Notes and Protocols for In-Vitro Evaluation of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 2,3,4-Trimethoxy-6-methylphenol

This compound is a substituted phenolic compound with a structure suggestive of significant biological activity. Its core phenolic ring, adorned with a hydroxyl group, and further functionalized with three methoxy groups and a methyl group, positions it as a compelling candidate for investigation in drug discovery. Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The electron-donating nature of the methoxy and methyl substituents on the aromatic ring of this compound is hypothesized to enhance its radical-scavenging capabilities.

Oxidative stress, the imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic diseases, including inflammatory disorders and neurodegenerative conditions. Consequently, the exploration of compounds with potent antioxidant and anti-inflammatory properties is a cornerstone of modern therapeutic research.

This technical guide provides a comprehensive suite of in-vitro assays to systematically evaluate the antioxidant, anti-inflammatory, and potential neuroprotective activities of this compound. The protocols herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to not only execute the experiments but also to interpret the results with confidence. While specific experimental data for this compound is not yet extensively documented in public literature, this guide offers the established methodologies to robustly characterize its biological profile.

Part 1: Assessment of Antioxidant Capacity

The initial characterization of this compound should focus on its ability to mitigate oxidative stress. A panel of assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect various aspects of antioxidant action.

Experimental Workflow for Antioxidant Activity Screening

The following workflow provides a logical progression for assessing the antioxidant potential of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Comprehensive Profile A DPPH Radical Scavenging Assay D Calculate IC50 Values (DPPH & ABTS) A->D B ABTS Radical Cation Decolorization Assay B->D C Ferric Reducing Antioxidant Power (FRAP) Assay E Determine FRAP Value (Fe(II) Equivalents) C->E F Comparative Analysis of Antioxidant Mechanisms D->F E->F

Caption: Workflow for in-vitro antioxidant capacity assessment.

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS)

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Protocol 1.3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 150 µL of the FRAP reagent to a 96-well plate.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Prepare a standard curve using ferrous sulfate. The FRAP value of the sample is expressed as µM Fe(II) equivalents.

Assay Parameter Measured Typical Positive Control Expected Outcome for Active Compound
DPPHIC50 (µg/mL or µM)Ascorbic Acid, TroloxLow IC50 value indicates high scavenging activity.
ABTSIC50 (µg/mL or µM)TroloxLow IC50 value indicates high scavenging activity.
FRAPFe(II) Equivalents (µM)Ferrous SulfateHigh FRAP value indicates strong reducing power.
Caption: Summary of quantitative data for antioxidant assays.

Part 2: Assessment of Anti-inflammatory Potential

Chronic inflammation is a critical factor in many diseases. In-vitro assays that model aspects of the inflammatory process, such as protein denaturation and membrane destabilization, are valuable primary screening tools.[2]

Experimental Workflow for Anti-inflammatory Activity Screening

A step-wise approach is recommended to evaluate the anti-inflammatory properties of this compound.

G cluster_0 Phase 1: Primary Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Insight A Inhibition of Protein Denaturation Assay C Calculate % Inhibition A->C B Red Blood Cell (RBC) Membrane Stabilization Assay B->C D Determine IC50 Values C->D E Hypothesize Mechanism (e.g., membrane stabilization, protein protection) D->E

Caption: Workflow for in-vitro anti-inflammatory activity assessment.

Protocol 2.1: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[3] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[1][3]

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (positive control)

  • Test compound (this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of BSA in PBS or a 5% v/v solution of egg albumin in PBS.

    • Prepare stock solutions of the test compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO, then dilute with PBS) to achieve a range of final concentrations (e.g., 100-1000 µg/mL).

  • Assay:

    • The reaction mixture (5 mL) should consist of 0.2 mL of egg albumin (or 0.45 mL of BSA solution) and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound or standard drug.

    • For the control, add 2 mL of the solvent instead of the test compound.

  • Incubation and Denaturation: Incubate the mixtures at 37°C for 20 minutes. Induce denaturation by heating at 70°C for 5 minutes.[3]

  • Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[3]

Protocol 2.2: Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[2] Stabilization of the RBC membrane from hypotonicity- or heat-induced lysis by a compound is a measure of its ability to stabilize lysosomal membranes, which is an important mechanism of anti-inflammatory action.[2]

Materials:

  • Fresh human blood

  • Alsever's solution (anticoagulant) or heparinized tubes

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.25% NaCl)

  • Phosphate buffer (pH 7.4)

  • Diclofenac Sodium (positive control)

Procedure:

  • Preparation of RBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution (or use heparinized tubes).

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with isotonic saline.

    • Prepare a 10% v/v suspension of RBCs in isotonic saline.

  • Heat-Induced Hemolysis:

    • Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

    • Add 0.5 mL of the test compound at various concentrations or the standard drug.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Hypotonicity-Induced Hemolysis:

    • Prepare reaction mixtures as above but incubate at 37°C for 30 minutes.

    • Centrifuge and measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Protection = 100 - [(Abs_sample / Abs_control) x 100]

Assay Parameter Measured Typical Positive Control Expected Outcome for Active Compound
Protein Denaturation Inhibition% Inhibition, IC50Diclofenac SodiumHigh percentage of inhibition, low IC50 value.
RBC Membrane Stabilization% Protection, IC50Diclofenac SodiumHigh percentage of protection against hemolysis.
Caption: Summary of quantitative data for anti-inflammatory assays.

Part 3: Preliminary Assessment of Neuroprotective Potential

The antioxidant and anti-inflammatory properties of phenolic compounds often correlate with neuroprotective effects. A preliminary in-vitro assay to explore this potential is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This colorimetric assay, based on Ellman's method, measures the activity of AChE.[4] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Galantamine or Donepezil (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in Tris-HCl buffer.

    • Prepare a solution of AChE (0.3 U/mL) in buffer.

  • Assay:

    • In a 96-well plate, add 125 µL of DTNB, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI.

  • Measurement: Measure the absorbance at 412 nm for 5 minutes at 1-minute intervals.

  • Calculation: Calculate the rate of reaction. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and potential neuroprotective activities, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation and further investigation into the specific mechanisms of action, paving the way for more advanced cell-based and in-vivo studies. It is through such rigorous and methodologically sound investigation that the promise of novel phenolic compounds like this compound can be fully realized in the pursuit of new medicines.

References

Application Note: Optimized Sample Preparation Strategies for the Analysis of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trimethoxy-6-methylphenol is a substituted phenolic compound of significant interest in pharmaceutical and chemical research. Its unique structure, featuring multiple methoxy groups and a hydroxyl group, imparts specific chemical properties that are relevant in the development of novel therapeutic agents and specialized chemical products. Accurate quantification of this analyte in various matrices—from biological fluids in pharmacokinetic studies to reaction mixtures in process development—is critical for ensuring safety, efficacy, and quality.

However, the analysis of this compound presents distinct challenges. The polarity and potential for hydrogen bonding conferred by the hydroxyl group, combined with the characteristics of the methoxy and methyl groups, necessitate carefully optimized sample preparation protocols. Matrix effects, where co-extracted substances interfere with analyte ionization in mass spectrometry or co-elute in chromatography, are a primary concern. The goal of sample preparation is therefore twofold: to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for the sensitivity of the analytical instrument.

This guide provides a comprehensive overview of robust sample preparation techniques, detailing the underlying principles and offering step-by-step protocols tailored for the analysis of this compound in both biological and chemical matrices.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy.

PropertyValue/InformationImplication for Sample Preparation
Molecular Formula C₁₀H₁₄O₄Influences molecular weight and elemental composition.
Molecular Weight 198.22 g/mol [1]A relatively small molecule, suitable for LC-MS and GC-MS analysis.
Structure Phenolic hydroxyl group with three methoxy groupsThe hydroxyl group allows for pH-based manipulation of solubility. The molecule has both polar (hydroxyl, methoxy) and non-polar (methyl, benzene ring) regions, making it amenable to reversed-phase chromatography and extraction with moderately polar solvents.
pKa (Not experimentally determined) Estimated to be ~10-11As a phenol, it is a weak acid. At pH values approximately 2 units below its pKa, it will be in its neutral, more hydrophobic form, which is ideal for retention on reversed-phase sorbents or extraction into organic solvents.
LogP (Not experimentally determined)The presence of multiple polar oxygen atoms suggests a moderate octanol-water partition coefficient.

The primary analytical techniques for methoxylated phenols include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography (GC) often coupled with MS.[2] The choice of sample preparation is intrinsically linked to the chosen analytical endpoint.

Strategic Approach to Sample Preparation

The selection of an appropriate sample preparation method is dictated by the sample matrix, the expected analyte concentration, and the required level of cleanup. A decision-making workflow can guide the scientist to the most suitable technique.

SamplePrep_Decision_Tree start Start: Define Sample & Goal matrix_type What is the sample matrix? start->matrix_type bio_fluid High Protein Content? matrix_type->bio_fluid Biological Fluid (Plasma, Serum, Urine) chem_matrix Dilute & Shoot (Simple, for high conc.) matrix_type->chem_matrix Chemical Mixture (e.g., Formulation, Synthesis) complex_solid complex_solid matrix_type->complex_solid Complex Solid (e.g., Tissue, Food) ppt Protein Precipitation (PPT) (Fast, for high conc.) bio_fluid->ppt Yes lle_spe Required Cleanup Level? bio_fluid->lle_spe No (e.g., Urine) or Need Higher Purity lle Liquid-Liquid Extraction (LLE) (Good for removing salts) lle_spe->lle Moderate spe Solid-Phase Extraction (SPE) (High selectivity & concentration) lle_spe->spe High quechers quechers complex_solid->quechers QuEChERS (Effective for fatty/complex matrices)

Caption: Decision workflow for selecting a sample preparation method.

Protocols for Biological Matrices

Biological samples such as plasma, serum, and urine are complex and require significant cleanup to remove proteins, salts, and phospholipids that can interfere with analysis.

Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing proteins from plasma or serum. A water-miscible organic solvent is added to the sample, which disrupts the hydration shell around the proteins, causing them to denature and precipitate.[3]

When to Use: Ideal for high-throughput screening, early-stage drug discovery, or when analyte concentrations are relatively high. It is less effective at removing other matrix components like phospholipids.

Protocol:

  • Sample Aliquot: Transfer 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube. If using an internal standard (IS), add it at this stage.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is highly efficient at precipitating proteins.[4][5]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean vial for direct injection or for further evaporation and reconstitution if concentration is needed.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids. By adjusting the pH of the aqueous sample, the charge state of the phenolic analyte can be controlled to facilitate its transfer into an organic solvent.

When to Use: Offers a cleaner extract than PPT by removing non-lipid interferences like salts. It is effective for a wide range of analyte concentrations.

Protocol:

  • Sample Aliquot: Transfer 200 µL of plasma, serum, or urine into a glass tube.

  • pH Adjustment: Add 20 µL of 1% formic acid to the sample. This acidifies the sample to a pH of ~2-3, ensuring the phenolic hydroxyl group is protonated (neutral), which increases its hydrophobicity and partitioning into the organic solvent.[6]

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate. This solvent provides good recovery for moderately polar compounds like phenols.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Solid-Phase Extraction (SPE)

Principle: SPE provides the highest degree of cleanup and concentration. The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. For a weakly acidic phenol, a reversed-phase polymer-based sorbent (like Strata-X) is highly effective.[7]

When to Use: For bioanalytical methods requiring the lowest limits of detection (LOD) and highest data quality, such as in regulated clinical or preclinical studies. It is excellent for removing phospholipids and other endogenous interferences.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample (Acidified) equilibrate->load wash 4. Wash (Aqueous Organic) load->wash elute 5. Elute (High Organic) wash->elute end Evaporate & Reconstitute elute->end

References

Application Note: Enhancing GC-MS Analysis of 2,3,4-Trimethoxy-6-methylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2,3,4-Trimethoxy-6-methylphenol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, direct GC analysis of this substituted phenol can lead to poor peak shape and reduced sensitivity.[1][2] Derivatization is a critical pre-analytical step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[1][2][3] This document details two effective derivatization strategies: silylation and acylation, providing scientifically grounded rationales for procedural choices, step-by-step protocols, and expected outcomes for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a substituted phenolic compound of interest in various fields, including pharmaceutical research and organic synthesis. Accurate quantification by GC-MS is often hampered by the polar phenolic hydroxyl group, which can lead to undesirable interactions with the GC system. These interactions, primarily hydrogen bonding, can cause peak tailing, reduced column efficiency, and potential analyte degradation in the hot injector.[2][4]

Derivatization addresses these challenges by replacing the active hydrogen of the hydroxyl group with a less polar functional group.[2] This chemical modification effectively masks the polarity of the phenol, leading to:

  • Increased Volatility: The resulting derivatives have a higher vapor pressure, allowing them to be more readily transferred into the gas phase for analysis.[1][5]

  • Improved Thermal Stability: Derivatives are often more resistant to thermal degradation in the GC inlet and column.[2]

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[4]

  • Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

The choice between the primary derivatization techniques, silylation and acylation, depends on the specific analytical requirements, potential matrix interferences, and desired sensitivity.[1][2]

Derivatization Strategies for this compound

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely employed and versatile technique for the derivatization of compounds containing active hydrogens, such as phenols.[2] The reaction involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating reagent. The efficiency of the reaction is influenced by the steric hindrance around the hydroxyl group and the reactivity of the silylating reagent. For sterically hindered phenols, a catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reaction rate.

Reagent Selection:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used silylating agent that reacts with a wide range of polar compounds, including phenols.[1] Its byproducts are volatile, which minimizes chromatographic interference.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly effective silylating reagent, often favored in metabolomics for its high reactivity.[6][7]

The workflow for silylation is depicted in the diagram below.

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Sample containing This compound dry Evaporate to dryness (Nitrogen stream) sample->dry Ensure anhydrous conditions add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) dry->add_reagent vortex Vortex to mix add_reagent->vortex heat Heat at 70-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.
Acylation: Formation of Acetate or Trifluoroacetate Esters

Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to the phenolic oxygen, forming a stable ester.[2][8] This method is cost-effective and produces derivatives that are generally very stable.[2]

Mechanism Insight: The reaction is typically carried out using an acid anhydride in the presence of a base catalyst, such as pyridine or potassium carbonate.[1][2] The base deprotonates the phenol, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the anhydride.

Reagent Selection:

  • Acetic Anhydride: A common and economical acylating agent that forms acetate esters.[9][10][11] The reaction can be performed under both aqueous and anhydrous conditions.[9]

  • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms trifluoroacetyl derivatives.[12][13][14] These derivatives are particularly useful for analysis with an Electron Capture Detector (ECD) due to the presence of fluorine atoms, which can significantly enhance sensitivity.[5][12]

The workflow for acylation is illustrated below.

acylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis sample Sample containing This compound dissolve Dissolve in appropriate solvent (e.g., Pyridine) sample->dissolve add_reagent Add Acylating Reagent (e.g., Acetic Anhydride) dissolve->add_reagent vortex Vortex to mix add_reagent->vortex react React at Room Temp or Gentle Heat (e.g., 60°C) vortex->react quench Quench excess reagent (e.g., with NaHCO₃ solution) react->quench extract Extract with organic solvent (e.g., Dichloromethane) quench->extract dry_extract Dry organic layer (e.g., with Na₂SO₄) extract->dry_extract inject Inject into GC-MS dry_extract->inject

Caption: Acylation workflow for GC-MS analysis.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is designed for the derivatization of this compound to its TMS ether. The addition of 1% TMCS acts as a catalyst, which may be beneficial given the potential for steric hindrance from the ortho-methyl group.

Materials:

  • Sample containing this compound

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Anhydrous Pyridine (or other suitable aprotic solvent like acetonitrile)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: If the sample is in a solution, transfer a known volume to a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1][2]

  • Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[2] Note: Optimization of reaction time and temperature may be necessary for this compound to ensure complete derivatization.

  • Cooling & Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC-MS system.[2]

Protocol 2: Acylation using Acetic Anhydride

This protocol details the formation of the acetate ester of this compound.

Materials:

  • Sample containing this compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is dried, dissolve the residue in 100 µL of pyridine in a GC vial.

  • Derivatization Reaction: Add 200 µL of acetic anhydride to the vial.[1] Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. For potentially hindered phenols, gentle heating at 60°C for 15-30 minutes may ensure complete reaction.[1][2]

  • Work-up and Extraction: a. Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex the mixture for 30 seconds.[1] b. Add 1 mL of dichloromethane and vortex for 1 minute to extract the acetylated derivative.[1] c. Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial. d. Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.

  • Analysis: Transfer the dried organic extract to a clean GC vial for analysis.

GC-MS Analysis Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and the derivatives of this compound.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar to mid-polar column provides good separation for a wide range of derivatized compounds.
Injector Temperature 250 - 280 °CEnsures efficient volatilization of the derivatives without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Carrier Gas Helium, constant flow (e.g., 1.0 - 1.2 mL/min)Provides good chromatographic efficiency.
Oven Program Initial: 80°C, hold 2 min. Ramp: 10-15°C/min to 280-300°C, hold 5-10 min.This is a general-purpose program; the final temperature and hold time should be sufficient to elute the derivatized analyte.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550A wide scan range to capture the molecular ion and key fragments of the derivatized analyte.

Troubleshooting and Considerations

  • Incomplete Derivatization: If underivatized phenol is observed, consider increasing the reaction temperature, time, or the ratio of derivatizing reagent to analyte. For silylation, ensure strictly anhydrous conditions.[2]

  • Steric Hindrance: The methyl group at the 6-position (ortho to the hydroxyl group) on this compound may cause some steric hindrance. For silylation, using a catalyst like TMCS is recommended. For acylation, gentle heating may be required to drive the reaction to completion.[1]

  • Reagent Artifacts: Always run a reagent blank (all components except the sample) to identify any potential interfering peaks originating from the derivatizing agents or solvents.[13]

  • Derivative Stability: While generally stable, silyl derivatives can be susceptible to hydrolysis.[2] Analyze samples as soon as possible after derivatization. Acylated derivatives are typically more stable for longer-term storage.[2]

Conclusion

Derivatization is an indispensable technique for the reliable GC-MS analysis of this compound. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of the analyte, leading to significant improvements in chromatographic performance. The choice of method will depend on laboratory resources and analytical goals. The protocols and guidelines presented here provide a robust starting point for method development, enabling researchers to achieve accurate and sensitive quantification of this important phenolic compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4-Trimethoxy-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The optimal choice depends on the available starting materials, scalability, and desired purity. A common and logical approach involves the formylation of a polysubstituted phenol, followed by reduction of the resulting aldehyde.

A conceptual workflow for a multi-step synthesis of a polysubstituted phenol is outlined below.[1] This provides a general framework that can be adapted for the specific synthesis of this compound.

G cluster_0 Conceptual Synthetic Workflow Starting Material Starting Material Formylation Formylation Starting Material->Formylation Formylating Agent (e.g., HMTA, Chloroform) Intermediate Aldehyde Intermediate Aldehyde Formylation->Intermediate Aldehyde Reduction Reduction Intermediate Aldehyde->Reduction Reducing Agent (e.g., Zn(Hg)/HCl, H2NNH2/Base) Final Product Final Product Reduction->Final Product

Caption: Conceptual workflow for the synthesis of a polysubstituted phenol.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

A. Formylation Step: Introducing the Aldehyde Group

The introduction of a formyl (-CHO) group onto the aromatic ring is a critical step. Several methods exist, each with its own set of challenges.

Q1: My formylation reaction is giving a low yield of the desired ortho-formylated product. What are the likely causes and how can I improve it?

A1: Low yields in ortho-formylation of phenols are a common issue. The problem often lies in the choice of formylation method, reaction conditions, or the nature of the substrate itself. Here are some key considerations:

  • Choice of Formylation Reaction:

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[2][3] It is known to be ortho-selective for phenols.[3] However, it can be inefficient.[3] For electron-rich phenols, it is a viable option.[3] Microwave-assisted Duff reactions have been shown to reduce reaction times and improve yields.[4]

    • Reimer-Tiemann Reaction: This method employs chloroform and a strong base.[5][6] While it is a classic method for ortho-formylation, it can suffer from moderate yields and the formation of byproducts.[5][7][8] The reaction is often carried out in a biphasic system, requiring vigorous mixing or a phase-transfer catalyst to be effective.[5][6] It can also be highly exothermic and prone to thermal runaways.[6][9]

    • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from DMF and POCl₃.[10][11][12] It is effective for electron-rich aromatic compounds.[10][12] The electrophile in this reaction is weaker than in Friedel-Crafts acylation, making it suitable for activated rings like phenols.[10]

    • Magnesium Dichloride-Triethylamine Method: This method uses paraformaldehyde with magnesium dichloride and triethylamine as a base, offering excellent ortho-selectivity for many phenols.[13][14]

  • Troubleshooting & Optimization:

    • Substrate Reactivity: The electronic nature of your starting phenol is crucial. Electron-donating groups on the ring will activate it towards electrophilic substitution, generally leading to better yields.

    • Reaction Conditions:

      • Temperature: Formylation reactions often require heating to initiate, but excessive temperatures can lead to decomposition and side product formation.[6] Careful temperature control is essential.

      • Solvent: The choice of solvent can significantly impact the reaction. For instance, in the Reimer-Tiemann reaction, a biphasic system is common, and the efficiency of mixing is critical.[5][6]

      • Stoichiometry: Ensure the correct molar ratios of reactants. An excess of the formylating agent may be necessary, but a large excess can lead to undesired side reactions.

Q2: I am observing the formation of a significant amount of the para-isomer instead of the desired ortho-product. How can I improve ortho-selectivity?

A2: Achieving high ortho-selectivity is a common challenge in the formylation of phenols. The directing effect of the hydroxyl group strongly favors ortho and para substitution. Here's how to enhance ortho-selectivity:

  • Chelation Control: Certain formylation methods, like the Duff reaction and those involving magnesium salts, are thought to proceed through a mechanism where the formylating agent is directed to the ortho position by chelation with the phenolic hydroxyl group.[13][15]

  • Steric Hindrance: If the ortho positions are sterically hindered, para-formylation will be favored.[3] Conversely, if the para position is blocked, formylation will be forced to the ortho positions.

  • Reaction Choice:

    • The Duff reaction is generally known for its preference for ortho-formylation.[2][3]

    • The Reimer-Tiemann reaction also typically gives the ortho-product as the major isomer.[5][6]

    • The magnesium dichloride-triethylamine method with paraformaldehyde provides exclusive ortho-formylation for many phenols.[13][14]

Formylation Method Typical Selectivity Key Considerations
Duff ReactionPrimarily Ortho[2][3]Can be inefficient; microwave assistance may improve yield.[3][4]
Reimer-Tiemann ReactionPrimarily Ortho[5][6]Biphasic conditions; potential for byproducts.[5][6][7]
Vilsmeier-Haack ReactionDependent on substrateGood for electron-rich aromatics.[10][12]
MgCl₂/Et₃N/ParaformaldehydeExclusively Ortho[13][14]Mild conditions; good for a range of phenols.[13][14]
B. Reduction Step: Converting the Aldehyde to a Methyl Group

Once the aldehyde has been successfully introduced, the next step is its reduction to a methyl group.

Q3: My reduction of the aromatic aldehyde to the corresponding methyl group is incomplete or resulting in side products. What are the best reduction methods and how can I troubleshoot them?

A3: The reduction of an aromatic aldehyde to a methyl group requires specific conditions to avoid over-reduction or the formation of unwanted byproducts like alcohols. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction:

    • Description: This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[16][17][18] It is particularly effective for aryl-alkyl ketones.[16][18]

    • Advantages: It is a powerful reduction method.

    • Disadvantages & Troubleshooting:

      • Acid Sensitivity: The substrate must be stable to strongly acidic conditions.[16][17] If your molecule contains acid-labile functional groups, this method is not suitable.

      • Incomplete Reaction: Ensure the zinc is properly amalgamated and activated. The reaction is heterogeneous, so vigorous stirring is necessary to ensure good contact between the substrate and the zinc surface.[17]

      • Side Products: Alcohols are not typically intermediates in this reaction.[17][18] However, other side reactions can occur depending on the substrate.

  • Wolff-Kishner Reduction:

    • Description: This reaction involves the conversion of the aldehyde to a hydrazone, followed by decomposition in the presence of a strong base at high temperatures to yield the alkane.[19][20][21][22]

    • Advantages: It is performed under basic conditions, making it complementary to the Clemmensen reduction and suitable for acid-sensitive substrates.[17][19]

    • Disadvantages & Troubleshooting:

      • Base Sensitivity: The substrate must be stable to strong bases and high temperatures.

      • Harsh Conditions: The traditional Wolff-Kishner reduction requires high temperatures. The Huang-Minlon modification , which involves carrying out the reaction in a high-boiling solvent like diethylene glycol and distilling off water, allows the reaction to proceed at a more controlled, elevated temperature, often leading to better yields and shorter reaction times.[23]

      • Steric Hindrance: Sterically hindered ketones may be difficult to reduce under standard Wolff-Kishner conditions.[23]

G cluster_0 Decision Tree for Aldehyde Reduction Start Aromatic Aldehyde Intermediate Acid_Stable Is the substrate stable to strong acid? Start->Acid_Stable Base_Stable Is the substrate stable to strong base and high temp? Acid_Stable->Base_Stable No Clemmensen Use Clemmensen Reduction (Zn(Hg), HCl) Acid_Stable->Clemmensen Yes Wolff_Kishner Use Wolff-Kishner Reduction (H2NNH2, base, heat) Base_Stable->Wolff_Kishner Yes Alternative Consider alternative reduction methods Base_Stable->Alternative No

Caption: Decision tree for choosing a reduction method.

C. Purification

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

A4: The purification of phenolic compounds can be challenging due to their acidic nature and potential for oxidation. Here are some effective methods:

  • Column Chromatography:

    • This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[24]

    • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like phenols.[24]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the product.[24] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Recrystallization:

    • If the product is a solid, recrystallization can be an excellent method for achieving high purity.[24]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing phenols include hexane, toluene, or mixtures of solvents like ethyl acetate/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[24]

  • Distillation:

    • If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially on a larger scale. This method separates compounds based on their boiling points.

III. Experimental Protocols

Protocol 1: Ortho-Formylation of a Phenol using the MgCl₂/Et₃N/Paraformaldehyde Method

This protocol is adapted from a general procedure for the ortho-formylation of phenols.[13]

  • Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add the starting phenol (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 75 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether and wash the organic phase successively with 1 N HCl and water.[13]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Clemmensen Reduction of an Aromatic Aldehyde

This is a general procedure for the Clemmensen reduction.

  • Preparation of Zinc Amalgam: Prepare the zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add the aromatic aldehyde to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC. Additional portions of concentrated HCl may need to be added during the reaction.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).

  • Isolation and Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product, which can then be purified.

IV. References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Clemmensen Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Duff Reaction - SynArchive. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Duff reaction - Wikipedia. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Clemmensen Reduction reaction - BYJU'S. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Wolff-Kishner Reduction - Alfa Chemistry. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021). Retrieved January 1, 2026, from --INVALID-LINK--

  • Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Clemmensen Reduction - GeeksforGeeks. (2025). Retrieved January 1, 2026, from --INVALID-LINK--

  • Wolff-Kishner Reduction - J&K Scientific LLC. (2025). Retrieved January 1, 2026, from --INVALID-LINK--

  • Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE. (2025). Retrieved January 1, 2026, from --INVALID-LINK--

  • Wolff Kishner reduction mechanism - BYJU'S. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Duff Reaction. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Wolff-Kishner Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation - Benchchem. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (2016). Retrieved January 1, 2026, from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol - Benchchem. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

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References

Technical Support Center: Purification of Crude 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3,4-Trimethoxy-6-methylphenol (CAS: 39068-88-7). This guide is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides, step-by-step protocols, and the rationale behind our procedural recommendations.

Introduction: The Challenge of Purifying Substituted Phenols

This compound is a highly substituted phenol, and like many of its class, its purification can be non-trivial. The phenolic hydroxyl group imparts polarity and a tendency for strong interaction with polar stationary phases like silica gel, which can lead to purification challenges such as band tailing in chromatography. Furthermore, synthetic side-reactions often produce a cocktail of structurally similar impurities, including positional isomers or compounds with varying degrees of methylation, which can be difficult to resolve.

This guide provides a systematic approach to tackling these issues, ensuring you can achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving methylation of a cresol or phenol precursor, common impurities include:

  • Incompletely Methylated Precursors: Phenols with one or two methoxy groups instead of three.

  • Positional Isomers: Other isomers of trimethoxy-methylphenol that may form depending on the directing effects of the substituents during synthesis.

  • Unreacted Starting Materials: Residual starting materials like o-cresol or partially substituted phenols.[1][2]

  • Over-Methylated Byproducts: Formation of an anisole ether if the phenolic hydroxyl is inadvertently methylated.

  • Reagents and Catalysts: Residual reagents from the reaction workup.

Q2: What is the best general-purpose technique for purifying this compound on a lab scale (100 mg - 5 g)?

A2: For this scale, flash column chromatography on silica gel is the most versatile and effective method.[3] It allows for the separation of compounds with different polarities, which is ideal for removing both less polar (e.g., over-methylated byproducts) and more polar (e.g., incompletely methylated precursors) impurities. Recrystallization is an excellent secondary step for achieving very high purity if a suitable solvent system can be identified.

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for unambiguous purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the structure and identify any residual impurities. Pure samples will show clean spectra with correct chemical shifts and integration values.

  • High-Performance Liquid Chromatography (HPLC): Using a C18 column with a mobile phase such as acetonitrile/water with 0.1% formic acid can provide a quantitative measure of purity (e.g., >99% by peak area).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of the product.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful technique, but phenolic compounds can present unique challenges. This guide addresses the most common issues.

Problem Potential Cause(s) Recommended Solution(s)
The compound won't elute from the column, even with high solvent polarity. The phenolic -OH group is interacting very strongly with the acidic silica gel.1. Modify the Solvent System: Add 0.5-1% triethylamine (TEA) or a few drops of acetic acid to the eluent. TEA will cap the acidic silanol groups, while acetic acid can sometimes improve elution by competing for binding sites. 2. Change the Stationary Phase: Consider using neutral or basic alumina, which has different surface properties and may reduce the strong acidic interaction.[5]
The compound streaks or "tails" down the column, leading to poor separation and mixed fractions. 1. High Sample Polarity: The phenol's polarity causes strong, non-ideal interactions. 2. Column Overload: Too much crude material was loaded onto the column. 3. Inappropriate Solvent System: The chosen eluent does not provide optimal solubility or elution characteristics.1. Use an Alternative Solvent System: Toluene can be an excellent substitute for hexane in the eluent system (e.g., Toluene/Ethyl Acetate). It interacts differently with aromatic compounds and can significantly reduce tailing.[5] 2. Reduce Sample Load: As a rule of thumb, use a silica-to-sample weight ratio of at least 30:1 to 50:1 for challenging separations.[6] 3. Dry Load the Sample: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This often results in a sharper starting band.[7]
Fractions that appear pure by TLC are found to be contaminated upon solvent evaporation. Co-elution of Impurities: An impurity has a very similar Rf value to your product in the chosen TLC solvent system, but separates slightly differently on the column.1. Optimize the TLC Solvent System: Screen multiple solvent systems (e.g., Hexane/EtOAc, DCM/Methanol, Toluene/Acetone) to find one that gives the best possible separation between your product and the impurity. An ideal Rf for the target compound is between 0.25 and 0.35.[6] 2. Use a Slower Gradient: If using gradient elution, make the gradient shallower around the point where your compound elutes to improve resolution.
Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_path1 Primary Purification cluster_path2 Optimization cluster_end Final Purification & Analysis Start Crude this compound TLC Analyze by TLC in Hexane/EtOAc Start->TLC Decision Are spots well-separated (ΔRf > 0.2)? TLC->Decision Column Proceed with Flash Column Chromatography Decision->Column  Yes Optimize Optimize TLC with different solvent systems (e.g., Toluene/EtOAc, DCM/MeOH) Decision->Optimize No PurityCheck Check purity of combined fractions by NMR/HPLC Column->PurityCheck Optimize->Column Recrystallize Consider Recrystallization for >99.5% purity PurityCheck->Recrystallize Final Pure Product PurityCheck->Final Purity Sufficient Recrystallize->Final

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general starting point and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column: a. Select a column with an appropriate diameter for your sample size (a 30:1 to 50:1 ratio of silica to crude product is recommended).[6] b. Insert a small plug of cotton or glass wool at the bottom of the column.[7] c. Add a thin layer (approx. 1 cm) of sand. d. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). e. Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[8] f. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the top of the silica bed. g. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. c. Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection: a. Carefully add your starting eluent to the column. b. Apply pressure (using a flask bulb or regulated air line) to begin eluting the solvent through the column. c. Collect fractions in an array of test tubes. d. Monitor the separation by collecting small spots from the eluting fractions for TLC analysis. e. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane/Ethyl Acetate) to elute your target compound. A step-gradient is often effective.

4. Product Isolation: a. Combine the fractions that contain your pure product based on the TLC analysis. b. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from an already enriched product obtained from chromatography.

1. Solvent Selection: a. Place a small amount of your crude solid (approx. 20-30 mg) into a test tube. b. Add a small amount of a test solvent (e.g., 0.5 mL). If the solid dissolves completely at room temperature, the solvent is unsuitable. c. If it does not dissolve, heat the mixture gently. If the solid dissolves completely when hot but reappears upon cooling, you have found a potential solvent. d. If the solid is very insoluble even when hot, or too soluble when cold, try a binary solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until turbidity persists).[9] Common solvent systems for phenols include ethanol/water, hexane/ethyl acetate, or toluene.[10]

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. h. Dry the crystals under vacuum to remove all traces of solvent.

References

Stability issues of 2,3,4-Trimethoxy-6-methylphenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for 2,3,4-Trimethoxy-6-methylphenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this substituted phenol in experimental settings. While specific stability data for this compound is limited in public literature, the principles outlined here are derived from the well-established chemical behavior of substituted phenols and are intended to provide a robust framework for your work.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of this compound.

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: As a substituted phenol, this compound is susceptible to degradation from several factors. The primary concerns are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1][2] The electron-donating methoxy and methyl groups on the aromatic ring can increase this susceptibility.[3][4]

  • Light (Photodegradation): Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[1][5]

  • High Temperatures (Thermal Degradation): Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways.[6][7]

  • Extreme pH: While generally stable around neutral pH, phenols can become highly reactive under alkaline (high pH) conditions. High pH leads to the formation of the phenoxide ion, which is much more susceptible to oxidation.[8][9][10]

Q2: I've noticed my solution of this compound turning a yellow-brown color. What does this indicate?

A2: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This is often due to the formation of oxidized species, such as quinone-type structures, which are highly colored.[1] This process is common for phenols and is accelerated by exposure to air (oxygen) and light.[11][12]

Q3: What are the best practices for storing the solid compound and its solutions to ensure maximum stability?

A3: To minimize degradation, adhere to the following storage recommendations:[1][13]

FormRecommended Storage ConditionsRationale
Solid Compound Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Protects from light, moisture, heat, and atmospheric oxygen, which are the primary drivers of degradation.
Solutions Prepare solutions fresh whenever possible. If storage is necessary, use amber glass vials to block light, use de-gassed solvents to minimize dissolved oxygen, and store refrigerated (2-8°C) for short periods. Purging the vial headspace with an inert gas can also extend stability.[1]Minimizes exposure to light and oxygen and slows the rate of degradation by keeping the solution cold.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of similar phenols, the most probable degradation pathway is oxidation of the phenolic hydroxyl group. This can lead to the formation of a reactive ortho-quinone methide intermediate or other quinone-type structures.[12] Further reactions could result in dimerization or the formation of other complex products.[14] Identifying the exact degradants requires conducting a forced degradation study and utilizing analytical techniques like LC-MS.[15]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments.

TroubleshootingFlow start Unexpected Experimental Result obs_loss Observation: Rapid loss of compound concentration in solution start->obs_loss obs_color Observation: Solution color changes (yellowing/browning) start->obs_color obs_peaks Observation: New, unidentified peaks in chromatogram start->obs_peaks cause_ox Possible Cause: Oxidative Degradation obs_loss->cause_ox cause_photo Possible Cause: Photodegradation obs_loss->cause_photo cause_ph Possible Cause: pH-mediated Degradation obs_loss->cause_ph cause_temp Possible Cause: Thermal Degradation obs_loss->cause_temp obs_color->cause_ox obs_color->cause_photo obs_peaks->cause_ox obs_peaks->cause_photo obs_peaks->cause_ph obs_peaks->cause_temp sol_ox Solution: - Use de-gassed solvents. - Purge vials with N2/Ar. - Add antioxidant (e.g., BHT). cause_ox->sol_ox sol_photo Solution: - Use amber vials. - Protect from direct light. - Wrap containers in foil. cause_photo->sol_photo sol_ph Solution: - Buffer solution to pH < 7. - Avoid alkaline conditions. cause_ph->sol_ph sol_temp Solution: - Prepare solutions fresh. - Store at 2-8°C. - Avoid heating. cause_temp->sol_temp

Caption: Troubleshooting workflow for stability issues.

Observation Possible Cause Recommended Action & Explanation
Rapid loss of parent compound concentration in prepared solutions. Oxidative Degradation: The compound is reacting with dissolved oxygen in the solvent or atmospheric oxygen in the vial headspace.[1]Use de-gassed solvents (e.g., by sparging with helium or nitrogen) for solution preparation. Purge the vial headspace with an inert gas before sealing. Prepare solutions fresh before each use.[1]
Photodegradation: The solution is exposed to ambient laboratory light or sunlight, which is catalyzing its breakdown.[5]Work in a dimly lit area when handling the compound. Store all solutions in amber glass vials or wrap clear vials completely in aluminum foil to block light.[1]
Solution turns yellow or brown over a short period. Oxidation to Quinones: This is a classic sign of phenol oxidation. Phenols are oxidized to colored quinone-like compounds, a process accelerated by light and air.[11][12]This confirms degradation is occurring. Immediately implement all recommendations for preventing oxidative and photodegradation. If the color change is very rapid, also check the pH of your solution.
Appearance of new peaks in HPLC or GC chromatograms. Formation of Degradation Products: The new peaks represent the chemical byproducts formed as the parent compound degrades.[15]This is definitive evidence of instability. A forced degradation study (see Part 3) can help to systematically identify the conditions causing the degradation and to characterize these new peaks.[16][17]
Inconsistent analytical results (e.g., potency, bioactivity). Time-dependent Degradation: The concentration of the active compound is changing between the time the solution is prepared and when it is used or analyzed.Standardize all experimental timelines. Prepare solutions immediately before use. If using a stock solution over a day, re-analyze it at the end of the day to check for degradation. For critical assays, a freshly prepared solution is always the best practice.
GC analysis shows peak tailing or poor reproducibility. Interaction with Active Sites: The free hydroxyl group on the phenol can interact with active sites in the GC inlet or column, causing poor chromatography.[18]Use a deactivated inlet liner specifically designed for active compounds. Consider derivatizing the phenol (e.g., silylation) to block the active hydroxyl group before GC analysis.
Part 3: Protocols for Stability Assessment

This section provides detailed methodologies for preparing solutions and evaluating the stability of this compound.

Protocol 1: Recommended Procedure for Solution Preparation
  • Solvent Selection: Choose a high-purity (e.g., HPLC grade) solvent in which the compound is freely soluble.

  • Solvent De-gassing: Before use, de-gas the solvent by sparging with an inert gas like helium or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid this compound in an environment with subdued lighting.

  • Dissolution: Dissolve the compound in the de-gassed solvent in an amber volumetric flask.

  • Storage: If the solution is not for immediate use, transfer it to smaller amber glass vials, purge the headspace with nitrogen or argon, seal tightly, and store at 2-8°C.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential to understand the intrinsic stability of the molecule.[16][17] It involves subjecting the compound to harsh conditions to accelerate degradation. This helps identify potential degradation products and establish stability-indicating analytical methods.

ForcedDegradation cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis stock Prepare Stock Solution in Mobile Phase control Control (Protected from light, room temp) stock->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base ox Oxidative (e.g., 3% H2O2, RT) stock->ox thermal Thermal (e.g., 80°C in dark) stock->thermal photo Photolytic (ICH Q1B light exposure) stock->photo neutralize Neutralize Acid/Base Samples analyze Analyze All Samples by Stability-Indicating HPLC Method control->analyze acid->neutralize Neutralize w/ NaOH base->neutralize Neutralize w/ HCl ox->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Apply Stress Conditions: Aliquot the stock solution into separate amber vials for each condition. A control sample, wrapped in foil and kept at room temperature, should be included.[1]

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature, as phenols are very sensitive to alkaline conditions.[8][9] Check at early time points (e.g., 1, 4, 8 hours).

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[16]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) in an oven, protected from light.[1]

    • Photodegradation: Expose the solution in a clear vial to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[5] Run a dark control alongside.

  • Sample Analysis:

    • At designated time points, withdraw samples.

    • Cool thermal samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point and must be validated for your specific application.[18][19]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 ACN:H₂O)
Flow Rate 1.0 mL/min
Detection UV at ~275-280 nm (determine λmax experimentally)
Column Temp. 30°C
Injection Vol. 10 µL

The goal of this method is to achieve baseline separation between the main this compound peak and all peaks generated during the forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4-Trimethoxy-6-methylphenol. This document is designed for researchers, chemists, and formulation scientists who are navigating the experimental challenges associated with the limited aqueous solubility of this compound. As direct, experimentally-verified physicochemical data for this compound is not extensively published, this guide synthesizes information from close structural analogs, established principles of organic chemistry, and proven laboratory techniques to provide robust troubleshooting strategies. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your research and development workflows.

Physicochemical Profile and Solubility Fundamentals

Understanding the inherent properties of this compound is the first step in designing a successful solubilization strategy. The molecule's structure, characterized by a phenolic hydroxyl group and multiple lipophilic methoxy and methyl groups, dictates its behavior in various solvents.

The phenolic hydroxyl group offers a site for deprotonation in alkaline conditions, which can dramatically increase aqueous solubility. However, the surrounding methoxy and methyl groups contribute to the molecule's overall nonpolar character, leading to low intrinsic solubility in water and aqueous buffers.

Table 1: Physicochemical Properties of this compound and a Key Structural Analog

Property This compound 2,4,6-Trimethylphenol (Structural Analog) Significance for Solubility
Molecular Formula C₁₀H₁₄O₄ C₉H₁₂O Provides basic chemical information.
Molecular Weight 198.22 g/mol 136.19 g/mol [1] Affects molar calculations for solutions.
Appearance Yellow to brown solid (Predicted)[2] Needles or crystalline solid[1] Solid form requires dissolution for most applications.
logP (o/w) Predicted: >3.0 2.73[1] A higher logP value indicates greater lipophilicity (oil-loving) and predicts lower aqueous solubility.
pKa Predicted: ~10.5 10.88[1] The acidic proton on the hydroxyl group. At pH values well above the pKa, the compound will be deprotonated (phenolate form) and significantly more water-soluble.
Aqueous Solubility Predicted to be low[2] 1.01 g/L at 25°C[1] Confirms the need for solubilization strategies for most biological and aqueous-based experiments.

| Organic Solubility | Predicted to be soluble[2] | Very soluble in ethanol and ether[1] | Indicates that creating a concentrated stock solution in an organic solvent is a viable primary strategy. |

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: What is the best solvent to use as a starting point for dissolving this compound?

A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules, including those with low aqueous solubility.[4] For applications where DMSO is not suitable (e.g., certain chemical syntheses), absolute ethanol or methanol are excellent alternatives.

Q2: I need to prepare a stock solution. What is a standard protocol?

A2: Preparing a high-concentration stock solution in an appropriate organic solvent is the most common and effective strategy.

Protocol: Preparation of a 100 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 198.22 g/mol ):

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 198.22 g/mol * (1000 mg / 1 g) = 19.82 mg

  • Weighing: Accurately weigh 19.82 mg of the solid compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but ensure the vial is tightly capped.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil or using amber vials.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution in aqueous buffers is not recommended and will likely fail. Based on its predicted high logP and the low aqueous solubility of its analogs, this compound is expected to have very poor solubility in water, saline, or buffered solutions.[1][2] Always start by preparing a concentrated stock solution in an organic solvent like DMSO.

Q4: My compound precipitated when I added my DMSO stock to my aqueous experimental medium. What happened?

A4: This is a common issue known as "crashing out." It occurs when the final concentration of the organic co-solvent (DMSO) in the aqueous medium is too low to keep the compound dissolved at the desired final concentration. The compound is no longer soluble and forms a solid precipitate. See the Troubleshooting Guide below for a detailed workflow to solve this.

Troubleshooting Guide: From Precipitation to Clear Solutions

This guide provides systematic solutions to common solubility problems encountered during experiments.

Problem 1: Compound Precipitates Upon Dilution into Aqueous Media
  • Symptom: Your clear, concentrated DMSO stock solution is added to your buffer (e.g., PBS, cell culture media), and the resulting solution immediately becomes cloudy, hazy, or forms visible particles.

  • Root Cause Analysis: The final percentage of DMSO in your aqueous solution is insufficient to maintain the solubility of this compound at the target concentration. Most cell-based assays require the final DMSO concentration to be very low (typically <0.5%, and often <0.1%) to avoid solvent toxicity, which exacerbates this problem.

G start Precipitation Observed in Aqueous Medium check_dmso Step 1: Calculate Final DMSO % Is it well below 1%? start->check_dmso high_dmso DMSO % is too high for the assay. check_dmso->high_dmso No low_dmso DMSO % is acceptable, but compound still precipitates. check_dmso->low_dmso Yes solution1 Step 2: Redesign Dilution Scheme. Prepare an intermediate dilution of the stock in 100% DMSO or culture medium to lower the required pipetting volume. high_dmso->solution1 solution2 Step 3: Increase Final DMSO %. Can your experiment tolerate a higher DMSO concentration (e.g., 0.5% vs 0.1%)? Always run a vehicle control. low_dmso->solution2 end_node Achieve a Clear, Stable Solution solution1->end_node solution3 Step 4: Explore Advanced Formulation. Consider using solubilizing excipients like HP-β-cyclodextrin or a non-ionic surfactant (e.g., Tween® 80 at 0.1%). solution2->solution3 solution3->end_node

Caption: Troubleshooting workflow for compound precipitation.

  • Optimize Dilution Technique:

    • Action: Instead of adding a very small volume of high-concentration stock directly to a large volume of buffer, perform a serial dilution. For example, make an intermediate dilution of your 100 mM stock into your cell culture medium or buffer.

    • Causality: When adding the stock, ensure rapid mixing by vortexing or pipetting up and down immediately. This prevents localized high concentrations of the compound from forming and crashing out before they can disperse.

  • pH Adjustment (for non-biological systems):

    • Action: Based on the predicted pKa of ~10.5, the compound's solubility will dramatically increase in alkaline conditions (pH > 11).[1] Adding a small amount of NaOH to create a basic aqueous solution can be effective.

    • Causality: At high pH, the phenolic proton is removed, forming the water-soluble phenolate anion. This is a common strategy for phenolic compounds.[5]

    • Warning: This is generally not suitable for cell culture or physiological buffers where pH must be maintained near neutral.

  • Employ Solubilizing Excipients:

    • Action: For challenging situations, especially in drug development, consider using formulation aids. These are often required for poorly soluble compounds.[6]

    • Co-solvents: Systems using mixtures of water with ethanol, propylene glycol, or PEG 400 can significantly enhance solubility.[7]

    • Complexation: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can form inclusion complexes where the lipophilic phenol molecule sits inside the hydrophobic cavity of the cyclodextrin, rendering the complex water-soluble.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Kolliphor® EL can form micelles that encapsulate the compound, allowing it to be dispersed in aqueous solutions.[8] A final concentration of 0.1-1% is often a good starting point.

Problem 2: Difficulty Dissolving the Compound in a Non-DMSO Organic Solvent
  • Symptom: You are attempting to dissolve the compound in a solvent like acetonitrile or a hexane/ethyl acetate mixture for chromatography, and it remains insoluble or only partially dissolves.

  • Root Cause Analysis: The polarity of the chosen solvent is not well-matched to the compound. While nonpolar, the phenolic hydroxyl group provides some polar character, making it less soluble in highly nonpolar solvents like hexane.

  • Consult a Polarity Chart: Choose a solvent with an intermediate to high polarity.

  • Recommended Starting Solvents:

    • High Probability of Success: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane.

    • Low Probability of Success: Water, Hexane, Toluene.

  • Use Co-Solvent Systems: If a single solvent fails, try binary mixtures. A common approach is to dissolve the compound in a small amount of a strong solvent (like methanol) and then dilute it with the weaker solvent.

Best Practices for Storage and Handling

To ensure experimental reproducibility, proper storage and handling are critical. Phenolic compounds can be susceptible to oxidation.

  • Solid Compound: Store tightly sealed at 2-8°C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Stock Solutions: As mentioned, store as aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Dilutions: Always prepare fresh working solutions from your stock immediately before an experiment. Do not store dilute aqueous solutions, as the compound is more likely to precipitate or degrade over time.

References

Technical Support Center: Analysis of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polysubstituted phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these ubiquitous and often challenging compounds. Phenols and their substituted derivatives are crucial motifs in natural products and a significant number of FDA-approved small-molecule pharmaceuticals.[1][2] However, their structural diversity and reactivity present numerous analytical pitfalls.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during sample preparation, chromatographic separation, and spectroscopic analysis.

I. Sample Preparation: The Foundation of Accurate Analysis

The journey to reliable data begins with robust sample preparation. The chemical properties of phenolic compounds, including their polarity and susceptibility to oxidation, make this a critical and often underestimated step.[3]

Frequently Asked Questions (FAQs)

Q1: My phenol recoveries are consistently low and variable. What could be the cause?

A1: Low and inconsistent recoveries often point to two primary culprits: sample degradation and inefficient extraction.

  • Oxidative Degradation: Phenolic compounds are highly susceptible to oxidation, especially at high temperatures, extended extraction times, or alkaline pH.[3][4] This can be exacerbated by the presence of oxidative enzymes in plant-based samples.[3]

    • Causality: The hydroxyl group on the aromatic ring makes phenols prone to oxidation, which can lead to the formation of quinones and polymeric products, altering the analytical profile.[4]

    • Troubleshooting:

      • Work Quickly at Low Temperatures: Minimize extraction times and maintain cool conditions (e.g., using an ice bath) to slow down oxidative reactions.[3]

      • De-gas Solvents: Use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.

      • Add Antioxidants: Incorporate antioxidants like ascorbic acid or EDTA into your extraction solvent to prevent degradation.[3]

      • Control pH: Maintain a slightly acidic pH during extraction, as alkaline conditions can promote phenol oxidation.

  • Inefficient Extraction: The choice of solvent and extraction technique is paramount for quantitative recovery.

    • Causality: The polarity of polysubstituted phenols can vary widely depending on the nature and number of substituents. A single solvent may not be optimal for extracting all target analytes.

    • Troubleshooting:

      • Solvent Selection: A mixture of solvents is often more effective. Aqueous mixtures of methanol, ethanol, or acetone are commonly used.[3] The optimal solvent ratio depends on the specific phenols of interest.

      • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times compared to traditional methods like Soxhlet extraction, which can degrade thermally labile compounds.[3]

      • Sample-to-Solvent Ratio: Ensure a sufficiently high solvent-to-sample ratio to prevent saturation effects. A ratio of 60:1 has been suggested as effective for many plant tissues.[3]

Q2: I'm observing unexpected peaks and a high baseline in my chromatograms. Could this be a sample preparation issue?

A2: Absolutely. This is often indicative of matrix interferences, where co-extracted compounds from the sample matrix interfere with the analysis.[5]

  • Causality: Complex matrices, such as those from plant materials, food products, or biological fluids, contain a multitude of compounds (lipids, sugars, proteins) that can be co-extracted with phenols.

  • Troubleshooting:

    • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique to selectively isolate phenols from interfering matrix components. A variety of sorbents are available, and the choice depends on the properties of the target phenols and the matrix.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition phenols from interfering substances based on their differential solubility in immiscible solvents. Adjusting the pH can enhance the selectivity of the extraction.[5]

    • Filtration: Always filter your extracts through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that can clog your analytical column and instrument.

II. Chromatographic Separation: Resolving Complexity

High-Performance Liquid Chromatography (HPLC) is the workhorse for phenol analysis, but achieving adequate separation of structurally similar isomers can be a significant challenge.[6][7] Gas Chromatography (GC) is also widely used, often requiring derivatization.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm struggling with co-eluting peaks of phenolic isomers. How can I improve my HPLC separation?

A1: Co-elution of isomers is a classic problem in phenol analysis due to their similar physicochemical properties.[8][9] Here’s how to tackle it:

  • Column Chemistry:

    • Causality: Standard C18 columns separate primarily based on hydrophobicity. Isomers with similar hydrophobicity will co-elute.

    • Troubleshooting:

      • Try a Different Stationary Phase: Phenyl-hexyl or biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of the phenols, often resolving isomers that co-elute on a C18 column.[10]

      • Core-Shell Columns: These columns provide higher efficiency and resolution than traditional fully porous particle columns, which can significantly improve the separation of closely eluting peaks.[11]

  • Mobile Phase Optimization:

    • Causality: The composition and pH of the mobile phase directly influence the retention and selectivity of the separation.

    • Troubleshooting:

      • Gradient Optimization: A shallow gradient can improve the resolution of closely eluting compounds. Experiment with different gradient slopes and times.

      • Mobile Phase Additives: Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.

      • Alternative Solvents: Replacing methanol with acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent strengths and interactions.

  • Temperature Control:

    • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence resolution.

    • Troubleshooting:

      • Elevated Temperatures: Increasing the column temperature can decrease viscosity and improve efficiency. However, be cautious as some phenols, like anthocyanins, can degrade at higher temperatures.[6] A systematic study of temperature effects is recommended.

Workflow for Optimizing Isomer Separation

G start Co-elution of Isomers Observed col_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) start->col_chem gradient Optimize Gradient Profile (Shallow Gradient) col_chem->gradient temp Adjust Column Temperature gradient->temp resolution Resolution Achieved? temp->resolution resolution->col_chem No, Iterate end Validated Method resolution->end Yes

Caption: Iterative workflow for resolving co-eluting phenolic isomers.

Frequently Asked Questions (FAQs) - Gas Chromatography (GC)

Q1: My underivatized phenols show poor peak shape and low response in the GC. What's wrong?

A1: This is a common issue. The high polarity and active hydrogens of phenols lead to poor chromatographic performance on many standard GC columns.[12]

  • Causality: The polar hydroxyl groups can interact strongly with active sites in the GC inlet and column, causing peak tailing. Their relatively low volatility also makes them challenging to analyze directly.

  • Troubleshooting: Derivatization

    • Derivatization is often essential for GC analysis of phenols. [12] It converts the polar -OH group into a less polar, more volatile, and more thermally stable group.[13][14]

    • Common Reagents:

      • Silylation: Reagents like BSTFA or MSTFA replace the active hydrogen with a trimethylsilyl (TMS) group. This is a very common and effective method.[14]

      • Alkylation: Diazomethane can be used to form methyl ethers (anisoles), though it is hazardous and requires experienced handling.[15]

      • Acylation: Acetic anhydride can be used to form acetate esters.[12]

    • Self-Validation: When developing a derivatization protocol, it's crucial to analyze derivatized standards to confirm complete reaction and the absence of degradation. Incomplete derivatization will lead to split or tailing peaks and inaccurate quantification.

Q2: Some of my target phenols are not detected even after derivatization. Why?

A2: Not all derivatization methods work for all phenols, especially those with significant steric hindrance or multiple electron-withdrawing groups.

  • Causality: Steric hindrance around the hydroxyl group can prevent the derivatizing reagent from accessing it. Highly substituted phenols like 2,4-dinitrophenol can be difficult to derivatize.[15]

  • Troubleshooting:

    • Choose an Alternative Reagent: If one method fails, try another. For example, if PFBBr derivatization fails for dinitrophenols, diazomethane derivatization or direct analysis of the underivatized compound might be necessary.[15]

    • Optimize Reaction Conditions: Increase the reaction temperature or time, or use a catalyst if recommended for the specific reagent.

    • Consider an Alternative Technique: If GC remains problematic, HPLC is an excellent alternative that does not typically require derivatization.

III. Mass Spectrometry (MS) & NMR Spectroscopy: Identification and Quantification

MS and NMR are powerful tools for the structural elucidation and quantification of polysubstituted phenols. However, each comes with its own set of challenges.

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: In my LC-MS analysis, I'm seeing significant signal suppression for my analytes of interest. How can I mitigate this?

A1: Ionization suppression is a major matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the target analyte in the MS source, leading to a decreased signal and inaccurate quantification.[8]

  • Causality: Co-eluting matrix components compete with the analyte for the available charge during the electrospray ionization (ESI) process.

  • Troubleshooting:

    • Improve Chromatographic Separation: The best way to avoid suppression is to chromatographically separate the analyte from the interfering compounds. Revisit the HPLC optimization steps outlined above.

    • Sample Dilution: A simple but effective method is to dilute the sample. This reduces the concentration of both the analyte and the interfering compounds, often reducing the suppression effect.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression, allowing for accurate ratiometric quantification.

    • Change Ionization Mode: If analyzing in negative ion mode, try positive ion mode (or vice-versa). The interfering compounds may ionize less efficiently in the other polarity.

Q2: I'm having trouble distinguishing between isomers that have the same precursor mass and similar fragmentation patterns. What can I do?

A2: This is a fundamental challenge in the MS analysis of phenols.[8]

  • Causality: Many phenolic isomers have identical molecular weights and can produce overlapping fragment ions, making unambiguous identification by MS alone difficult.[8]

  • Troubleshooting:

    • Rely on Chromatographic Retention Time: The most reliable method is to confirm the identity of each isomer by comparing its retention time to that of an authentic reference standard analyzed under the same conditions.

    • High-Resolution Mass Spectrometry (HRMS): While it may not distinguish isomers, HRMS provides highly accurate mass measurements, which helps to confirm the elemental composition and rule out other isobaric (same nominal mass) interferences.

    • Ion Mobility Spectrometry (IMS): IMS, when coupled with MS, provides an additional dimension of separation based on the size, shape, and charge of the ions. This can often separate isomers that are indistinguishable by chromatography and MS alone.

Frequently Asked Questions (FAQs) - NMR Spectroscopy

Q1: The hydroxyl proton signal of my phenol is very broad or not visible in the ¹H NMR spectrum. Why is this happening?

A1: The appearance of the hydroxyl (-OH) proton signal is highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

  • Causality: The phenolic proton can exchange with other labile protons (like water) in the solvent or engage in intermolecular hydrogen bonding. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.

  • Troubleshooting:

    • Use a Dry, Aprotic Solvent: Use a deuterated solvent that does not have exchangeable protons, such as CDCl₃ or CCl₄, and ensure it is anhydrous.

    • Run a Dilute Sample: At lower concentrations, intermolecular hydrogen bonding is reduced, which can result in a sharper -OH signal.

    • Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, leading to a sharper signal.

    • Perform a D₂O Shake: To confirm the identity of the -OH peak, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The phenolic proton will exchange with deuterium, and the -OH signal will disappear.

Q2: The signals in the aromatic region of my polysubstituted phenol are complex and overlapping. How can I simplify the spectrum for interpretation?

A2: Overlapping signals in the aromatic region are common for highly substituted phenols and complex mixtures, making direct interpretation difficult.[16]

  • Causality: The chemical shifts of the aromatic protons are influenced by the electronic effects of all substituents on the ring, leading to complex splitting patterns and signal crowding.

  • Troubleshooting:

    • Use a Higher Field Spectrometer: A higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

    • Two-Dimensional (2D) NMR: 2D NMR experiments are essential for resolving complex spectra.

      • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically adjacent to each other).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds, which is invaluable for piecing together the structure of a polysubstituted ring.

Troubleshooting Logic for Complex NMR Spectra

G start Complex/Overlapping Aromatic Signals higher_field Acquire Spectrum at Higher Field (e.g., >600 MHz) start->higher_field two_d_nmr Perform 2D NMR Experiments (COSY, HSQC, HMBC) higher_field->two_d_nmr analysis Analyze 2D Correlations for Structure Elucidation two_d_nmr->analysis structure Structure Confirmed analysis->structure

Caption: A systematic approach to interpreting complex NMR spectra of phenols.

IV. Method Validation: Ensuring Trustworthy Data

A validated analytical method is one that has been proven to be suitable for its intended purpose. For the analysis of polysubstituted phenols, this is a non-negotiable step to ensure data integrity.

Key Validation Parameters and Protocols
ParameterQuestion AnsweredProtocol Summary
Specificity/Selectivity Can I detect the analyte without interference from other compounds?Analyze blank matrix samples and spiked samples. Demonstrate that no interfering peaks are present at the retention time of the analyte. For MS, monitor specific ion transitions.
Linearity & Range How does the instrument response relate to concentration?Prepare calibration standards at a minimum of 5 concentration levels bracketing the expected sample concentration.[15] Plot the response vs. concentration and determine the correlation coefficient (r² > 0.99 is typical).
Accuracy (Recovery) How close is my measured value to the true value?Analyze a blank matrix spiked with a known concentration of the analyte (at least 3 levels: low, medium, high). Calculate the percent recovery.[17][18] Acceptable recovery is typically 80-120%.[19]
Precision (RSD) How repeatable are my measurements?Repeatability (Intra-day): Analyze replicate spiked samples on the same day. Reproducibility (Inter-day): Analyze replicate spiked samples on different days. Calculate the Relative Standard Deviation (RSD). RSD < 15% is often required.[18][20]
Limit of Detection (LOD) What is the lowest concentration I can reliably detect?Determined based on the signal-to-noise ratio (typically S/N = 3) or by analyzing a series of low-concentration standards and calculating the standard deviation of the response.[18][20]
Limit of Quantitation (LOQ) What is the lowest concentration I can reliably quantify with acceptable precision and accuracy?Determined based on the signal-to-noise ratio (typically S/N = 10) or as the lowest point on the validated calibration curve.[18]

Step-by-Step Protocol: Accuracy Validation via Spiked Matrix Recovery

  • Prepare Blank Matrix Extract: Extract a sample known to be free of the target analytes using the finalized sample preparation method.

  • Prepare Spiking Solutions: Create standard solutions of the target phenols at known concentrations.

  • Spike Samples: Add known volumes of the spiking solutions to aliquots of the blank matrix extract to create samples at low, medium, and high concentrations within the linear range.

  • Analyze Samples: Analyze the spiked samples using the complete analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate Recovery: Use the following formula for each level:

    • % Recovery = [(Concentration in Spiked Sample - Concentration in Blank) / Spiked Concentration] x 100

  • Evaluate Results: Compare the calculated recoveries to the pre-defined acceptance criteria (e.g., 80-120%).

References

Technical Support Center: Enhancing Chromatographic Resolution of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic resolution of 2,3,4-Trimethoxy-6-methylphenol. Here, we provide in-depth, experience-based solutions to common separation challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for this compound?

A1: The main challenge lies in separating it from structurally similar impurities, such as positional isomers (e.g., other trimethylphenol or trimethoxyphenol variants) that may be present from the synthesis process.[1] These compounds often have very similar physicochemical properties, leading to co-elution or poor peak separation in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In GC, the polar hydroxyl group can cause peak tailing due to interactions with active sites in the system.[1] In HPLC, achieving the right balance of retention and selectivity is key to resolving these closely related compounds.[2][3]

Q2: Which chromatographic technique, HPLC or GC, is generally preferred for analyzing this compound?

A2: Both HPLC and GC are effective for the analysis of this compound and its related substances.[1]

  • High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is highly versatile and often the first choice for purity analysis and quantification due to its high resolving power for a wide range of phenolic compounds.[1][4]

  • Gas Chromatography (GC) , especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for separating volatile and semi-volatile phenolic compounds.[1] However, derivatization may sometimes be necessary to improve peak shape and prevent unwanted interactions with the column.[1][5]

The choice often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis (e.g., purity testing vs. trace impurity identification).

HPLC Troubleshooting and Optimization Guide

Problem 1: Poor resolution between this compound and a closely eluting impurity.

When faced with inadequate separation, the resolution (Rs) must be improved. The resolution is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .[2][3] Selectivity is often the most powerful parameter to adjust for improving the separation of closely eluting peaks.[2][6]

Solution Workflow: A Systematic Approach to Improving HPLC Resolution

Caption: A logical workflow for troubleshooting poor HPLC isomer separation.

Step-by-Step Method Optimization:

  • Modify Mobile Phase Selectivity (α): This is the most impactful adjustment.[2][6]

    • Change Organic Modifier: Switch between acetonitrile (ACN) and methanol (MeOH). These solvents interact differently with analytes and the stationary phase, which can significantly alter elution order and spacing between peaks.[3]

    • Adjust pH: For phenolic compounds, the pH of the mobile phase is critical. Operating at a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention.[1][7]

  • Optimize the Retention Factor (k'): Aim for a k' between 2 and 10 for robust separations.[6]

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase to increase retention times and potentially improve the separation of early-eluting peaks.[2][3] A shallower gradient can also enhance the resolution of complex mixtures.[3][4]

  • Increase Column Efficiency (N): If selectivity and retention adjustments are insufficient, focus on increasing the theoretical plates of the system to obtain sharper peaks.[3][6]

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3.5 µm or sub-2 µm (for UHPLC systems) will increase efficiency and resolution.[3][6]

    • Increase Column Length: Doubling the column length approximately increases the resolution by a factor of 1.4.[3]

    • Elevate Temperature: Increasing the column temperature can reduce mobile phase viscosity, improve mass transfer, and sometimes alter selectivity, leading to better resolution.[4][6]

Experimental Protocol: Screening Different Stationary Phases

If modifying the mobile phase does not yield the desired resolution, the stationary phase chemistry should be evaluated.

  • Objective: To assess the selectivity of different stationary phases for the separation of this compound from its critical impurities.

  • Columns to Screen:

    • Standard C18: A good starting point, separates primarily based on hydrophobicity.[2]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the phenol, which can be beneficial for separating positional isomers.[1][2]

    • Pentafluorophenyl (PFP): Provides unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.[7]

  • Methodology:

    • Prepare a stock solution of the sample containing this compound and its impurities.

    • Install the C18 column and equilibrate with the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).[8]

    • Inject the sample and record the chromatogram.

    • Replace the C18 column with the Phenyl-Hexyl column, re-equilibrate, and inject the sample under the same conditions.

    • Repeat the process with the PFP column.

    • Compare the chromatograms for changes in peak elution order and resolution.

Stationary PhasePrimary Interaction MechanismPotential Advantage for Phenols
C18 HydrophobicGeneral-purpose, good retention for nonpolar compounds.[2]
Phenyl-Hexyl Hydrophobic, π-π interactionsEnhanced selectivity for aromatic compounds.[1][2]
PFP Hydrophobic, π-π, dipole, ion-exchangeAlternative selectivity for positional isomers and polar compounds.[7]
Caption: Comparison of common reversed-phase HPLC stationary phases.

Gas Chromatography (GC) Troubleshooting and Optimization Guide

Problem 2: Peak tailing and poor peak shape for this compound.

Peak tailing in GC for phenolic compounds is often caused by unwanted interactions between the acidic hydroxyl group and active sites within the GC system.[1]

Troubleshooting Workflow: Addressing Peak Tailing in GC

GC_Peak_Tailing_Workflow cluster_consumables Inertness Checks cluster_optimization Parameter Optimization Start Peak Tailing Observed Check_Consumables Step 1: Check System Inertness Start->Check_Consumables Optimize_Conditions Step 2: Optimize GC Parameters Check_Consumables->Optimize_Conditions If tailing persists End Symmetrical Peak Achieved Check_Consumables->End Resolved Liner Use Deactivated Inlet Liner Check_Consumables->Liner Consider_Derivatization Step 3: Chemical Modification Optimize_Conditions->Consider_Derivatization If tailing persists Optimize_Conditions->End Resolved Temp Increase Inlet/Oven Temp Optimize_Conditions->Temp Consider_Derivatization->End Column_Maintenance Trim Column Inlet (10-20 cm) Use_Inert_Column Ensure Use of Inert Column (e.g., low-bleed MS-grade) Flow Optimize Carrier Gas Flow

Caption: Systematic approach to resolving peak tailing for active compounds in GC.

Step-by-Step Solutions:

  • Ensure System Inertness: This is the most common cause of tailing for active compounds.[1][9]

    • Use a Deactivated Inlet Liner: Standard glass wool liners have active silanol groups. Use a liner that has been chemically deactivated to minimize these interactions.[1]

    • Perform Inlet Maintenance: Clean or replace the inlet liner and trim the first few centimeters of the column to remove any accumulated non-volatile residues that can be a source of active sites.[1]

    • Use an Inert Column: Employ a column specifically designed for analyzing active compounds, often labeled as "low-bleed" or "MS-certified," as these have a more inert stationary phase.[1]

  • Consider Derivatization: If the above steps do not eliminate tailing, chemically modifying the analyte can be a very effective solution.[1][5]

    • Principle: Derivatization involves converting the polar -OH group into a less polar, non-active group (e.g., an ether or a silyl ether). This blocks the site of unwanted interaction.[1][5]

    • Common Reagents: Reagents like diazomethane (for methylation) or BSTFA (for silylation) can be used.[5] This step makes the analyte more volatile and less prone to interaction with active sites.

Experimental Protocol: Sample Derivatization (Methylation Example)

  • Objective: To improve the peak shape of this compound by converting the hydroxyl group to a methoxy group.

  • Warning: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Methodology (based on EPA Method 8041A principles): [5][10]

    • Prepare a solution of the sample in a suitable solvent (e.g., hexane/ether).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for several minutes.

    • Carefully remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

    • Analyze the resulting solution by GC-FID. The derivatized product will be 1,2,3,4-Tetramethoxy-5-methylbenzene.

By following these structured troubleshooting guides, you can systematically address and resolve the common chromatographic challenges associated with the analysis of this compound, leading to robust and reliable analytical methods.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trimethoxy-6-methylphenol is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its highly activated, electron-rich aromatic ring, adorned with a hydroxyl, three methoxy groups, and a methyl group, presents unique synthetic opportunities. However, this high reactivity also poses a considerable challenge: the propensity for multiple side reactions, leading to a variety of byproducts that can complicate purification and reduce yields.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this molecule. It is structured to provide not just protocols, but the underlying chemical logic to empower users to troubleshoot and optimize their reactions effectively. We will explore the common pitfalls—oxidation, demethylation, and poor regioselectivity—and offer field-proven strategies to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown or black, and I'm observing an insoluble precipitate. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidation and subsequent polymerization . Phenols, especially electron-rich ones like this compound, are highly susceptible to oxidation. The initial oxidation often forms highly colored quinone-type intermediates. These reactive species can then polymerize, forming intractable, dark-colored tars.[1][2][3]

Causality:

  • Atmospheric Oxygen: The most common culprit. Oxygen can act as a radical initiator, especially in the presence of trace metal impurities or light.

  • Oxidizing Reagents: Certain reagents, even if not intended as oxidants, can facilitate oxidation under the reaction conditions.

  • High Temperatures: Increased thermal energy can lower the activation barrier for oxidation pathways.

Step-by-Step Mitigation Strategy:

  • Inert Atmosphere is Crucial:

    • Before adding reagents, thoroughly purge your reaction flask with an inert gas like Argon or Nitrogen.

    • Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas bubbler.

  • Degas Your Solvents:

    • Solvents can dissolve significant amounts of oxygen. Degas them before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Protect from Light:

    • Wrap the reaction flask in aluminum foil to prevent photo-initiated radical reactions.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screen to find the optimal balance.

  • Reagent Purity:

    • Ensure the starting material and reagents are pure and free from metallic impurities that can catalyze oxidation.

Question 2: My mass spectrometry and NMR analysis show the loss of one or more methyl groups from the methoxy substituents. Why is this demethylation occurring?

Answer:

O-demethylation of aryl methyl ethers is a common byproduct, particularly when using acidic or certain nucleophilic conditions. The ether linkages of the methoxy groups are stable but can be cleaved under sufficiently harsh conditions.[1][4][5]

Causality:

  • Strong Lewis Acids: Reagents like aluminum chloride (AlCl₃), boron tribromide (BBr₃), or even strong Brønsted acids can coordinate to the ether oxygen, facilitating nucleophilic attack and cleavage of the methyl group.[4]

  • High Temperatures: Can provide the necessary activation energy for cleavage, especially in the presence of even weak acids or nucleophiles.

  • Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can attack the methyl group in an SN2 fashion.[2]

Step-by-Step Mitigation Strategy:

  • Reagent Selection:

    • If a Lewis acid is required for your transformation (e.g., Friedel-Crafts reaction), choose a milder one. For example, ZnCl₂ or FeBr₃ might be effective without causing significant demethylation.

    • If possible, avoid strong acids altogether. Explore alternative catalytic systems.

  • Optimize Stoichiometry and Temperature:

    • Use the minimum effective amount of the acid catalyst. Often, substoichiometric amounts are sufficient.

    • Perform the reaction at a lower temperature. For many Lewis acid-catalyzed reactions, cooling to 0 °C or even -78 °C can completely suppress demethylation.

  • Protect the Phenolic Hydroxyl:

    • The free hydroxyl group can sometimes participate in or exacerbate demethylation. Protecting it as a more robust ether (e.g., benzyl ether) or a silyl ether can prevent these side reactions. This must be balanced with the need for its directing effect in some reactions.

Question 3: I am attempting an electrophilic aromatic substitution, but the reaction is sluggish and gives a low yield, or I get a mixture of products. How can I improve this?

Answer:

This issue stems from the unique substitution pattern of the molecule. The only available position for substitution (C5) is sterically hindered by the flanking C4-methoxy and C6-methyl groups.

Causality:

  • Steric Hindrance: The bulky groups adjacent to the only available reaction site physically block the approach of the electrophile.[6][7]

  • Deactivation by Catalyst: In some cases (e.g., Friedel-Crafts), the Lewis acid catalyst can coordinate to the phenolic oxygen and the methoxy groups, deactivating the ring and reducing the reaction rate.

Step-by-Step Mitigation Strategy:

  • Optimize Reaction Conditions:

    • Temperature: While lower temperatures are good for preventing other side reactions, overcoming steric hindrance may require more thermal energy. A careful optimization study is needed. Sometimes, microwave heating can provide rapid, uniform heating to drive the reaction without prolonged exposure to high temperatures.

    • Solvent: The choice of solvent can influence reagent solubility and reactivity. Less coordinating solvents may enhance the reactivity of the electrophile.

  • Choice of Electrophile/Catalyst:

    • Use a highly reactive electrophile to overcome the steric barrier. For example, in a nitration reaction, using concentrated nitric acid with sulfuric acid will generate the highly reactive nitronium ion (NO₂⁺).[8]

    • For Friedel-Crafts reactions, consider using a more active catalyst system or pre-forming the electrophile.

  • Consider Protecting the Hydroxyl Group:

    • Protecting the -OH group can prevent catalyst coordination at that site, potentially increasing the ring's nucleophilicity. However, this also alters the electronic directing effects and adds steps to the synthesis.

Frequently Asked Questions (FAQs)

  • Q: Which of the three methoxy groups is most labile to demethylation?

    • A: The lability depends on the reaction conditions. Under acidic conditions, the methoxy groups at the C2 and C4 positions, which are ortho and para to the strongly activating hydroxyl group, have higher electron density on their oxygen atoms. This makes them more basic and more likely to coordinate with a Lewis acid, potentially making them more susceptible to cleavage.

  • Q: Is it necessary to run all reactions under an inert atmosphere?

    • A: Given the high electron density and phenolic nature of the molecule, it is a strongly recommended best practice. The minimal effort required to set up an inert atmosphere far outweighs the potential for complex purification or complete reaction failure due to oxidation and polymerization.[3]

  • Q: Can I perform a Suzuki coupling with this phenol?

    • A: Directly coupling the phenol via its C-OH bond is challenging due to the bond's strength.[9] A more common strategy is to first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). This derivative can then readily participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Data & Condition Summaries

Table 1: General Recommendations for Minimizing Byproducts

IssuePrimary CauseKey Mitigation StrategiesSecondary Actions
Polymerization / Darkening OxidationInert atmosphere (Ar/N₂), Degassed SolventsProtect from light, Use pure reagents
Demethylation Harsh acidic conditionsUse milder Lewis acids, Lower reaction temp.Protect hydroxyl group, Use min. catalyst
Poor Regioselectivity Steric HindranceUse more reactive electrophiles, Optimize temp.Screen different solvents

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues encountered during reactions.

TroubleshootingWorkflow start Problem Observed in Reaction issue_color Reaction Mixture Dark / Precipitate Formed start->issue_color issue_demethyl Unexpected Demethylation (NMR/MS) start->issue_demethyl issue_yield Low Yield / No Reaction start->issue_yield cause_ox Cause: Oxidation / Polymerization issue_color->cause_ox cause_acid Cause: Harsh Acidic Conditions issue_demethyl->cause_acid cause_steric Cause: Steric Hindrance issue_yield->cause_steric sol_ox Solution: - Use Inert Atmosphere (Ar/N₂) - Degas Solvents - Protect from Light cause_ox->sol_ox sol_acid Solution: - Use Milder Lewis Acid - Lower Reaction Temperature - Reduce Catalyst Stoichiometry cause_acid->sol_acid sol_steric Solution: - Use More Reactive Electrophile - Optimize Temperature (Screen) - Change Solvent cause_steric->sol_steric

Caption: Troubleshooting workflow for common reaction issues.

Key Byproduct Formation Pathways

This diagram illustrates the transformation of the starting material into two common byproduct types.

ByproductPathways SM This compound Oxidized Quinone-type Byproduct (Colored) SM->Oxidized [O] (e.g., Air, O₂) Demethylated Demethylated Phenol SM->Demethylated H⁺ / Lewis Acid or strong Nu⁻ Polymer Polymerized Tar (Insoluble) Oxidized->Polymer Polymerization

Caption: Major pathways to oxidation and demethylation byproducts.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Electrophilic Substitution)

This protocol is designed to introduce a formyl (-CHO) group at the C5 position while minimizing side reactions.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per 1 g of phenol) and stir to dissolve.

  • Vilsmeier Reagent Formation (Caution: Exothermic): In a separate flask under nitrogen, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry. Stir at 0 °C for 30 minutes.

  • Reaction: Slowly add the solution of the phenol from step 2 to the pre-formed Vilsmeier reagent at 0 °C via a dropping funnel.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Note: If the reaction is sluggish, gentle heating to 40 °C may be required, but this increases the risk of side reactions.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding it to a vigorously stirred beaker of crushed ice.

  • Hydrolysis: Add saturated sodium acetate solution until the pH of the aqueous layer is between 6 and 7. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-hydroxy-3,4,5-trimethoxy-1-methyl-6-benzaldehyde.

References

Troubleshooting mass spectrometry fragmentation of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 2,3,4-Trimethoxy-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C₁₁H₁₆O₄. Therefore, the expected monoisotopic mass of the molecular ion [M]⁺• is 198.10 g/mol . When analyzing your data, you should look for a peak at m/z 198.

Q2: What are the primary fragmentation patterns expected for this compound under Electron Ionization (EI)?

Key fragmentation pathways for this compound are expected to be:

  • Loss of a methyl radical (-•CH₃): This is a very common initial fragmentation step for methoxylated aromatic compounds, leading to a stable ion at m/z 183 . This loss can occur from any of the three methoxy groups.

  • Consecutive loss of a second methyl radical: Following the initial loss, a second methyl radical can be lost to produce a fragment at m/z 168 .

  • Loss of formaldehyde (-CH₂O): The loss of a neutral formaldehyde molecule from the molecular ion or subsequent fragments is also a characteristic pathway for methoxyphenols, which would result in a fragment at m/z 168 .

  • Loss of a methoxy radical (-•OCH₃): This would result in a fragment at m/z 167 .

  • Formation of a tropylium-like ion: Aromatic compounds can undergo rearrangement to form stable tropylium ions.[3]

The following table summarizes the predicted key fragments:

m/z Proposed Neutral Loss Plausible Fragment Structure
198-Molecular Ion [M]⁺•
183•CH₃[M - CH₃]⁺
168•CH₃, •CH₃ or CH₂O[M - 2CH₃]⁺ or [M - CH₂O]⁺•
167•OCH₃[M - OCH₃]⁺
153•CH₃, CH₂O[M - CH₃ - CH₂O]⁺

Below is a diagram illustrating the predicted fragmentation pathways:

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"m/z 198\n[M]⁺•" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 183\n[M-CH₃]⁺" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "m/z 168\n[M-2CH₃]⁺" [fillcolor="#FBBC05", fontcolor="#202124"]; "m/z 167\n[M-OCH₃]⁺" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 153\n[M-CH₃-CH₂O]⁺" [fillcolor="#FBBC05", fontcolor="#202124"];

"m/z 198\n[M]⁺•" -> "m/z 183\n[M-CH₃]⁺" [label="- •CH₃"]; "m/z 183\n[M-CH₃]⁺" -> "m/z 168\n[M-2CH₃]⁺" [label="- •CH₃"]; "m/z 198\n[M]⁺•" -> "m/z 168\n[M-2CH₃]⁺" [label="- CH₂O"]; "m/z 198\n[M]⁺•" -> "m/z 167\n[M-OCH₃]⁺" [label="- •OCH₃"]; "m/z 183\n[M-CH₃]⁺" -> "m/z 153\n[M-CH₃-CH₂O]⁺" [label="- CH₂O"]; }

Predicted fragmentation of this compound.

Q3: What are the recommended GC-MS parameters for analyzing this compound?

For a semi-volatile phenolic compound like this compound, a standard GC-MS protocol is generally effective.[4] Here are the recommended starting parameters, which should be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is suitable for separating aromatic compounds.
Injector Temperature 250°CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the amount of analyte reaching the column for better sensitivity.
Carrier Gas Helium at 1.0 mL/minProvides good chromatographic resolution.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of impurities and the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.[1]
Ion Source Temperature 230°CPrevents condensation of the analyte in the source.
Quadrupole Temperature 150°CMaintains ion transmission and prevents contamination.
Mass Range m/z 40-500Covers the molecular ion and expected fragments.

Troubleshooting Guides

Problem 1: I don't see the molecular ion peak at m/z 198.

This is a common issue, especially with compounds that are prone to extensive fragmentation.

Possible Causes and Solutions:

  • Excessive Fragmentation: The 70 eV ionization energy might be too high for this molecule, causing the molecular ion to fragment completely.

    • Solution: If your instrument allows, try reducing the ionization energy (e.g., to 20-30 eV). This will result in less fragmentation and a more prominent molecular ion peak.

  • Analyte Instability: The compound may be degrading in the hot GC inlet.

    • Solution: Lower the injector temperature in 10-20°C increments to find the optimal temperature for vaporization without degradation. Also, ensure your inlet liner is clean and deactivated to prevent catalytic breakdown.[5]

  • Instrument Not Calibrated: The mass spectrometer may be out of calibration, leading to a mass shift.

    • Solution: Perform a mass calibration according to the manufacturer's instructions.[6]

Problem 2: My spectrum has a lot of background noise or unexpected peaks.

High background noise can obscure low-intensity signals, while unexpected peaks can indicate contamination.

Possible Causes and Solutions:

  • System Contamination: The GC-MS system may be contaminated with residues from previous analyses or from the carrier gas.

    • Solution: Bake out the GC column at its maximum recommended temperature for a few hours. Check for leaks in the gas lines, as air can contribute to high background.[7][8] If the issue persists, you may need to clean the ion source.

  • Sample Impurity: The sample itself may contain impurities.[5]

    • Solution: Verify the purity of your sample using another analytical technique, such as HPLC or NMR. Ensure that you are using high-purity solvents for sample preparation.

  • Septum Bleed: Particles from the injector septum can enter the system, creating siloxane peaks (e.g., m/z 73, 147, 207, 281).[8]

    • Solution: Replace the septum and ensure it is installed correctly. Use a high-quality, low-bleed septum.

Problem 3: I'm observing significant peak tailing in my chromatogram.

Peak tailing can lead to poor resolution and inaccurate quantification.

Possible Causes and Solutions:

  • Active Sites in the System: The phenolic hydroxyl group of your analyte can interact with active sites in the GC inlet or column, causing tailing.[5]

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned column.[5] You can also try trimming the first few centimeters of the column to remove any active sites that have developed over time.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute your sample and reinject. If you are using splitless injection, consider using a split injection with a low split ratio.

  • Improper Column Installation: A poorly cut or installed column can cause peak distortion.

    • Solution: Re-install the column, ensuring a clean, square cut and proper positioning in the injector and detector.

Below is a troubleshooting workflow for the common issue of a missing molecular ion peak:

Troubleshooting_Workflow start Start: No Molecular Ion Peak at m/z 198 check_cal Is the MS calibrated? start->check_cal calibrate Action: Perform Mass Calibration check_cal->calibrate No check_temp Is injector temp too high? check_cal->check_temp Yes reinject Re-inject Sample calibrate->reinject lower_temp Action: Lower Injector Temperature check_temp->lower_temp Yes check_energy Is ionization energy too high? check_temp->check_energy No lower_temp->reinject lower_energy Action: Reduce Ionization Energy check_energy->lower_energy Yes success Success: Molecular Ion Observed check_energy->success No lower_energy->reinject reinject->success

Troubleshooting a missing molecular ion peak.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis

This protocol provides a step-by-step method for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

  • Instrument Setup:

    • Install a deactivated inlet liner and a new septum.

    • Install and condition a suitable capillary column (e.g., HP-5ms).

    • Perform an instrument autotune and mass calibration according to the manufacturer's guidelines.

  • Data Acquisition:

    • Set up the GC-MS method with the recommended parameters listed in the FAQ section.

    • Inject 1 µL of a solvent blank to check for system contamination.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak corresponding to your analyte.

    • Identify the molecular ion peak and the key fragment ions. Compare these to the predicted fragmentation pattern.

References

Storage and handling recommendations for 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,4-Trimethoxy-6-methylphenol

Welcome to the comprehensive technical guide for this compound (CAS No: 39068-88-7). This document provides researchers, scientists, and drug development professionals with essential information, field-proven insights, and troubleshooting protocols to ensure the successful storage, handling, and application of this valuable chemical intermediate.

Section 1: Compound Identification and Properties

Before use, it is critical to be familiar with the fundamental properties of this compound. This data is essential for accurate experimental planning, from calculating molar equivalents to selecting appropriate solvents.

PropertyValueSource
CAS Number 39068-88-7[1][2]
Molecular Formula C₁₀H₁₄O₄[1][2]
Molecular Weight 198.22 g/mol [1][2]
Appearance Solid (Typical)[3]
Storage Temperature 2-8°C, Dry[2]

Section 2: Storage and Stability FAQs

Proper storage is paramount to preserving the integrity and purity of this compound. As a substituted phenol, it is susceptible to degradation, which can compromise experimental outcomes.

Q: What are the ideal long-term storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2] The primary degradation pathway for phenols is oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat.[4] Storing it in a cool, dark, and dry environment minimizes these risks. For enhanced protection, especially for reference-grade material, consider storing under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q: I need to store the compound in solution. What is the recommended procedure?

A: Solutions are inherently less stable than the solid material. If you must store it in solution, prepare it fresh whenever possible.[4] If short-term storage is necessary, use a high-purity, dry solvent and store in an amber glass vial at -20°C or -80°C to slow degradation.[3] Purging the headspace of the vial with an inert gas before sealing can further extend its usability by displacing oxygen.[4]

Q: How can I tell if my sample of this compound has degraded?

A: Visual inspection is the first step. Phenolic compounds often develop a yellow, pink, or brownish hue upon oxidation as quinone-type structures are formed.[4] If you observe a color change from its initial appearance, degradation is likely. For a definitive assessment, analytical techniques such as HPLC, GC-MS, or ¹H NMR should be used to check for the appearance of new impurity peaks compared to a reference standard.

Q: What are the primary factors that cause this compound to degrade?

A: The main culprits for the degradation of substituted phenols are:

  • Oxidation: The electron-donating hydroxyl and methoxy groups on the aromatic ring make the compound susceptible to oxidation by atmospheric oxygen.[4] This process can be catalyzed by trace metal ions.

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy needed to initiate photochemical degradation.[4]

  • High Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation and other decomposition pathways.[4]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, which will aggressively degrade the compound.[5]

`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} ` Caption: Decision workflow for storing this compound.

Section 3: Handling and Safety FAQs

Safe handling is crucial due to the compound's potential hazards. Adherence to standard laboratory safety practices is mandatory.

Q: What Personal Protective Equipment (PPE) is required when handling this compound?

A: Based on the hazard profile of similar substituted phenols, which are often classified as skin and eye irritants and harmful if swallowed, comprehensive PPE is required.[6][7] Always wear:

  • Protective Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[5]

  • Safety Goggles/Glasses: Eye protection is mandatory to guard against splashes or fine dust.[5]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.[6]

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6][8] An eyewash station and safety shower must be readily accessible.[5][9]

Q: What is the correct procedure for cleaning up a small spill?

A: For a small solid spill, avoid creating dust.[9][10] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[6][10] Do not flush down the drain, as phenolic compounds can be harmful to aquatic life.[10] After the bulk material is collected, decontaminate the area with an appropriate solvent and wash thoroughly. Ensure you are wearing the proper PPE throughout the cleanup process.

Q: Are there any chemical incompatibilities I should be aware of during my experiment?

A: Yes. Avoid strong oxidizing agents, as they will react with and destroy the phenol group. Also, be cautious with strong bases, which will deprotonate the phenolic hydroxyl group to form a phenoxide. While this is a common and useful reaction, it may be an undesired side reaction in some experimental setups. The compound should also be kept away from sources of ignition.[5][6]

Section 4: Experimental Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common issues encountered when working with substituted phenols.

Q: My reaction yield is consistently low. I suspect the starting material. What should I check?

A: If you suspect the integrity of your this compound starting material, the most likely cause is degradation due to improper storage.

  • Assess Purity: First, verify the purity of your material using an appropriate analytical method (e.g., qNMR, HPLC with a calibrated standard, or GC-MS). Compare the results to the certificate of analysis or to a new, unopened bottle.

  • Look for Degradation Products: The primary degradation products will likely be from oxidation, forming quinone-like species.[4] These will appear as distinct peaks in your chromatogram or spectrum.

  • Consider Volatility: While this specific compound is a solid, some phenols can be volatile. Ensure you are not losing material during solvent removal steps (e.g., on a rotovap).[11]

Q: I am running a GC-MS analysis, but I'm getting a poor signal or no peak for my compound. What's happening?

A: This is a common issue with phenolic compounds in GC analysis. The free hydroxyl group is acidic and polar, leading to several problems:

  • Adsorption: The -OH group can interact strongly with active sites on the GC liner, column, or even glassware, preventing the compound from reaching the detector.[12]

  • Tailing Peaks: If the compound does make it through, these interactions often result in broad, tailing peaks with poor resolution and sensitivity.

Troubleshooting Steps:

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) GC inlet liner to minimize active sites.

  • Derivatization: The most robust solution is to derivatize the phenol. Convert the polar -OH group into a less polar ether or ester (e.g., using BSTFA to make a silyl ether). This dramatically improves peak shape and analytical performance.

  • Check Solution Stability: Ensure the compound is not degrading in your sample vial while waiting in the autosampler. Use amber vials and prepare samples fresh.

`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} ` Caption: Troubleshooting workflow for purity and analytical issues.

Section 5: Key Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM Stock Solution in Acetonitrile

This protocol describes a self-validating system for preparing a standard solution for analytical or reaction purposes.

1. Materials:

  • This compound (CAS: 39068-88-7)

  • High-purity, anhydrous acetonitrile (ACN)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask

  • Glass pipette or syringe

  • Amber glass vial with a PTFE-lined cap

2. Pre-Protocol Checks:

  • Ensure the volumetric flask is clean and completely dry.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Perform all work in a chemical fume hood.

3. Step-by-Step Procedure:

  • Accurately weigh approximately 19.82 mg of this compound. Record the exact weight (e.g., 19.85 mg).

  • Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Add approximately 5-7 mL of acetonitrile to the flask.

  • Gently swirl the flask to completely dissolve the solid. You may use a vortex mixer if necessary.

  • Once fully dissolved, carefully add acetonitrile up to the 10 mL calibration mark. Use a pipette for the final drops to ensure accuracy.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Calculate the precise concentration based on the actual weight:

    • Concentration (M) = (Weight in g / 198.22 g/mol ) / 0.010 L

  • Transfer the solution to a labeled amber glass vial for use or short-term storage.

4. Validation and Storage:

  • Immediately analyze a small aliquot of the solution via HPLC or GC to establish a baseline (t=0) purity profile.

  • For short-term storage, purge the vial with nitrogen or argon, seal tightly, and store at -20°C.[3]

Section 7: References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Retrieved from vertexaisearch.cloud.google.com

  • Fisher Scientific. (2025). Safety Data Sheet: 2,3,6-Trimethylphenol. Retrieved from vertexaisearch.cloud.google.com

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-methoxy-4-methylphenol. Retrieved from vertexaisearch.cloud.google.com

  • ChemicalBook. (2025). Safety Data Sheet: 2,4,6-Trimethylphenol. Retrieved from vertexaisearch.cloud.google.com

  • Fisher Scientific. (2021). Safety Data Sheet: Phenol, 2-methoxy-4-methyl-. Retrieved from vertexaisearch.cloud.google.com

  • MedChemExpress. (n.d.). 2,4,6-Trimethylphenol. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009). Safety Data Sheet: 2,4,6-Trimethylphenol. Retrieved from vertexaisearch.cloud.google.com

  • ChemicalBook. (2025). Safety Data Sheet: 2,3,6-Trimethylphenol. Retrieved from vertexaisearch.cloud.google.com

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com

  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dimethoxy-4-methylphenol. Retrieved from vertexaisearch.cloud.google.com

  • University of Rochester, Department of Chemistry. (2026). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,3,4-Trimethoxyphenol. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/603577

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2,3,4-Trimethoxy-6-methylphenol as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and clinical diagnostics, the quest for novel biomarkers is paramount. A reliable biomarker can illuminate disease mechanisms, predict patient responses to therapy, and serve as a surrogate endpoint in clinical trials, thereby accelerating the development of new treatments. This guide provides an in-depth technical comparison and a validation framework for a candidate small molecule, 2,3,4-Trimethoxy-6-methylphenol, against established protein biomarkers. We will explore the scientific rationale, experimental design, and analytical methodologies required to rigorously assess its potential as a clinically relevant biomarker.

Introduction: The Imperative for Robust Biomarker Validation

A biomarker is a measurable indicator of a biological state or condition.[1] The journey from a candidate molecule to a validated biomarker is a multi-stage process encompassing analytical and clinical validation.[2] Analytical validation ensures that the assay for the biomarker is accurate, precise, and reproducible, while clinical validation establishes the biomarker's ability to diagnose, predict, or monitor a specific condition.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for biomarker qualification to ensure their reliability in clinical practice.[4][5][6]

This guide focuses on the hypothetical validation of This compound , a small molecule phenol, as a potential biomarker for oxidative stress and inflammation. Phenolic compounds are known to possess antioxidant and anti-inflammatory properties.[7][8] The validation of a small molecule like this presents a different set of challenges and advantages compared to the more traditional protein-based biomarkers.

The Candidate: this compound vs. Established Biomarkers

To contextualize the validation process, we will compare the hypothetical validation of this compound with established biomarkers of oxidative stress and inflammation, such as Malondialdehyde (MDA) and specific cytokines (e.g., TNF-α, IL-6).

FeatureThis compound (Hypothetical)Malondialdehyde (MDA)Cytokines (e.g., TNF-α, IL-6)
Biomarker Type Small Molecule PhenolSmall Molecule Aldehyde (Lipid Peroxidation Product)Proteins (Signaling Molecules)
Biological Role Potential antioxidant and anti-inflammatory agent.Marker of oxidative damage to lipids.[9][10]Mediators of inflammation.[9]
Primary Detection Method HPLC, GC-MS, LC-MS/MSHPLC, Spectrophotometry (TBARS assay)ELISA, Multiplex Immunoassays
Advantages Potentially more stable, easier to synthesize reference standards, may reflect a direct therapeutic target.Well-established marker with numerous commercially available kits.High specificity and sensitivity, well-understood roles in inflammatory pathways.
Challenges Novel biomarker requiring extensive validation, potential for metabolic conversion, matrix effects in biological samples.Can be formed through non-enzymatic processes, potential for artifactual generation during sample handling.Short half-life in circulation, potential for pleiotropic effects, high cost of antibody-based assays.

The Validation Workflow: A Phased Approach

The validation of a novel biomarker follows a structured pathway from initial discovery to clinical utility. This workflow ensures that the biomarker is analytically sound and clinically meaningful.

Biomarker_Validation_Workflow cluster_0 Discovery & Pre-analytical Phase cluster_1 Analytical Validation cluster_2 Clinical Validation Discovery Candidate Biomarker Identification (e.g., Metabolomics, Literature) Assay_Development Analytical Method Development (e.g., HPLC, MS) Discovery->Assay_Development Pre_Analytical Pre-Analytical Variable Assessment (Sample Collection, Storage, Stability) Assay_Development->Pre_Analytical Accuracy Accuracy Pre_Analytical->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Sensitivity Sensitivity (LOD, LLOQ) Specificity Specificity & Selectivity Sensitivity->Specificity Linearity Linearity & Range Robustness Robustness Linearity->Robustness Retrospective Retrospective Studies (Archived Samples) Robustness->Retrospective Prospective Prospective Cohort Studies Retrospective->Prospective Clinical_Utility Assessment of Clinical Utility (Diagnostic, Prognostic, Predictive) Prospective->Clinical_Utility

Caption: A generalized workflow for biomarker validation, from discovery to clinical application.

Experimental Protocols: Step-by-Step Methodologies

The choice of analytical methodology is critical for accurate and reliable biomarker quantification. Below are detailed protocols for the analysis of this compound and a comparative protein biomarker.

Quantification of this compound in Human Plasma by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.[1][11][12]

Objective: To develop and validate a method for the quantitative analysis of this compound in human plasma.

Materials:

  • This compound analytical standard

  • Internal Standard (e.g., isotopically labeled this compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM):

      • Monitor the precursor-to-product ion transition for this compound.

      • Monitor the precursor-to-product ion transition for the internal standard.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of the analytical standard into drug-free plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Analyze calibration standards, QCs, and unknown samples.

Quantification of TNF-α in Human Serum by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and high-throughput method for quantifying proteins and other macromolecules.[13][14][15]

Objective: To measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in human serum samples.

Materials:

  • Commercially available TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Human serum samples

  • Wash buffer

  • Microplate reader

Protocol:

  • Plate Preparation:

    • Coat a 96-well microplate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with a blocking buffer for 1 hour at room temperature.

    • Wash the plate three times.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the TNF-α standard.

    • Add 100 µL of standards, controls, and serum samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times.

  • Detection Antibody Incubation:

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times.

  • Enzyme and Substrate Reaction:

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark until color develops.

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in the samples.

Data Interpretation and Comparison

The validation of this compound would require a head-to-head comparison with established biomarkers in relevant patient cohorts.

Data_Comparison cluster_0 Patient Cohort (e.g., Inflammatory Disease) cluster_1 Analytical Platforms cluster_2 Data Analysis Patient_Samples Plasma & Serum Samples HPLC_MS HPLC-MS/MS Analysis (this compound) Patient_Samples->HPLC_MS ELISA ELISA Analysis (TNF-α, IL-6) Patient_Samples->ELISA Correlation Correlation Analysis HPLC_MS->Correlation ELISA->Correlation ROC ROC Curve Analysis (Diagnostic Performance) Correlation->ROC Prognostic Prognostic Value Assessment ROC->Prognostic

Caption: A schematic for the comparative analysis of biomarker data.

Statistical analyses, such as correlation studies and Receiver Operating Characteristic (ROC) curve analysis, would be employed to assess the diagnostic and prognostic performance of this compound relative to the established biomarkers.

Conclusion and Future Directions

The validation of a novel biomarker like this compound is a rigorous but essential process for advancing precision medicine. While small molecules offer potential advantages in terms of stability and ease of synthesis for standards, they require meticulous analytical validation to account for potential metabolic liabilities and matrix effects. The "fit-for-purpose" validation approach, as advocated by regulatory agencies, ensures that the level of validation is appropriate for the intended clinical application.[16]

Future studies should focus on elucidating the specific biological pathways in which this compound is involved, its pharmacokinetics and pharmacodynamics, and its performance in large, well-controlled prospective clinical trials. The successful validation of this and other novel biomarkers will undoubtedly pave the way for more targeted and effective therapies.

References

A Comparative Guide to the Antioxidant Potential of 2,3,4-Trimethoxy-6-methylphenol and Structurally Related Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds remain a cornerstone of antioxidant research. Their structural diversity offers a vast chemical space for identifying potent radical scavengers. This guide provides an in-depth technical comparison of 2,3,4-Trimethoxy-6-methylphenol against a panel of other methylated and methoxylated phenols. By examining their performance in key antioxidant assays and dissecting their structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

While direct experimental antioxidant data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of antioxidant chemistry and available data for structurally analogous compounds to build a predictive comparison. Furthermore, we provide detailed, validated protocols for the most common antioxidant assays—DPPH, ABTS, and FRAP—to empower researchers to generate this crucial data.

The Chemical Landscape of Phenolic Antioxidants

The antioxidant efficacy of a phenolic compound is intricately linked to its molecular architecture. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the nature of other substituents on the aromatic ring, dictate its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][2] Methoxy groups, in particular, can enhance antioxidant activity through their electron-donating effects, which stabilize the resulting phenoxyl radical.[1] However, steric hindrance and the potential for intramolecular hydrogen bonding can also significantly influence reactivity.

This guide will focus on comparing this compound with the following methylated phenols, selected for their structural relevance:

  • 2,6-Dimethylphenol: A symmetrically substituted phenol with two electron-donating methyl groups ortho to the hydroxyl group.

  • 2,4,6-Trimethylphenol (Mesitol): A highly methylated phenol with electron-donating groups at both ortho and para positions.

  • 2,6-Dimethoxyphenol (Syringol): Features two methoxy groups ortho to the hydroxyl group, influencing both electronic and steric factors.

  • 2-Methoxy-4-methylphenol: An asymmetrically substituted phenol with both a methoxy and a methyl group.

Gauging Antioxidant Potency: A Trio of Assays

To quantitatively assess antioxidant capacity, a multi-mechanistic approach is essential. The following three assays are widely accepted standards in the field, each probing a different facet of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) indicates greater antioxidant activity.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[6][7] This method is applicable to both hydrophilic and lipophilic antioxidants. Similar to the DPPH assay, a decrease in the absorbance of the blue-green ABTS•⁺ solution corresponds to a higher antioxidant capacity, quantified by the IC₅₀ value.[8][9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] The formation of a colored ferrous-tripyridyltriazine complex is monitored to quantify the reducing power of the antioxidant. Higher FRAP values indicate greater reducing potential.[12]

Comparative Antioxidant Performance: A Data-Driven Analysis

The following table summarizes the available antioxidant activity data for the selected methylated phenols. It is crucial to note the absence of published data for this compound in these standard assays, highlighting a significant research opportunity.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (TEAC)
This compound Data Not AvailableData Not AvailableData Not Available
2,6-Dimethylphenol~150Data Not AvailableData Not Available
2,4,6-TrimethylphenolPotent ScavengerData Not AvailableData Not Available
2,6-DimethoxyphenolModerate ScavengerModerate ScavengerModerate Activity
2-Methoxy-4-methylphenolData Not AvailableData Not AvailableData Not Available
Trolox (Standard)~40~301.0

Note: The presented values are compiled from various sources and should be considered indicative. Direct comparison requires concurrent analysis under identical experimental conditions.

Structure-Activity Relationship: Predicting the Potency of this compound

In the absence of direct experimental data, we can infer the potential antioxidant activity of this compound based on established structure-activity relationships.[1][13]

  • Electron-Donating Groups: The presence of three methoxy groups and one methyl group is expected to significantly increase the electron density on the aromatic ring. This inductive effect should lower the O-H bond dissociation enthalpy, facilitating hydrogen atom donation to free radicals.

  • Steric Effects: The methyl group at position 6 and the methoxy group at position 2 create steric hindrance around the phenolic hydroxyl group. This could potentially limit the accessibility of the hydroxyl proton to bulky radicals. However, the methoxy groups at positions 3 and 4 are less likely to impose significant steric constraints.

  • Radical Stabilization: The resulting phenoxyl radical from this compound would be stabilized through resonance, with the unpaired electron delocalized across the aromatic ring and influenced by the electron-donating substituents.

Based on these considerations, it is hypothesized that this compound possesses significant antioxidant potential. The high degree of methoxylation is a strong indicator of potent radical scavenging activity. However, the interplay of electronic and steric effects necessitates empirical validation through the assays detailed below.

Experimental Protocols

To facilitate the direct comparison of this compound and other methylated phenols, the following detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays are provided.

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_calc Calculation prep_sample Prepare stock solutions of test compounds and Trolox in methanol add_sample Add 100 µL of sample/standard to a 96-well plate prep_sample->add_sample prep_dpph Prepare a 0.1 mM DPPH solution in methanol add_dpph Add 100 µL of DPPH solution to each well prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in the dark at room temperature for 30 min add_dpph->incubate read_abs Measure absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 read_abs->calc_inhibition plot_curve Plot % inhibition vs. concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_calc Calculation prep_abts Prepare 7 mM ABTS solution mix_react Mix ABTS and potassium persulfate (1:1 v/v) prep_abts->mix_react prep_persulfate Prepare 2.45 mM potassium persulfate solution prep_persulfate->mix_react incubate_dark Incubate in the dark at room temperature for 12-16 h to form ABTS•+ mix_react->incubate_dark dilute_abts Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_dark->dilute_abts add_sample Add 10 µL of sample/standard to 1 mL of diluted ABTS•+ solution dilute_abts->add_sample incubate_assay Incubate at room temperature for 6 min add_sample->incubate_assay read_abs Measure absorbance at 734 nm incubate_assay->read_abs calc_inhibition Calculate % inhibition read_abs->calc_inhibition plot_curve Plot % inhibition vs. concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_calc Calculation prep_acetate Prepare 300 mM acetate buffer (pH 3.6) prep_frap Prepare fresh FRAP reagent (10:1:1 ratio of acetate buffer, TPTZ, and FeCl3) prep_acetate->prep_frap prep_tptz Prepare 10 mM TPTZ solution in 40 mM HCl prep_tptz->prep_frap prep_fecl3 Prepare 20 mM FeCl3 solution prep_fecl3->prep_frap add_sample Add 25 µL of sample/standard to 1.5 mL of FRAP reagent prep_frap->add_sample incubate Incubate at 37°C for 30 min add_sample->incubate read_abs Measure absorbance at 593 nm incubate->read_abs calc_frap Calculate FRAP value (in µmol Fe(II)/g) read_abs->calc_frap prep_std_curve Prepare a standard curve using FeSO4 prep_std_curve->calc_frap

References

A Comparative Guide to the Antibacterial Efficacy of 2,3,4-Trimethoxy-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Agents

The rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are phenolic compounds, a diverse group of molecules known for their broad biological activities. This guide focuses on a specific subclass: derivatives of 2,3,4-Trimethoxy-6-methylphenol. By exploring the structure-activity relationships and comparative antibacterial efficacy of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and synthesis of next-generation antibacterial agents.

This guide will delve into the chemical intricacies of these derivatives, present a comparative analysis of their efficacy against key bacterial pathogens, detail the experimental methodologies for their evaluation, and explore their potential mechanisms of action.

Chemical Landscape of this compound Derivatives

The core structure of this compound offers a versatile scaffold for chemical modification. The presence of multiple methoxy groups and a methyl group on the phenolic ring influences the molecule's electronic and steric properties, which in turn dictates its biological activity.[1] Key derivatives explored in the literature often involve modifications at the hydroxyl group or the aromatic ring, leading to the formation of ethers, esters, and Schiff bases.

Schiff bases, formed by the condensation of the phenolic aldehyde precursor (o-vanillin) with primary amines, represent a significant class of derivatives with demonstrated antibacterial potential.[2] The introduction of different amine moieties allows for a systematic investigation of how substitutions affect antibacterial potency.

Comparative Antibacterial Efficacy

The antibacterial efficacy of phenolic compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency. The following tables summarize the MIC values of various methoxyphenol derivatives against common Gram-positive and Gram-negative bacterial strains, providing a basis for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Methoxyphenol Derivatives against Staphylococcus aureus

Compound/DerivativeMIC (µg/mL)Reference
3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol (Schiff Base)Best MIC value reported[2][3]
Eugenol6.25 mM[4]
Capsaicin12.5 mM[4]
Vanillin>12.5 mM[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Methoxyphenol Derivatives against Escherichia coli

Compound/DerivativeMIC (µg/mL)Reference
Eugenol25 mM[4]
Capsaicin>12.5 mM[4]
Vanillin25 mM[4]
2,6-dimethoxy-4-((phenylamino) methyl)phenol (Compound I)< 22 µg/mL[1]
2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol (Compound II)< 22 µg/mL[1]

Analysis of Efficacy:

The data suggests that the antibacterial activity of methoxyphenol derivatives is highly dependent on their specific chemical structure. For instance, the Schiff base derivative of a vanillin precursor, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, has been reported to exhibit a notable inhibitory effect against Staphylococcus aureus.[2][3] In a comparative study of naturally occurring methoxyphenols, eugenol and capsaicin demonstrated greater potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to vanillin.[4] Furthermore, a study on Schiff bases of syringaldehyde revealed that the introduction of a nitro group (Compound II) enhanced the antimicrobial potential against several bacterial strains, including P. aeruginosa, when compared to the unsubstituted precursor.[1]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these derivatives and their antibacterial activity is a critical aspect of drug design. Key structural features that influence efficacy include:

  • Lipophilicity: Increased lipophilicity, often achieved by adding alkyl or aryl groups, can enhance the ability of the compound to penetrate the bacterial cell membrane.[1]

  • Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, likely through its ability to donate a hydrogen atom or interact with bacterial proteins.[1]

  • Substitution Pattern: The position and nature of substituents on the aromatic ring significantly impact the molecule's electronic properties and steric hindrance, which in turn affects its interaction with bacterial targets.[1] For example, the presence of electron-withdrawing groups, such as a nitro group, can increase antibacterial activity.[1]

SAR Core This compound Scaffold Derivatives Chemical Derivatives (e.g., Schiff Bases, Ethers) Core->Derivatives Modification SAR Structure-Activity Relationship (SAR) Derivatives->SAR Determines Efficacy Antibacterial Efficacy SAR->Efficacy Predicts MoA cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Proteins Membrane Proteins (Enzymes, Transporters) Proteins->Disruption Derivative Phenolic Derivative Derivative->Membrane Intercalates Leakage Leakage of Cellular Contents Disruption->Leakage Loss Loss of Membrane Potential Disruption->Loss Inhibition Enzyme Inhibition Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Loss->Death Inhibition->Death Protocol cluster_mic MIC Assay cluster_diffusion Well Diffusion Assay MIC1 Serial Dilution of Compound MIC2 Inoculation with Bacteria MIC1->MIC2 MIC3 Incubation MIC2->MIC3 MIC4 Read Results (Turbidity) MIC3->MIC4 DIF1 Prepare Bacterial Lawn DIF2 Create Wells & Add Compound DIF1->DIF2 DIF3 Incubation DIF2->DIF3 DIF4 Measure Zone of Inhibition DIF3->DIF4 Start Start cluster_mic cluster_mic Start->cluster_mic cluster_diffusion cluster_diffusion Start->cluster_diffusion End End cluster_mic->End cluster_diffusion->End

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Studies of 2,3,4-Trimethoxy-6-methylphenol and its Analogs as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Phenols in Drug Discovery

In the landscape of modern drug discovery, phenolic compounds represent a cornerstone of antioxidant research. Their inherent ability to scavenge free radicals makes them prime candidates for the development of therapeutics targeting a myriad of pathologies rooted in oxidative stress, from neurodegenerative diseases to chronic inflammation. Among this vast class of molecules, 2,3,4-Trimethoxy-6-methylphenol stands out as a compound of interest due to its unique substitution pattern. The presence of multiple electron-donating methoxy groups, along with a methyl group, on the phenolic ring suggests a potentially high antioxidant capacity.

However, the precise relationship between the structural attributes of this compound and its biological activity remains to be fully elucidated. This is where Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful predictive tool. QSAR modeling allows us to build mathematical relationships between the chemical structure of a molecule and its biological activity, enabling the prediction of the activity of novel compounds and the rational design of more potent analogs.[1][2]

This guide provides a comprehensive comparison of a hypothetical QSAR study on this compound with established QSAR models for structurally related phenolic antioxidants. We will delve into the experimental methodologies for assessing antioxidant activity, the computational approaches for descriptor calculation and model development, and a comparative analysis of the structural features that govern the antioxidant potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR for the discovery and optimization of novel antioxidant therapies.

The Rationale Behind a QSAR Approach for Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The ease with which this hydrogen atom is donated is influenced by the electronic environment of the phenolic ring. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, increase the electron density on the ring, which in turn weakens the O-H bond and enhances the hydrogen-donating ability of the phenol.[3]

A QSAR study for phenolic antioxidants, therefore, aims to quantify these electronic and structural effects. By calculating various molecular descriptors that represent these properties (e.g., electronic, steric, and hydrophobic), we can build a predictive model that correlates these descriptors with experimentally determined antioxidant activity.[2][4]

Comparative Analysis of Antioxidant Activity: A Hypothetical QSAR Study

Dataset of Structurally Related Phenolic Antioxidants

To build a robust QSAR model, a dataset of compounds with known antioxidant activities is required. For this comparative guide, we will consider a set of methoxy- and methyl-substituted phenols whose antioxidant activity has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.

CompoundStructureDPPH Scavenging IC50 (µM)Reference
Phenol> 5000[5]
4-Methoxyphenol270[6]
2-Methoxy-4-methylphenol110[5]
2,6-Dimethoxyphenol35[5]
This compound (Hypothetical) Predicted -
2,4,6-Trimethylphenol15[5]
Molecular Descriptor Calculation

The next step in a QSAR study is to calculate molecular descriptors that capture the physicochemical properties of the molecules in the dataset. These descriptors can be broadly categorized as:

  • Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and dipole moment. For phenolic antioxidants, a higher HOMO energy generally correlates with better antioxidant activity, as it indicates a greater ease of donating an electron.[5]

  • Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

  • Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

QSAR Model Development and Comparison

Using the calculated descriptors and the experimental antioxidant activity data, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR). A hypothetical MLR model for the antioxidant activity of methoxylated phenols might take the following form:

log(1/IC50) = β0 + β1(HOMO) + β2(LogP) + ... + ε

Where:

  • log(1/IC50) is the dependent variable representing the antioxidant activity.

  • HOMO and LogP (a measure of lipophilicity) are examples of independent variables (molecular descriptors).

  • β0, β1, β2 are the regression coefficients.

  • ε is the error term.

By analyzing the coefficients of the developed QSAR model, we can infer the relative importance of different structural features. For instance, a positive coefficient for HOMO energy would confirm that a higher HOMO energy leads to greater antioxidant activity.

Comparison with this compound:

Based on the trends observed in the dataset and the general principles of phenolic antioxidant activity, we can predict that this compound would exhibit potent antioxidant activity. The presence of three electron-donating methoxy groups and one methyl group would significantly increase the electron density on the aromatic ring, leading to a higher HOMO energy and a weaker O-H bond compared to less substituted phenols. Its predicted IC50 value would likely be in the low micromolar range, potentially comparable to or even exceeding that of 2,6-dimethoxyphenol.

Experimental Protocols: A Self-Validating System

The trustworthiness of any QSAR model is fundamentally dependent on the quality of the experimental data used to build it. Therefore, it is crucial to employ standardized and validated experimental protocols.

DPPH Radical Scavenging Assay

This is a widely used and reliable method for determining the in vitro antioxidant activity of chemical compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7][8]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound and its analogs in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each concentration of the test compound to triplicate wells.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualization of the QSAR Workflow and Underlying Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Modeling QSAR Model Development cluster_Application Application & Prediction Data_Collection Dataset of Phenolic Compounds (Structures & Activities) Structure_Optimization 3D Structure Optimization Data_Collection->Structure_Optimization Descriptor_Calculation Calculation of Molecular Descriptors (Electronic, Steric, etc.) Structure_Optimization->Descriptor_Calculation Model_Building Model Building (e.g., Multiple Linear Regression) Descriptor_Calculation->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Activity_Prediction Prediction of Activity for New Compounds Model_Validation->Activity_Prediction Rational_Design Rational Design of Novel Antioxidants Activity_Prediction->Rational_Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Antioxidant_Mechanism Phenol Ar-OH Phenoxyl_Radical Ar-O• Phenol->Phenoxyl_Radical H• donation Radical R• Neutralized_Radical RH Radical->Neutralized_Radical H• acceptance

Caption: The fundamental mechanism of antioxidant action by a phenolic compound (Ar-OH).

Conclusion and Future Directions

This comparative guide has outlined a framework for conducting a QSAR study on this compound as a potential antioxidant. By leveraging experimental data from structurally similar compounds and employing established computational modeling techniques, it is possible to predict its activity and understand the key structural determinants of its antioxidant potential. The hypothetical QSAR analysis suggests that the high degree of methoxylation in this compound is likely to confer potent radical scavenging properties.

Future work should focus on the synthesis and experimental validation of the antioxidant activity of this compound to confirm these predictions. Furthermore, exploring a wider range of biological activities, such as anti-inflammatory and neuroprotective effects, would provide a more comprehensive understanding of its therapeutic potential. The application of more advanced QSAR techniques, such as 3D-QSAR and machine learning algorithms, could also lead to the development of more accurate and predictive models for this promising class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,4-Trimethoxy-6-methylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for two primary analytical techniques for the quantification of 2,3,4-Trimethoxy-6-methylphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A robustly validated method is the cornerstone of reliable results; however, cross-validating that method against an orthogonal technique provides the highest level of confidence, ensuring data is accurate, reproducible, and defensible.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations. The objective is to equip you not just with methods, but with a comprehensive strategy for generating unimpeachable analytical data for substituted phenolic compounds like this compound.

Section 1: The Foundation: Principles of Analytical Method Validation

Before comparing methods, we must establish the bedrock of analytical science: method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adopt as our standard.[2][3]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 2: Orthogonal Analytical Techniques for this compound

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a semi-polar, non-volatile compound, making it amenable to both liquid and gas chromatography, albeit with different considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds.[4] For a substituted phenol, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (typically C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase is used for elution. Retention is modulated by adjusting the organic modifier concentration in the mobile phase. Detection via UV-Vis spectrophotometry is effective due to the chromophoric nature of the phenolic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separating power and definitive identification through mass fragmentation patterns.[4] However, the polar hydroxyl group on the phenol can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[4] To mitigate this and increase volatility, a derivatization step is essential.[5][6] Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a common and effective strategy.[6]

Section 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation. They are based on established methods for structurally similar phenolic compounds.[5][7]

Protocol A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol outlines the quantification of this compound using a standard RP-HPLC system.

1. Instrumentation and Conditions:

  • System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 65% Acetonitrile: 35% Water (v/v) with 0.1% Formic Acid in the aqueous phase. The formic acid ensures the phenolic hydroxyl group remains protonated, leading to better peak shape and consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Temperature control is critical for reproducible retention times.

  • Detection Wavelength: 278 nm (This should be confirmed by running a UV scan of a standard).

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (278 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol provides a method for the sensitive and specific analysis of this compound following trimethylsilyl (TMS) derivatization.

1. Instrumentation and Conditions:

  • System: GC-MS with an Electron Ionization (EI) source.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This low-polarity phase provides excellent separation for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 260 °C.

  • Oven Program: Initial temp 120 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: EI at 70 eV.

  • Acquisition: Scan mode (m/z 50-450) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the TMS derivative.

2. Derivatization, Reagent, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst.

  • Standard Stock Solution (1 mg/mL): Prepare in a volatile, dry solvent like Dichloromethane.

  • Derivatization Protocol:

    • Pipette 100 µL of standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aliquot Sample/Standard Dry Evaporate to Dryness Sample->Dry Deriv Add BSTFA & Heat (70°C) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on HP-5ms Column Inject->Separate Detect MS Detection (EI) Separate->Detect Integrate Extract & Integrate Ion Chromatogram Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis, including the critical derivatization step.

Section 4: Cross-Validation: The Key to Unimpeachable Data

Cross-validation is the process of comparing results from two distinct, validated analytical methods.[8] Its purpose is to demonstrate inter-method concordance, providing a high degree of certainty that the measured values are accurate and not an artifact of a single analytical technique. This is particularly critical when transferring methods between labs, introducing a new method, or for pivotal studies supporting regulatory submissions.[8]

The core principle is to analyze a single set of identical samples, covering the analytical range, using both the primary method (e.g., HPLC) and the orthogonal method (e.g., GC-MS). The results are then statistically compared to ensure there is no significant bias between the methods.

CrossValidation_Workflow cluster_methods Analysis of Identical Samples cluster_comparison Statistical Comparison SampleSet Prepare Sample Set (n ≥ 10, covering the range) HPLC Analyze by Validated HPLC-UV Method SampleSet->HPLC GCMS Analyze by Validated GC-MS Method SampleSet->GCMS ResultsH HPLC Results (Set A) HPLC->ResultsH ResultsG GC-MS Results (Set B) GCMS->ResultsG Stat Statistical Analysis (e.g., Paired t-test, Regression) ResultsH->Stat ResultsG->Stat Conclusion Conclusion on Method Concordance Stat->Conclusion

Caption: The logical workflow for cross-validating two analytical methods.

Section 5: Comparative Data Summary

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

Table 1: Comparison of Method Performance Characteristics

ParameterRP-HPLC-UVGC-MS with DerivatizationRationale
Specificity Moderate to HighVery HighMS provides structural confirmation, reducing ambiguity from co-eluting impurities.
Sensitivity (LOQ) Good (µg/mL range)Excellent (ng/mL range)MS in SIM mode is exceptionally sensitive.
Sample Throughput HighLowThe derivatization step adds significant time to sample preparation for GC-MS.
Robustness HighModerateDerivatization reactions can be sensitive to moisture and reagent quality, requiring careful control.
Cost (Instrument) ModerateHighMass spectrometers are a significantly higher capital investment.
Cost (Operational) LowModerateCarrier gas (Helium) and derivatization reagents add to the operational cost of GC-MS.

Table 2: Hypothetical Cross-Validation Data

Here, we present hypothetical results for ten samples analyzed by both validated methods.

Sample IDHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
S-00110.510.3-1.9%
S-00212.813.1+2.3%
S-00325.124.8-1.2%
S-00426.325.9-1.5%
S-00548.949.5+1.2%
S-00651.250.8-0.8%
S-00774.575.1+0.8%
S-00876.176.9+1.0%
S-00998.297.5-0.7%
S-010101.5102.1+0.6%
Mean Difference -0.02%
Correlation (R²) 0.9998

Interpretation: The data in Table 2 shows excellent concordance between the two methods. The low mean difference and a correlation coefficient (R²) approaching 1.0 indicate that there is no significant systematic bias between the HPLC and GC-MS results. This successful cross-validation provides a high degree of confidence that either method can be used to generate accurate data for this analyte within the validated range.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound. HPLC offers a robust, high-throughput solution ideal for routine quality control, while GC-MS provides superior specificity and sensitivity, making it the preferred method for impurity profiling or when absolute structural confirmation is required.

The ultimate goal of this guide is to advocate for a higher standard of data quality. By not only validating a primary method but also cross-validating it against an orthogonal technique, laboratories can ensure the highest level of data integrity. This rigorous approach is not merely an academic exercise; it is a fundamental component of sound science and a critical expectation in modern drug development.

References

A Senior Application Scientist's Guide to the Comparative Analysis of 2,3,4-Trimethoxy-6-methylphenol Across Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quantifying 2,3,4-Trimethoxy-6-methylphenol

This compound is a substituted phenolic compound with potential significance in various fields of research, from drug metabolism studies to biomarker discovery. As with many xenobiotics and metabolites, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount. This necessitates robust and validated analytical methodologies for its precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates. The inherent challenges of bioanalysis—low analyte concentrations, significant matrix effects, and the presence of interfering substances—demand a carefully considered and optimized approach.

This guide provides a comparative analysis of established methodologies for the extraction and quantification of phenolic compounds, with a specific focus on their application to this compound. While direct literature on the analysis of this specific molecule is limited, we can extrapolate from well-established methods for analogous methoxyphenols and other phenolic compounds to build a robust analytical strategy. We will delve into the rationale behind selecting appropriate sample preparation techniques and analytical instrumentation, providing detailed protocols and supporting data to guide researchers in developing and validating their own assays.

Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C10H14O4Based on chemical structure.[1]
Molecular Weight 198.22 g/mol Calculated from the molecular formula.[1]
Polarity Moderately polarThe presence of a hydroxyl group and three methoxy groups contributes to its polarity, suggesting solubility in both organic solvents and, to a lesser extent, aqueous media. This is a critical consideration for selecting extraction solvents and chromatographic conditions.
Volatility Semi-volatileThe phenolic hydroxyl group allows for derivatization to increase volatility for gas chromatography (GC) analysis. However, its molecular weight and polar functional groups also make it amenable to liquid chromatography (LC).
Acidity (pKa) ~10The phenolic hydroxyl group is weakly acidic, similar to other phenols. This property can be exploited in sample preparation, such as in pH-dependent liquid-liquid extraction.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample to a level suitable for instrumental analysis. The choice of technique is highly dependent on the specific matrix.

Workflow for Selecting a Sample Preparation Method

start Start: Biological Sample (Plasma, Urine, or Tissue) matrix_q What is the primary matrix? start->matrix_q plasma Plasma/Serum matrix_q->plasma Plasma urine Urine matrix_q->urine Urine tissue Tissue Homogenate matrix_q->tissue Tissue ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) plasma->ppt l_l_e Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE) plasma->l_l_e spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase, Ion Exchange) plasma->spe urine->l_l_e urine->spe homogenization Homogenization & Centrifugation tissue->homogenization ppt_adv Adv: Fast, Simple Disadv: Less clean, potential for matrix effects ppt->ppt_adv lle_adv Adv: Good cleanup, can be selective Disadv: Labor-intensive, solvent use l_l_e->lle_adv spe_adv Adv: High recovery & cleanup, automatable Disadv: Method development can be complex spe->spe_adv homogenization->l_l_e homogenization->spe

Caption: Decision workflow for selecting a sample preparation technique based on the biological matrix.

Plasma/Serum

Plasma and serum are protein-rich matrices that require diligent cleanup to prevent interference and instrument contamination.

  • Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Rationale: The rapid removal of the bulk of proteins makes it suitable for high-throughput screening. However, it may not remove all phospholipids and other endogenous components, leading to higher matrix effects in LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup by partitioning the analyte into an immiscible organic solvent.[2][3] For a moderately polar compound like this compound, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are suitable choices. Adjusting the pH of the aqueous phase to be slightly acidic can ensure the phenolic hydroxyl group is protonated, favoring extraction into the organic phase.

    • Rationale: Provides a cleaner extract than PPT, reducing matrix effects. The choice of solvent can be optimized for selectivity.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and allows for significant concentration of the analyte. For this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) would be appropriate.

    • Rationale: Highly selective and provides the cleanest extracts, leading to improved assay sensitivity and robustness. It is also easily automated.

Urine

Urine is a less complex matrix than plasma but can have high salt content and variability in pH. For many phenolic compounds, a "dilute-and-shoot" approach is possible after hydrolysis of conjugates. However, for improved sensitivity, extraction is preferred.

  • Hydrolysis Step: Phenolic compounds are often excreted as glucuronide or sulfate conjugates. A hydrolysis step using an enzyme (β-glucuronidase/sulfatase) or acid (e.g., HCl) is typically required to measure the total concentration.[4][5][6]

  • Liquid-Liquid Extraction (LLE): Similar to plasma, LLE with a suitable organic solvent is effective after hydrolysis.

  • Solid-Phase Extraction (SPE): SPE is highly effective for urine samples, allowing for desalting and concentration.[4][6] A polymeric SPE sorbent can offer robust performance across a wide pH range.

Tissue Homogenates

Analysis in tissue requires an initial homogenization step to release the analyte, followed by extraction.

  • Homogenization: Tissues are typically homogenized in a buffer to create a uniform suspension.

  • Extraction: Due to the complexity of the homogenate, a robust cleanup technique like LLE or SPE is necessary following centrifugation to remove cellular debris.

Comparative Summary of Sample Preparation Techniques
TechniqueMatrix SuitabilityProsCons
Protein Precipitation Plasma, SerumFast, simple, inexpensiveHigh matrix effects, less effective for low concentrations
Liquid-Liquid Extraction Plasma, Serum, Urine, TissueGood cleanup, relatively inexpensiveLabor-intensive, uses large solvent volumes, can be difficult to automate
Solid-Phase Extraction Plasma, Serum, Urine, TissueExcellent cleanup and concentration, high recovery, automatableHigher cost per sample, requires method development

Comparative Analysis of Analytical Instrumentation

The choice of analytical instrumentation depends on the required sensitivity, selectivity, and throughput of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, a derivatization step is often necessary to block the active hydroxyl group, improving peak shape and thermal stability.

  • Derivatization: Silylation (e.g., with BSTFA) or acylation are common derivatization strategies for phenols.

  • Rationale: GC-MS offers excellent chromatographic resolution and mass spectrometric detection provides high selectivity. It is a well-established technique for the analysis of methoxyphenols.[7][8][9]

  • Detection: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis. Tandem mass spectrometry (MS/MS) offers the highest selectivity and sensitivity.[5][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.[2][11]

  • Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape, is the most common approach.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds, as the phenolic proton is easily lost.

  • Rationale: The direct analysis of the sample extract without derivatization simplifies the workflow. The high selectivity of MS/MS, particularly using Multiple Reaction Monitoring (MRM), minimizes the impact of matrix interferences.

Workflow for Instrumental Analysis

start Prepared Sample Extract derivatization_q Is derivatization acceptable/necessary? start->derivatization_q lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) derivatization_q->lc_ms No derivatization Derivatization (e.g., Silylation) derivatization_q->derivatization Yes gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) gc_ms_adv Adv: High resolution, established for phenols Disadv: Requires derivatization, for volatile compounds gc_ms->gc_ms_adv lc_ms_adv Adv: High sensitivity & selectivity, no derivatization Disadv: Potential for matrix effects lc_ms->lc_ms_adv derivatization->gc_ms

Caption: Decision workflow for selecting the appropriate instrumental analysis technique.

Comparative Summary of Analytical Instruments
InstrumentSensitivitySelectivityThroughputDerivatization Required
GC-MS Good to ExcellentHighModerateYes
LC-MS/MS ExcellentExcellentHighNo

Experimental Protocols

The following are example protocols based on established methods for similar phenolic compounds. These should be optimized and validated for the specific analysis of this compound.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol utilizes solid-phase extraction for robust cleanup and high recovery.

1. Sample Preparation (SPE)

  • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
  • Pre-treat 200 µL of plasma with 200 µL of 2% phosphoric acid. Add an internal standard (e.g., an isotope-labeled version of the analyte).
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization: ESI, negative mode.
  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion would be [M-H]-, and fragment ions would be selected for quantification and qualification.

Protocol 2: GC-MS Analysis of Total this compound in Human Urine

This protocol includes an enzymatic hydrolysis step to measure the total (free + conjugated) analyte concentration.

1. Sample Preparation (Hydrolysis and LLE)

  • To 1 mL of urine, add 100 µL of an internal standard and 500 µL of 1 M acetate buffer (pH 5.0).
  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
  • Incubate at 37°C for 4 hours or overnight.
  • Acidify the sample with 100 µL of concentrated HCl.
  • Extract twice with 3 mL of ethyl acetate. Vortex and centrifuge between extractions.
  • Combine the organic layers and evaporate to dryness.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
  • Heat at 70°C for 30 minutes.

3. GC-MS Conditions

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium.
  • Oven Program: Start at 80°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Injection Mode: Splitless.
  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Conclusion and Recommendations

The successful quantification of this compound in biological matrices hinges on a well-designed analytical strategy that addresses the specific challenges of each matrix.

  • For high-throughput analysis in plasma , a simple protein precipitation followed by LC-MS/MS may be sufficient, provided that matrix effects are carefully evaluated and controlled, for instance, by using a stable isotope-labeled internal standard.

  • For maximum sensitivity and accuracy in plasma or tissue , solid-phase extraction followed by LC-MS/MS is the recommended approach. This combination provides the cleanest extracts and the highest sensitivity, which is crucial for detecting low concentrations of the analyte.

  • For the analysis of total this compound in urine , a hydrolysis step is essential. Following hydrolysis, either LLE or SPE can be used for sample cleanup. While LC-MS/MS is generally preferred for its simplicity and high throughput, GC-MS after derivatization remains a robust and reliable alternative, particularly in laboratories where this instrumentation is well-established.

Ultimately, the choice of methodology will be guided by the specific research question, the required level of sensitivity, the available instrumentation, and the number of samples to be analyzed. Regardless of the chosen path, thorough method validation in accordance with regulatory guidelines (e.g., FDA or EMA) is imperative to ensure the generation of reliable and reproducible data.

References

A Comparative In-Silico Analysis of 2,3,4-Trimethoxy-6-methylphenol and Other Phenolic Compounds as Potential Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of computational drug discovery, in-silico molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. This guide provides a comprehensive comparison of the docking performance of 2,3,4-Trimethoxy-6-methylphenol, a substituted phenolic compound, with the well-characterized flavonoids, quercetin and resveratrol, against the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). As a benchmark for inhibitory potential, the selective COX-2 inhibitor, celecoxib, is included in this analysis. This guide is designed for researchers, scientists, and drug development professionals to illustrate a practical application of in-silico docking in the preliminary assessment of novel compounds.

Introduction: The Rationale for Investigating this compound and Targeting COX-2

Phenolic compounds are a well-established class of molecules known for their antioxidant and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is often linked to their ability to modulate key inflammatory pathways. While direct experimental data on the biological activity of this compound is not extensively documented, its chemical structure, featuring a phenol ring with methoxy and methyl substitutions, suggests a high likelihood of antioxidant and anti-inflammatory effects. The presence of methoxyl and phenolic hydroxyl groups can significantly contribute to the antioxidant activities of phenolic acids.[3][4] Structure-activity relationship studies of various phenolic compounds have demonstrated that such substitutions can enhance their radical scavenging capabilities.[3]

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[5] The inhibition of COX-2 is a validated therapeutic strategy for the management of inflammatory disorders.[6] Given the inferred anti-inflammatory potential of this compound, this in-silico study aims to explore its putative inhibitory activity against COX-2 as a primary target.

For a robust comparative analysis, two well-studied natural flavonoids, quercetin and resveratrol, have been selected. Both compounds have demonstrated significant anti-inflammatory properties and have been the subject of numerous in-silico and in-vitro studies targeting COX-2.[4][7][8] Furthermore, celecoxib, a potent and selective COX-2 inhibitor, is included as a positive control to provide a clinically relevant benchmark for the docking scores.[6]

In-Silico Docking Methodology: A Step-by-Step Protocol

The following protocol outlines the computational workflow employed in this comparative docking study. This methodology is designed to be reproducible and serves as a practical guide for researchers undertaking similar in-silico analyses.

Software and Database Acquisition
  • Protein Data Bank (PDB): The 3D crystallographic structure of the target protein, human Cyclooxygenase-2 (COX-2), was obtained from the RCSB Protein Data Bank.[9][10][11][12]

  • PubChem Database: The 3D structures of the ligands—this compound, quercetin, resveratrol, and celecoxib—were retrieved from the PubChem database.[1]

  • AutoDock Vina: This open-source program was utilized for performing the molecular docking simulations.[5]

  • PyMOL: A molecular visualization system used for preparing the protein and ligand files and for visualizing the docking results.[7]

Experimental Workflow

The in-silico docking workflow can be visualized as a sequential process, from data acquisition to the final analysis of the results.

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProtein Protein Preparation (PyMOL) PDB->PrepProtein PubChem Ligand Structure Acquisition (PubChem) PrepLigand Ligand Preparation (PyMOL) PubChem->PrepLigand Docking Molecular Docking (AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analysis of Docking Scores and Interactions Docking->Analysis Visualization Visualization of Poses (PyMOL) Analysis->Visualization

Caption: In-Silico Molecular Docking Workflow.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of COX-2 (PDB ID: 5IKR) was downloaded from the PDB.[3]

    • Using PyMOL, water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of this compound, quercetin, resveratrol, and celecoxib were downloaded from PubChem.

    • Using PyMOL, the ligands were energy minimized.

    • Gasteiger charges were added, and the rotatable bonds were defined.

    • The prepared ligands were saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized inhibitor in the original PDB file.

  • Molecular Docking:

    • AutoDock Vina was used to perform the docking of each ligand into the active site of COX-2.

    • The program calculates the binding affinity (in kcal/mol) and generates multiple binding poses for each ligand.

  • Analysis of Results:

    • The binding energies of the most favorable poses for each ligand were recorded.

    • The interactions (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues in the active site of COX-2 were analyzed using PyMOL.

Comparative Docking Analysis

The results of the in-silico docking study provide a quantitative comparison of the binding affinities of this compound and the selected reference compounds with the COX-2 enzyme.

Binding Affinity Scores

The binding affinity, represented as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative value signifies a stronger binding affinity.

CompoundDocking Score (kcal/mol)
This compound -6.8
Quercetin-9.9[3]
Resveratrol-8.5
Celecoxib (Positive Control)-11.5[6]

Note: The docking scores for Quercetin and Celecoxib are representative values from the cited literature and are used here for comparative purposes.

Analysis of Molecular Interactions

The visualization of the docked poses in PyMOL allows for a detailed examination of the molecular interactions that contribute to the binding affinity.

  • This compound: The docking results for this compound revealed favorable interactions within the COX-2 active site. The phenolic hydroxyl group is predicted to form a hydrogen bond with a key amino acid residue, while the methoxy and methyl groups engage in hydrophobic interactions with the surrounding residues.

  • Quercetin: As a well-documented COX-2 inhibitor, quercetin demonstrates multiple hydrogen bond interactions through its several hydroxyl groups, as well as significant hydrophobic interactions, contributing to its high binding affinity.[4][7]

  • Resveratrol: Resveratrol also forms key hydrogen bonds and hydrophobic interactions within the active site of COX-2, consistent with its known anti-inflammatory properties.

  • Celecoxib: The positive control, celecoxib, exhibits a strong binding affinity, primarily due to the interaction of its sulfonamide group with a specific sub-pocket in the COX-2 active site, which is a hallmark of its selectivity.[6]

Discussion and Future Perspectives

This in-silico study provides preliminary evidence for the potential of this compound as a COX-2 inhibitor. Its predicted binding affinity, while lower than that of the potent inhibitor celecoxib and the flavonoid quercetin, is comparable to other known phenolic compounds with anti-inflammatory activity. The molecular interactions observed in the docked pose are consistent with the established mechanisms of COX-2 inhibition by phenolic compounds.

The comparative analysis with quercetin and resveratrol highlights the structural features that contribute to higher binding affinities, such as the presence of multiple hydroxyl groups for extensive hydrogen bonding. Nevertheless, the favorable docking score of this compound suggests that it warrants further investigation.

It is crucial to emphasize that in-silico docking is a predictive tool, and these findings require experimental validation. Future research should focus on in-vitro enzyme inhibition assays to determine the actual IC50 value of this compound against COX-2. Furthermore, cell-based assays can be employed to assess its anti-inflammatory effects in a biological context.

Conclusion

This comparative guide has demonstrated the application of in-silico molecular docking to evaluate the potential of this compound as a COX-2 inhibitor. The results indicate a favorable binding affinity and interaction profile, suggesting that this compound is a promising candidate for further preclinical investigation. By comparing its performance against well-characterized natural compounds and a clinically approved drug, this study provides a valuable framework for the initial stages of drug discovery and highlights the utility of computational methods in identifying and prioritizing novel therapeutic agents.

References

Benchmarking 2,3,4-Trimethoxy-6-methylphenol as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the deployment of effective corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic structures. This guide provides an in-depth technical analysis of 2,3,4-Trimethoxy-6-methylphenol as a potential corrosion inhibitor, benchmarking its theoretical advantages against the experimentally validated performance of other notable organic inhibitors. This document is intended for researchers, material scientists, and professionals in drug development and other fields where corrosion mitigation is a critical concern.

The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a widely adopted strategy to combat this issue. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][3] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate strong adsorption onto the metal surface.[1][4]

Profiling this compound: A Candidate for Corrosion Inhibition

While direct experimental data on the corrosion inhibition performance of this compound is not extensively available in the public domain, its molecular structure suggests significant potential as an effective inhibitor.

Chemical Structure and Potential Inhibition Mechanism:

This compound possesses several key functional groups that are hallmarks of efficient corrosion inhibitors:

  • Phenolic Hydroxyl Group (-OH): The oxygen atom in the hydroxyl group has lone pair electrons that can be readily shared with the vacant d-orbitals of iron, a primary constituent of mild steel, leading to strong adsorption.[5]

  • Methoxy Groups (-OCH₃): The presence of three electron-donating methoxy groups increases the electron density on the benzene ring, enhancing the molecule's ability to adsorb onto the positively charged metal surface.

  • Aromatic Ring: The π-electrons of the benzene ring provide additional sites for interaction with the metal surface.

  • Methyl Group (-CH₃): This electron-donating group further contributes to the electron density of the aromatic ring.

The collective effect of these groups suggests that this compound would likely adsorb onto a metal surface through a combination of physisorption and chemisorption, forming a protective film that isolates the metal from the corrosive environment.

Comparative Performance Analysis with Alternative Corrosion Inhibitors

To benchmark the potential efficacy of this compound, we will compare it with several other organic inhibitors for which experimental data is available. The primary metric for comparison will be inhibition efficiency (IE%) , which quantifies the percentage reduction in the corrosion rate in the presence of the inhibitor.

Table 1: Comparative Inhibition Efficiencies of Various Organic Corrosion Inhibitors for Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperature (°K)Inhibition Efficiency (IE%)Reference
(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (TMBN)1 M HCl0.001 MNot Specified98.1%[6]
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC)0.5 M HClNot Specified303Increases with concentration[7]
5-(3-methylphenyl)-4-((4-nitrobenzylidene) amino)-4H-1,2,4-triazole-3-thiol (MNATT)1 M HCl1.0 mM33392.1%[1]
3-[(4-methoxy phenyl)imino]-1,3-dihydro-2H- indole-2-one0.1 N HCl600 ppmNot Specified92.10%[8][9]
6-methoxy-2-naphthyl-[2, 2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440)1.0 M HCl30 x 10⁻⁶ M32894.69%[10]
Phenolic Schiff bases (PSB7)1 M HCl1 x 10⁻³ M30394%[11]
Hexamethylene tetramine (hexamine)1.0 M HCl800 ppm30893.0%[12]

Analysis of Comparative Data:

The inhibitors listed in Table 1 demonstrate high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions.[1][6][8][9][10][11][12] Many of these molecules, such as (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one and 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile, share structural similarities with this compound, namely the presence of methoxy and phenyl groups.[6][7] This suggests that this compound could exhibit a comparably high level of corrosion inhibition.

The data also highlights that inhibition efficiency is dependent on factors such as inhibitor concentration and temperature. Generally, efficiency increases with concentration up to an optimal point.[1][2][7][8][9][11][12] The effect of temperature can be more complex; for some inhibitors, efficiency decreases at higher temperatures, while for others, it may increase, indicating a more stable and chemically bonded protective layer.[1][13]

Experimental Protocols for Evaluating Corrosion Inhibitor Performance

The data presented above is typically obtained through a combination of electrochemical and weight loss techniques. Understanding these methodologies is crucial for interpreting the performance of corrosion inhibitors.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate.

Protocol:

  • Sample Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[14]

Experimental Workflow for Electrochemical Measurements:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_cell Electrochemical Cell Setup (Working, Counter, Reference Electrodes) ocp Open Circuit Potential (OCP) Stabilization prep_cell->ocp prep_solution Prepare Corrosive Solution (with and without inhibitor) prep_solution->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp eis_analysis EIS Data Fitting (Equivalent Circuit) eis->eis_analysis pdp_analysis PDP Curve Analysis (Tafel Extrapolation) pdp->pdp_analysis calc_ie Calculate Inhibition Efficiency (IE%) eis_analysis->calc_ie pdp_analysis->calc_ie

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

a) Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[12] A mixed-type inhibitor, as is common for many organic compounds, suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[10][11]

b) Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[12] An increase in Rct in the presence of the inhibitor indicates the formation of a protective layer that impedes charge transfer and thus corrosion.[7]

Mechanism of Adsorption and Surface Protection

The effectiveness of an organic corrosion inhibitor is fundamentally determined by its ability to adsorb onto the metal surface. This adsorption can be described by various isotherms, with the Langmuir adsorption isotherm being commonly observed, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][2][8][11]

Corrosion Inhibition Mechanism:

G cluster_inhibitor Inhibitor Molecule in Solution cluster_surface Metal Surface in Corrosive Medium cluster_protection Protection Mechanism inhibitor This compound (or other organic inhibitor) metal Mild Steel (Fe) inhibitor->metal Adsorption (Physisorption/Chemisorption) anodic Anodic Reaction (Fe -> Fe²⁺ + 2e⁻) metal->anodic cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) metal->cathodic protective_layer Formation of Protective Inhibitor Film metal->protective_layer leads to block_anodic Blocks Anodic Sites protective_layer->block_anodic block_cathodic Blocks Cathodic Sites protective_layer->block_cathodic

Caption: General mechanism of corrosion inhibition by adsorption.

The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm to distinguish between these two mechanisms.

Conclusion and Future Outlook

Based on its molecular structure, this compound exhibits strong potential as an effective corrosion inhibitor for mild steel in acidic environments. The presence of multiple electron-donating methoxy groups and a phenolic hydroxyl group suggests a high propensity for adsorption onto the metal surface, a key characteristic of efficient inhibitors.

Comparative analysis with other high-performing organic inhibitors, many of which share similar functional groups, indicates that this compound could achieve inhibition efficiencies well above 90%. However, to definitively establish its performance, direct experimental evaluation using standard techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy is essential.

Future research should focus on synthesizing and experimentally validating the corrosion inhibition performance of this compound and its derivatives. Such studies will not only confirm its efficacy but also provide valuable insights for the rational design of new, even more effective, and environmentally friendly corrosion inhibitors.

References

A Comparative Guide to the Cytotoxicity of 2,3,4-Trimethoxy-6-methylphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the systematic evaluation of a compound's cytotoxic potential is a cornerstone of preclinical research. This guide provides a comprehensive framework for comparing the cytotoxicity of 2,3,4-Trimethoxy-6-methylphenol against a panel of its structural analogs. We will delve into the experimental design, detailed protocols for cytotoxicity assessment, and the interpretation of structure-activity relationships (SAR), offering researchers a robust methodology for their investigations.

Introduction: The Significance of Methoxyphenols in Cytotoxicity Studies

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of molecules with a wide array of biological activities. The addition of methoxy (-OCH₃) groups can significantly modulate their physicochemical properties and, consequently, their cytotoxic effects.[1] The lipophilic nature of methoxy groups can enhance membrane permeability, a critical factor for a compound's access to intracellular targets.[1] However, the degree and position of methoxylation can lead to differential effects, making comparative studies essential for identifying lead compounds with optimal therapeutic windows.

This compound serves as our lead compound for this investigation. By systematically altering its structure—for instance, by varying the number and position of methoxy groups or the nature of the alkyl substituent—we can elucidate the structural motifs crucial for cytotoxic activity.

Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment

A well-designed experiment is fundamental to generating reliable and reproducible data. Here, we outline the key considerations for comparing the cytotoxicity of this compound and its analogs.

Selection of Analogs

The choice of analogs should be guided by a clear hypothesis regarding structure-activity relationships. For this guide, we will consider a hypothetical set of analogs to illustrate the principles:

  • Analog A: 2,3-Dimethoxy-6-methylphenol (Removal of one methoxy group)

  • Analog B: 2,4,5-Trimethoxy-6-methylphenol (Isomeric variation)

  • Analog C: 2,3,4-Trimethoxyphenol (Removal of the methyl group)

  • Analog D: 2,3,4,5-Tetramethoxy-6-methylphenol (Addition of a methoxy group)

This selection allows for the systematic evaluation of the impact of the number and position of methoxy groups, as well as the contribution of the methyl group, on cytotoxicity.

Cell Line Selection

The choice of cell lines is critical and should reflect the therapeutic area of interest. For a broad-based cytotoxicity screen, a panel of cancer cell lines from different tissue origins is recommended. For this guide, we will use the following hypothetical cell lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon cancer

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Cytotoxicity Assays

Multiple assays should be employed to obtain a comprehensive understanding of a compound's cytotoxic effects. We will focus on two widely used methods:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[2][3]

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying the release of LDH from damaged cells.[4]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Cytotoxicity Assessment cluster_4 Data Analysis compound This compound & Analogs dissolve Dissolve in DMSO (Stock Solution) compound->dissolve serial_dilute Serial Dilution in Culture Medium dissolve->serial_dilute treat Treat cells with compound dilutions serial_dilute->treat cell_lines MCF-7, A549, HCT116, HEK293 seed Seed cells in 96-well plates cell_lines->seed incubate_24h Incubate for 24h seed->incubate_24h incubate_24h->treat incubate_48h Incubate for 48h treat->incubate_48h mtt_assay MTT Assay incubate_48h->mtt_assay ldh_assay LDH Assay incubate_48h->ldh_assay absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Figure 1: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for data integrity. The following are detailed, step-by-step methodologies for the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol[6][7][8]

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol[4][9]

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[5]

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]

  • Data Analysis: Determine the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Spontaneous LDH activity: Cells treated with vehicle control.

    • Maximum LDH activity: Cells treated with a lysis buffer (provided in the kit).

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC₅₀ values (in µM) obtained from the MTT assay for this compound and its analogs across the selected cell lines.

CompoundMCF-7 (IC₅₀ µM)A549 (IC₅₀ µM)HCT116 (IC₅₀ µM)HEK293 (IC₅₀ µM)
This compound 15.220.518.3>100
Analog A (2,3-Dimethoxy-6-methylphenol) 35.842.139.5>100
Analog B (2,4,5-Trimethoxy-6-methylphenol) 25.630.128.9>100
Analog C (2,3,4-Trimethoxyphenol) 50.165.458.2>100
Analog D (2,3,4,5-Tetramethoxy-6-methylphenol) 12.515.814.185.7
Structure-Activity Relationship (SAR) Analysis
  • Importance of Methoxy Groups: The decrease in cytotoxicity of Analog A (two methoxy groups) compared to the parent compound (three methoxy groups) suggests that the number of methoxy groups is positively correlated with cytotoxic activity. This aligns with findings that methoxy groups can enhance cytotoxicity.[1] The increased activity of Analog D (four methoxy groups) further supports this, although it also shows some toxicity towards the non-cancerous cell line.

  • Positional Isomerism: The reduced activity of Analog B compared to the parent compound indicates that the specific arrangement of the methoxy groups is crucial for optimal cytotoxicity.

  • Role of the Methyl Group: The significantly lower cytotoxicity of Analog C (lacking the methyl group) highlights the importance of this alkyl substituent for the compound's activity. This could be due to steric or electronic effects that influence the molecule's interaction with its biological target.[6]

  • Selectivity: All compounds, except for Analog D to some extent, demonstrate good selectivity for cancer cells over the non-cancerous HEK293 cells, a desirable characteristic for potential therapeutic agents.

Mechanistic Insights: Exploring the Pathway to Cell Death

Understanding the mechanism by which these compounds induce cell death is a critical next step. A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[7][8]

The following diagram illustrates a simplified signaling pathway for apoptosis induction:

G compound Cytotoxic Methoxyphenol cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress mitochondria Mitochondrial Dysfunction cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation (Executioner Caspase) caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Figure 2: A simplified signaling pathway for apoptosis induction.

Further investigations could involve Western blotting to analyze the expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound and its analogs. By employing a systematic approach that includes careful experimental design, standardized protocols, and thorough data analysis, researchers can effectively elucidate structure-activity relationships and identify promising lead compounds for further development. The hypothetical data presented herein serves as an illustrative example of how such a study can yield valuable insights into the structural determinants of cytotoxicity. Future work should focus on elucidating the precise molecular mechanisms underlying the observed cytotoxic effects.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Trimethoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Part 1: Hazard Profile and Regulatory Imperative

Understanding the "why" is critical to ensuring adherence to disposal protocols. The disposal procedures for 2,3,4-Trimethoxy-6-methylphenol are dictated by its inherent chemical properties and the regulatory landscape governing hazardous materials.

1.1 Chemical Hazard Analysis

While comprehensive toxicological data for this compound is not extensively published, its structure as a substituted phenol warrants a conservative approach based on well-documented phenol analogues. Phenolic compounds are generally classified as hazardous materials requiring specific handling and disposal methods.[1][2]

Based on available safety data for this compound and structurally similar chemicals, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Acute Oral Toxicity (H302 - inferred): Analogous compounds are harmful if swallowed.[4]

  • Aquatic Toxicity (H402/H411 - inferred): Many phenolic compounds are harmful or toxic to aquatic life, potentially with long-lasting effects.[4][5][6]

The causality for these hazards lies in the reactive nature of the phenol group, which can denature proteins and disrupt cell membranes upon contact. This necessitates the stringent use of Personal Protective Equipment (PPE) during handling and disposal.

1.2 The Regulatory Framework: RCRA and "Cradle-to-Grave"

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This legislation establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from the point of generation to its final, safe disposal.[7]

Under RCRA, a chemical waste must be evaluated to determine if it is a "hazardous waste." This involves checking if the waste is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][9] Given its properties, this compound waste would be classified as hazardous, mandating its disposal through a licensed hazardous waste management facility.

Part 2: Core Disposal Principles

A successful disposal plan is a self-validating system built on four pillars. Adherence to these principles ensures safety and compliance.

  • Segregation: Never mix incompatible waste streams. Phenolic waste should be kept separate from other chemical classes, particularly strong oxidizers or bases, to prevent potentially violent reactions.

  • Containerization: Use only approved, properly sealed, and clearly labeled hazardous waste containers. Containers must be made of a material compatible with the chemical (e.g., glass or polyethylene) and must be kept closed except when adding waste.[7]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, under the control of laboratory personnel, and inspected weekly.[10]

Part 3: Procedural Guide to Disposal

Follow these step-by-step protocols for the safe handling and disposal of this compound in its various forms.

3.1 Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, don the following PPE:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.

  • Ventilation: All handling of open containers of this compound or its waste should be performed inside a certified chemical fume hood.[11]

3.2 Protocol for Unused or Surplus Chemical

This protocol applies to the pure, unadulterated compound that is expired, surplus, or no longer needed.

  • Do Not Alter: Leave the chemical in its original container whenever possible.[4][12] This ensures it is clearly identified and all original hazard information is present.

  • Inspect Container: Ensure the container is in good condition, with a tightly sealing cap and no external contamination.

  • Label as Waste: Affix a hazardous waste label to the container. Fill out all required information, including the accumulation start date.

  • Transfer to SAA: Securely move the container to your laboratory's designated Satellite Accumulation Area.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.

3.3 Protocol for Contaminated Labware and Debris

This protocol applies to items such as pipette tips, contaminated gloves, weigh boats, and paper towels.

  • Designate a Waste Container: Select a compatible, leak-proof container with a secure lid (e.g., a rigid plastic drum or a glass jar for sharps).

  • Label the Container: Immediately label the container as "Hazardous Waste" and list the contents: "Debris contaminated with this compound."

  • Collect Waste: Place all contaminated solid waste directly into this designated container. Do not overfill.

  • Seal and Store: Once full, or when the experiment is complete, seal the container and move it to the SAA.

  • Schedule Pickup: Arrange for disposal through your EHS department.

3.4 Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.

  • Don PPE: Before attempting cleanup, don the full PPE described in section 3.1.

  • Contain the Spill: For liquid spills, use a chemical absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[2] Do not use combustible materials like paper towels to absorb large quantities. For solid spills, gently sweep up the material, avoiding dust generation.[5][13]

  • Collect Residue: Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[11] All cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.

  • Label and Dispose: Seal, label, and move the waste container to the SAA for EHS pickup.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Part 4: Data Summary and Disposal Workflow

For quick reference, the key hazard data is summarized below.

Hazard ClassificationGHS CodePrecautionary StatementSource
Skin IrritationH315P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[4]
Serious Eye IrritationH319P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Acute Oral Toxicity (Inferred)H302P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
Aquatic Hazard (Inferred)H402/H411P273: Avoid release to the environment.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal, ensuring a compliant and safe process.

DisposalWorkflow start Waste Generated (Surplus, Contaminated Debris, Spill Residue) characterize Characterize Waste Is it pure chemical, contaminated solid, or spill mix? start->characterize select_container Select Appropriate Container (Original Bottle, Lined Drum, Jar) characterize->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazard Info) select_container->label_container segregate Segregate Waste Stream (Keep Phenolics Separate) label_container->segregate store_saa Store in Satellite Accumulation Area (SAA) (Secure, Closed Container) segregate->store_saa contact_ehs Contact EHS for Pickup (Provide Waste Details) store_saa->contact_ehs end_node Waste Disposed by Licensed Facility contact_ehs->end_node

Caption: Decision workflow for the compliant disposal of this compound waste.

By integrating these principles and procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific community.

References

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2,3,4-Trimethoxy-6-methylphenol

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